(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3/t15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURUORMAKCTFF-MYJWUSKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451032 | |
| Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-64-9 | |
| Record name | (S)-2-Benzyl-1-tosylaziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62596-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a chiral aziridine of significant interest in medicinal and synthetic chemistry.[1][2] The synthesis originates from the readily available and optically pure amino alcohol, (S)-phenylalaninol.[3] The described methodology is a robust, two-step, one-pot procedure involving the N-tosylation of the amino group followed by an in-situ, base-mediated intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. This document is intended for researchers and professionals in organic synthesis and drug development who require a reliable and well-understood method for accessing this valuable synthetic building block.
Introduction: The Strategic Importance of Chiral N-Tosyl Aziridines
Aziridines, three-membered nitrogen-containing heterocycles, are highly versatile intermediates in organic synthesis due to the inherent strain in their structure.[4] This ring strain makes them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereospecific introduction of nitrogen-containing functionalities. When an electron-withdrawing group, such as a p-tolylsulfonyl (tosyl) group, is attached to the nitrogen atom, the aziridine becomes "activated," significantly enhancing its reactivity towards a wide array of nucleophiles.[5]
The compound this compound is a particularly valuable chiral building block.[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where a drug's efficacy and safety are often dependent on its specific stereoisomeric form.[2] This specific aziridine serves as a precursor to a variety of complex, biologically active molecules and is a key intermediate in asymmetric synthesis.[1][2]
The synthetic strategy detailed herein is a modification of the well-established Wenker aziridine synthesis, which transforms a β-amino alcohol into an aziridine.[6][7] Our chosen method offers a more direct, one-pot approach that avoids the isolation of intermediates and utilizes common, inexpensive reagents, making it highly practical for laboratory-scale synthesis.[5][7]
Synthetic Scheme & Mechanism
The overall transformation from (S)-phenylalaninol to the target aziridine is a two-step process occurring in a single reaction vessel.
Step 1: N-Tosylation The synthesis begins with the N-tosylation of (S)-phenylalaninol. The primary amine is a potent nucleophile and readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). An inorganic base is used to neutralize the HCl generated during the reaction, driving the formation of the N-tosyl amino alcohol intermediate.
Step 2: Intramolecular Cyclization (SN2) The crucial ring-closing step is an intramolecular Williamson ether-like synthesis. The base activates the hydroxyl group, which is then tosylated by a second equivalent of TsCl, converting it into an excellent leaving group (OTs). The sulfonamide nitrogen, now deprotonated by the base, acts as the intramolecular nucleophile. It attacks the carbon bearing the tosylate leaving group in a classic SN2 fashion, leading to inversion of configuration at that center (though in this specific substrate, the stereocenter of interest is adjacent to the reaction site). This nucleophilic attack displaces the tosylate group and forms the strained three-membered aziridine ring.[8]
The diagram below illustrates the mechanistic pathway.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is adapted from established one-pot procedures for the synthesis of N-tosyl aziridines from amino alcohols.[5][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (S)-Phenylalaninol | 151.21 | 1.51 g | 10.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 4.77 g | 25.0 | 2.5 |
| Potassium hydroxide (KOH), pellets | 56.11 | 2.0 g | ~35.6 | ~3.6 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| Water (deionized) | - | 20 mL | - | - |
| Toluene | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - | - |
| Brine (Saturated aq. NaCl) | - | 30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
| Hexanes | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Equipment for flash column chromatography (optional, for highest purity)
-
Melting point apparatus
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-phenylalaninol (1.51 g, 10.0 mmol), potassium hydroxide pellets (2.0 g), water (20 mL), and dichloromethane (20 mL).
-
Reagent Addition: Place the flask in an ice bath and stir the biphasic mixture vigorously. Once cooled, add p-toluenesulfonyl chloride (4.77 g, 25.0 mmol) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction between TsCl and the amine/hydroxide.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amino alcohol spot.
-
Aqueous Workup: Once the reaction is complete, add ice and additional water (~20 mL) to the flask to dissolve the inorganic salts and quench any remaining TsCl.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate (30 mL) and then brine (30 mL).[9] Causality: The bicarbonate wash removes any p-toluenesulfonic acid byproduct, while the brine wash helps to remove residual water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often an off-white solid, can be purified by recrystallization.[9] A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of warm ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.[2]
-
Optical Rotation: [α]²⁰/D +8.8° (c = 1.3 in toluene).[2]
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Potassium Hydroxide (KOH): Caustic. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
-
General: All experimental procedures should be carried out by trained personnel in a properly equipped laboratory.
Conclusion
The one-pot synthesis of this compound from (S)-phenylalaninol is an efficient and reliable method for accessing this important chiral building block. The procedure leverages simple, inexpensive reagents and avoids the isolation of intermediates, making it a practical choice for laboratory-scale synthesis.[5][7] By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product in high purity. This guide provides the necessary technical foundation for professionals in synthetic and medicinal chemistry to successfully implement this valuable transformation in their research endeavors.
References
-
Wikipedia. Aziridines. [Link]
-
YouTube. (2022-02-04). Wenker Aziridine Synthesis Mechanism | Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2025-04-07). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC. [Link]
-
Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902. [Link]
-
Chem-supply.net. This compound. [Link]
-
Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]
-
National Institutes of Health (NIH). (2014-05-16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
-
American Chemical Society. Deprotection of Sulfonyl Aziridines. [Link]
-
ResearchGate. (2026-01-03). Synthesis of aziridines from amino alcohols. [Link]
-
MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Pinarci and Moura-Letts. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. [Link]
-
Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis - Organic Syntheses Procedure. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. 1 - Organic Syntheses Procedure. [Link]
-
ResearchGate. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. [Link]
-
National Institutes of Health (NIH). phenylalaninol, (S)- | C9H13NO. [Link]
-
Supporting Information. Preparation of aziridines. [Link]
-
ResearchGate. (2026-01-15). A metal-free route to substituted imidazolidines via ring-opening cyclization (ROC) of activated aziridines with N-benzylanilines: DA-COP catalyzed photo-oxidative C-H activation. [Link]
-
PrepChem.com. Synthesis of N-tosyl-L-alanine. [Link]
-
Tetrahedron. This compound. [Link]
-
Thieme. Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. [Link]
-
SpectraBase. N-benzyl-p-toluenesulfonamide. [Link]
- Google Patents.
Sources
- 1. FCKeditor - Resources Browser [communitygroundworks.org]
- 2. chemimpex.com [chemimpex.com]
- 3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 8. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. labsolu.ca [labsolu.ca]
An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a chiral molecule of significant interest in synthetic and medicinal chemistry.[1] As a versatile building block, its three-membered aziridine ring, activated by the electron-withdrawing p-tolylsulfonyl group, is primed for nucleophilic ring-opening reactions. This reactivity, combined with the stereochemical information embedded in its chiral center, makes it a valuable precursor for the asymmetric synthesis of complex nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules.[1] Understanding the physical properties of this compound is paramount for its effective use in the laboratory, ensuring purity, proper handling, and the successful execution of synthetic transformations. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols and safety considerations.
Molecular Structure and Key Physicochemical Properties
The foundational physical and chemical properties of this compound are summarized in the table below. These properties are crucial for the identification and handling of the compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₂S |
| Molecular Weight | 287.38 g/mol |
| CAS Number | 62596-64-9 |
| Appearance | White to off-white powder |
| Melting Point | 92-94 °C |
| Optical Rotation | [α]²⁰/D = +8.8° ± 0.5° (c = 1.3 in Toluene) |
Table 1: Key Physicochemical Properties of this compound.[1]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound in a deuterated chloroform (CDCl₃) solvent are outlined below.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.35 | d | 2H | Ar-H (meta to SO₂) |
| ~7.30-7.15 | m | 5H | Phenyl-H |
| ~3.80 | m | 1H | Aziridine-CH |
| ~3.10 | dd | 1H | Benzyl-CH₂ |
| ~2.95 | dd | 1H | Benzyl-CH₂ |
| ~2.45 | s | 3H | Tolyl-CH₃ |
| ~2.40 | d | 1H | Aziridine-CH₂ |
| ~2.05 | d | 1H | Aziridine-CH₂ |
Table 2: Expected ¹H NMR Data.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~144.5 | Ar-C (ipso to SO₂) |
| ~137.0 | Ar-C (ipso to benzyl) |
| ~135.0 | Ar-C (ipso to CH₃) |
| ~129.8 | Ar-CH (meta to SO₂) |
| ~128.5 | Phenyl-CH |
| ~128.0 | Ar-CH (ortho to SO₂) |
| ~126.5 | Phenyl-CH |
| ~40.0 | Aziridine-CH |
| ~38.0 | Benzyl-CH₂ |
| ~36.0 | Aziridine-CH₂ |
| ~21.5 | Tolyl-CH₃ |
Table 3: Expected ¹³C NMR Data.
Rationale for Expected Data: The predicted chemical shifts are based on the analysis of structurally similar N-tosylaziridines reported in the literature. For instance, the characteristic downfield shifts for the aromatic protons ortho to the sulfonyl group are a consistent feature in these molecules. The diastereotopic nature of the benzylic and aziridine methylene protons will result in distinct signals, likely appearing as doublets of doublets due to geminal and vicinal coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2920-2850 | Medium | Aliphatic C-H stretch |
| ~1595 | Medium | Aromatic C=C stretch |
| ~1320 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~910 | Medium | Aziridine ring deformation |
Table 4: Expected IR Absorption Bands.
Causality Behind Assignments: The strong absorptions around 1320 cm⁻¹ and 1160 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively, and are a key diagnostic feature for N-tosyl compounds.[2] The bands in the aromatic region confirm the presence of the phenyl and tolyl groups, while the aziridine ring deformation is expected at a lower frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecule.
| Ion | Calculated m/z |
| [M+H]⁺ | 288.1053 |
| [M+Na]⁺ | 310.0872 |
Table 5: Expected HRMS Data.
Fragmentation Insights: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation would likely involve the loss of the tosyl group (155 amu) and cleavage of the benzyl group (91 amu), providing further structural confirmation.
Solubility Profile
The solubility of a compound is a critical parameter for its use in reactions, purification, and analytical procedures. A general solubility profile for this compound is provided below.
| Solvent | Solubility |
| Water | Insoluble |
| Toluene | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Diethyl Ether | Sparingly Soluble |
| Hexane | Sparingly Soluble |
| Methanol | Sparingly Soluble |
Table 6: General Solubility Profile.
Field-Proven Insights: The non-polar nature of the benzyl and tolyl groups dominates the molecule's solubility, rendering it highly soluble in common non-polar organic solvents like dichloromethane and toluene. Its solubility is lower in more polar solvents like methanol and very low in highly non-polar alkanes like hexane. The insolubility in water is expected for a molecule of this size and polarity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are designed to be self-validating systems for ensuring data accuracy.
Melting Point Determination
Caption: Workflow for accurate melting point determination.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.
-
Place a small amount of the dry sample on a watch glass and crush it into a fine powder.
-
Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point (92-94°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
-
Validation:
-
Repeat the measurement at least twice more with fresh samples to ensure reproducibility.
-
Periodically calibrate the thermometer of the apparatus using certified melting point standards.
-
Optical Rotation Measurement
Caption: Procedure for measuring specific optical rotation.
-
Solution Preparation:
-
Accurately weigh approximately 130 mg of this compound.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add high-purity toluene to the flask, dissolving the solid completely, and then dilute to the mark. This creates a solution with a concentration (c) of 0.013 g/mL.
-
-
Polarimeter Measurement:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument by taking a reading of a cell filled with pure toluene (the blank).
-
Rinse the sample cell with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
-
The final value should be reported with the temperature, wavelength (D for the sodium D-line), concentration, and solvent.
-
Safety and Handling
This compound, like other aziridine derivatives, should be handled with care due to its potential reactivity and biological activity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of the fine powder.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
This compound is a valuable chiral building block in modern organic synthesis. A thorough understanding of its physical properties, as detailed in this guide, is fundamental to its successful application. The provided data and protocols offer a robust framework for researchers to confidently identify, handle, and utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
- Pinarci, E., & Moura-Letts, G. (2022).
Sources
1H NMR spectrum of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a chiral building block, this compound is significant in synthetic and medicinal chemistry for creating enantiomerically pure pharmaceuticals.[1] An accurate interpretation of its ¹H NMR spectrum is critical for structural verification and purity assessment. This document offers a detailed breakdown of the chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton, grounded in the principles of stereochemistry and magnetic resonance. It further provides a robust, step-by-step protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.
Introduction: The Significance of this compound
This compound, also known as (S)-2-Benzyl-1-tosylaziridine, is a versatile chiral intermediate.[1] Its strained three-membered aziridine ring, activated by the electron-withdrawing p-tolylsulfonyl (tosyl) group, makes it an excellent electrophile for stereospecific ring-opening reactions. This property is extensively utilized in the asymmetric synthesis of complex nitrogen-containing molecules, including novel drug candidates where specific stereoisomers are essential for therapeutic efficacy and safety.[1]
Given its role, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose. The spectrum, however, is not trivial. The molecule's single chiral center renders the protons on the adjacent benzylic and aziridine methylene groups diastereotopic, leading to complex splitting patterns that require careful analysis. This guide aims to deconstruct this complexity and provide a clear interpretive framework.
Molecular Structure and Proton Environments
To understand the ¹H NMR spectrum, one must first analyze the distinct proton environments within the molecule. The key structural features influencing the spectrum are the chiral center at the C2 position of the aziridine ring and the magnetically anisotropic groups (benzyl and tolyl).
The presence of the stereocenter at C2 means that the two protons of the adjacent CH₂ groups (the benzylic CH₂ and the aziridine C3-CH₂) are chemically non-equivalent.[2][3] They are termed "diastereotopic" because replacing either proton with a different group would create a diastereomer.[3][4] Consequently, these protons will have different chemical shifts and will couple with each other, often resulting in complex multiplets.[5][6]
Diagram 1: Molecular Structure and Proton Labeling
Caption: Labeled protons in (S)-2-Benzyl-1-tosylaziridine.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 or 500 MHz. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The following analysis dissects the spectrum into its constituent parts.
The Aziridine Ring Protons (Hₐ, Hₑ, and Hₓ)
The three protons on the strained aziridine ring form a complex AMX or ABX spin system and are found in the most upfield region of the spectrum (excluding the tolyl-methyl group).
-
Hₓ (Methine Proton at C2): This proton, being adjacent to both the chiral center and the electron-withdrawing benzyl and tosyl groups, typically appears as a multiplet (often a doublet of doublets) around δ 3.7-3.8 ppm . It couples with the two diastereotopic protons on C3 (Hₐ and Hₑ).
-
Hₐ and Hₑ (Methylene Protons at C3): These two protons are diastereotopic. They have distinct chemical shifts and couple with each other (geminal coupling, ²J) and with Hₓ (vicinal coupling, ³J).
-
Coupling Constants: The coupling constants (J-values) are characteristic of the rigid three-membered ring geometry.[9]
The Benzylic Protons (Hα' and Hα'')
Similar to the C3-protons of the aziridine ring, the two benzylic protons are diastereotopic due to the adjacent chiral center. They appear as a complex multiplet or as two distinct doublets of doublets.
-
Chemical Shift: This AB quartet is typically centered around δ 2.8-3.4 ppm . The precise shifts can vary depending on the conformation of the benzyl group.
-
Multiplicity: These protons couple with each other (geminal coupling) and with the Hₓ proton (vicinal coupling), resulting in a complex pattern. The geminal coupling (²J) is typically in the range of 12-15 Hz.
The Aromatic Protons (Tolyl and Phenyl Groups)
-
p-Tolyl Group: The tosyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The two protons ortho to the sulfonyl group are deshielded and appear as a doublet around δ 7.8-7.9 ppm .[7][8]
-
The two protons meta to the sulfonyl group appear as a doublet further upfield, around δ 7.3-7.4 ppm .[7][8]
-
The coupling constant between these ortho and meta protons (³J) is typically 8.0-8.5 Hz .[11]
-
-
Phenyl Group: The five protons of the benzyl group are often not well-resolved and appear as a broad multiplet in the range of δ 7.1-7.3 ppm .[8]
The Methyl Protons of the Tolyl Group
The three equivalent protons of the methyl group on the p-tolyl substituent give rise to a sharp singlet.
-
Chemical Shift: This signal is found in the upfield region of the spectrum, typically around δ 2.4 ppm .[7][8]
Summary of ¹H NMR Data
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| Tolyl-CH₃ | 2.4 | Singlet (s) | N/A |
| Aziridine-Hₐ | 2.3 - 2.4 | Doublet of Doublets (dd) | ³J ≈ 4.0-5.0, ²J ≈ 1.5 |
| Benzylic-CH₂ | 2.8 - 3.4 | Multiplet (m) | - |
| Aziridine-Hₑ | 2.9 - 3.0 | Doublet of Doublets (dd) | ³J ≈ 7.0-8.5, ²J ≈ 1.5 |
| Aziridine-Hₓ | 3.7 - 3.8 | Multiplet (m) | ³J ≈ 4.0-8.5 |
| Phenyl-H (Benzyl) | 7.1 - 7.3 | Multiplet (m) | - |
| Aromatic-H (Tolyl, meta) | 7.3 - 7.4 | Doublet (d) | ³J ≈ 8.0-8.5 |
| Aromatic-H (Tolyl, ortho) | 7.8 - 7.9 | Doublet (d) | ³J ≈ 8.0-8.5 |
Note: Data is compiled based on typical values observed for N-tosylaziridines and may vary slightly based on solvent and spectrometer frequency.[7][8][12]
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: Standard experimental workflow for NMR data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ is of high purity and stored over molecular sieves to minimize water content. The residual proton signal of CHCl₃ appears at δ 7.26 ppm.[13]
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or, if present, the TMS peak to δ 0.00 ppm.
-
Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of key concepts such as diastereotopicity and the influence of ring strain and anisotropic effects is crucial for its correct interpretation. The characteristic signals of the aziridine ring protons, the complex multiplets of the benzylic protons, and the distinct patterns of the aromatic systems provide a unique fingerprint for this valuable chiral building block. By following the detailed analytical framework and the robust experimental protocol presented in this guide, researchers can confidently verify the identity, purity, and structural integrity of their compound, ensuring the reliability of their subsequent synthetic endeavors.
References
-
Williamson, K. L. (1963). The Nuclear Magnetic Resonance Spectra of Three-Membered Ring Compounds. Journal of the American Chemical Society, 85(5), 516-524. [Link]
-
De, S. et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic Letters, 20(15), 4588-4592. [Link]
-
Supporting Information for "Photoredox-Catalyzed Ring-Opening/Annulation of N-Tosylaziridines with Alkenes". (2020). Organic Letters. [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
NMR Spectroscopy - Coupling constant in proton-NMR continued (Part 8). (2021). YouTube. [Link]
-
Reich, H. J. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? [Link]
-
Al-Shemmary, A. (n.d.). Spotting diastereotopic protons in the NMR spectrum. UoKufa. [Link]
-
Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Keniche, A., et al. (2014). NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with β-cyclodextrin. Mediterranean Journal of Chemistry, 2(5), 620-628. [Link]
-
Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Supporting Information for "Copper-Catalyzed Denitrogenative [3+2] Cycloaddition of N-Tosylhydrazones and Nitroolefins". (2013). Organic Letters. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. rsc.org [rsc.org]
- 13. scs.illinois.edu [scs.illinois.edu]
The Synthetic Cornerstone: A Technical Guide to (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Abstract
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a chiral three-membered nitrogen heterocycle, stands as a cornerstone in modern asymmetric synthesis. Its significance is rooted in its dual nature: the inherent ring strain of the aziridine core renders it a potent electrophile for regio- and stereoselective ring-opening reactions, while the activating N-tosyl group and the chiral center provide a predictable and powerful handle for constructing complex molecular architectures. This guide provides an in-depth exploration of this reagent, detailing its synthesis from readily available chiral precursors, its fundamental reactivity, and its application in the stereocontrolled synthesis of high-value molecules, including key intermediates for drug discovery. We offer field-proven protocols, mechanistic insights, and a comprehensive analysis of its chemical properties to empower researchers in leveraging this versatile building block for their synthetic campaigns.
Introduction: The Strategic Value of a Strained Ring
In the landscape of synthetic organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity.[1] Chiral aziridines have emerged as exceptionally valuable intermediates due to their high reactivity and the stereospecificity of their transformations.[1] this compound (CAS 62596-64-9) is a preeminent member of this class.
The molecule's utility stems from several key features:
-
High Ring Strain (~27 kcal/mol): This thermodynamic driving force facilitates ring-opening reactions under mild conditions.
-
Electrophilic Activation: The electron-withdrawing p-toluenesulfonyl (tosyl) group on the nitrogen atom polarizes the C-N bonds, activating the ring carbons for nucleophilic attack. This group also serves as a robust protecting group that can be removed under specific conditions.
-
Defined Stereochemistry: The (S)-configuration at the C2 position allows for the transfer of chirality, enabling the synthesis of enantiomerically enriched products. This is crucial in medicinal chemistry, where a single enantiomer often accounts for the desired therapeutic effect.
This guide will systematically deconstruct the synthesis, characterization, and strategic application of this reagent, providing the scientific community with a practical and authoritative resource.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 62596-64-9 | [1][2] |
| Molecular Formula | C₁₆H₁₇NO₂S | [1][2] |
| Molecular Weight | 287.38 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 92-94 °C (lit.) | [1] |
| Optical Rotation | [α]²⁰/D +8.8° (c = 1.3 in toluene) | [1] |
| Purity | ≥ 97.5% (GC) | [1] |
Spectroscopic Characterization (Expected)
While a publicly available, high-resolution spectrum is not readily found in the literature, the following are the expected NMR and IR characteristics based on the molecule's structure. Researchers must confirm the identity of their synthesized material using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.
-
δ ~7.1-7.4 ppm (m, 7H): Aromatic protons of the benzyl group and the tosyl group meta to the sulfonyl group.
-
δ ~3.0-3.2 ppm (m, 1H): Methine proton on the aziridine ring (C2-H).
-
δ ~2.8-3.0 ppm (dd, 1H) & ~2.6-2.8 ppm (dd, 1H): Methylene protons of the benzyl group (CH₂Ph).
-
δ ~2.4 ppm (s, 3H): Methyl protons of the tosyl group (Ar-CH₃).
-
δ ~2.2-2.3 ppm (d, 1H) & ~1.8-1.9 ppm (d, 1H): Methylene protons on the aziridine ring (C3-H₂).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~144.0 ppm: Quaternary carbon of the tosyl group attached to sulfur.
-
δ ~137.0-138.0 ppm: Quaternary carbons (ipso-carbons of the phenyl and tosyl rings).
-
δ ~127.0-130.0 ppm: Aromatic CH carbons.
-
δ ~40.0-42.0 ppm: Aziridine methine carbon (C2).
-
δ ~38.0-40.0 ppm: Benzyl methylene carbon (CH₂Ph).
-
δ ~35.0-37.0 ppm: Aziridine methylene carbon (C3).
-
δ ~21.5 ppm: Methyl carbon of the tosyl group (Ar-CH₃).
-
-
IR (KBr, cm⁻¹):
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1595 cm⁻¹: Aromatic C=C stretch.
-
~1330 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretch of the sulfonyl group (characteristic).
-
~815 cm⁻¹: C-H out-of-plane bend for a p-disubstituted benzene ring.
-
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed).[3]
-
GHS Pictogram: GHS07 (Exclamation mark).[3]
-
Signal Word: Warning.[3]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store at room temperature in a dry, well-sealed container.[1]
Synthesis of the Chiral Aziridine
The most reliable and frequently cited method for preparing this compound originates from the readily available chiral pool starting material, (S)-phenylalaninol, which is derived from the natural amino acid L-phenylalanine. This multi-step synthesis ensures the preservation of stereochemical integrity.
Sources
An In-Depth Technical Guide to the Synthesis of Chiral Aziridines from 2-Amino Alcohols
Introduction
Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates in organic chemistry and drug development.[1] Their inherent ring strain makes them susceptible to stereospecific ring-opening reactions, providing efficient access to a diverse array of complex nitrogenous compounds, including chiral amino alcohols, vicinal diamines, and other valuable synthons.[1][2] Among the various synthetic routes, the intramolecular cyclization of enantiomerically pure 2-amino alcohols represents one of the most direct and reliable strategies for securing the stereochemical integrity of the final aziridine product.[2][3][4]
This guide provides a detailed exploration of the core methodologies for converting chiral 2-amino alcohols into aziridines. We will delve into the mechanistic underpinnings of each transformation, offer field-proven insights into experimental choices, and provide detailed, self-validating protocols for key reactions.
I. The Wenker Synthesis: A Classic Approach and Its Modern Refinements
The Wenker synthesis is a foundational method for preparing aziridines from β-amino alcohols.[5] The classic procedure involves two distinct steps: esterification of the alcohol with sulfuric acid to form a sulfate ester, followed by an intramolecular SN2 cyclization promoted by a strong base.[5][6]
Mechanistic Causality
The core principle of the Wenker synthesis is the transformation of the hydroxyl group—a notoriously poor leaving group—into a sulfate ester, which is an excellent leaving group. In the first step, concentrated sulfuric acid protonates the alcohol and facilitates the formation of the aminoethyl hydrogen sulfate intermediate. The subsequent addition of a strong base, typically sodium hydroxide, serves a dual purpose: it deprotonates the ammonium salt to liberate the neutral amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to form the aziridine ring.[5]
The primary drawback of the original Wenker protocol is its reliance on harsh conditions, including high temperatures (140-250°C) and the use of concentrated strong acid and base.[5][6] These conditions significantly limit its applicability to substrates bearing sensitive functional groups.[6]
The Improved and Mild Wenker Synthesis
To overcome the limitations of the classic method, milder variations have been developed. A significant improvement involves the use of chlorosulfonic acid for the esterification step at lower temperatures, which prevents the acid-catalyzed dehydration and charring often seen with hot sulfuric acid.[7][8] Furthermore, the cyclization step can be effectively promoted by weaker, non-nucleophilic bases like sodium carbonate, which minimizes the formation of elimination byproducts and other side reactions.[7][8] This modified approach significantly broadens the substrate scope to include more complex and sensitive amino alcohols.[8]
Caption: General workflow of the Wenker Aziridine Synthesis.
Experimental Protocol: Improved Wenker Synthesis of (S)-2-Methylaziridine
This protocol is adapted from improved, mild methodologies.[8][9]
-
Esterification:
-
To a stirred solution of (S)-2-amino-1-propanol (1.0 eq) in an appropriate solvent (e.g., CH2Cl2) at 0°C, slowly add chlorosulfonic acid (1.1 eq) dropwise.
-
Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LCMS analysis indicates complete formation of the sulfate ester.
-
Isolate the intermediate sulfate ester by filtration if it precipitates, or use the reaction mixture directly in the next step after careful solvent removal if necessary.
-
-
Cyclization:
-
Prepare a solution or suspension of the crude sulfate ester in a suitable solvent (e.g., acetonitrile or water).
-
Add sodium carbonate (Na2CO3, 2.0-3.0 eq) portion-wise while stirring vigorously.
-
Heat the mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction by TLC or GC-MS for the formation of the aziridine.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Extract the aziridine product from the aqueous mixture with an organic solvent (e.g., diethyl ether or CH2Cl2).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and carefully concentrate the solvent under reduced pressure (Note: Aziridines can be volatile).
-
Purify the crude product by distillation or column chromatography on silica gel.
-
II. Intramolecular Mitsunobu Reaction: A Mild and Stereospecific Route
The Mitsunobu reaction offers a powerful, one-pot method for converting β-amino alcohols to aziridines under exceptionally mild and neutral conditions.[10][11] This reaction is particularly advantageous for substrates that are sensitive to the acidic or basic conditions of other methods.[6]
Mechanistic Causality
The reaction proceeds via the in-situ activation of the hydroxyl group. A phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a betaine intermediate. This intermediate activates the hydroxyl group of the amino alcohol, converting it into a good leaving group (an oxyphosphonium salt). The nitrogen atom of the amino group then acts as the intramolecular nucleophile, attacking the carbon bearing the activated oxygen. This process occurs via an SN2 mechanism, resulting in a complete inversion of stereochemistry at that carbon center.[12]
The primary challenge of the Mitsunobu reaction lies in the purification of the final product, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts.[13]
Caption: Key stages of the intramolecular Mitsunobu aziridination.
Experimental Protocol: Mitsunobu Synthesis of a Chiral Aziridine
This protocol is based on general procedures for intramolecular Mitsunobu reactions of amino alcohols.[10][11]
-
Reaction Setup:
-
Dissolve the chiral 2-amino alcohol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF) or toluene under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C in an ice bath.
-
-
Reagent Addition:
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 20-30 minutes. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Monitoring and Completion:
-
Monitor the reaction progress by TLC or LCMS. The reaction may take anywhere from a few hours to 24 hours to reach completion.[11]
-
If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied.
-
-
Workup and Purification:
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The primary challenge is removing the triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is commonly used.
-
III. Sulfonate Activation and Base-Mediated Cyclization
A widely used and highly reliable method for aziridine synthesis involves converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or nosylate), which is an excellent leaving group. Subsequent treatment with a base promotes intramolecular cyclization.[14] This method is often preferred for its high yields and procedural simplicity.
Mechanistic Causality
This strategy can be executed in a stepwise or a one-pot fashion. For an unprotected amino alcohol, the reaction can be designed to first N-tosylate the amine, followed by O-tosylation of the alcohol. The presence of a base then facilitates the deprotonation of the N-H of the newly formed N-tosyl group, generating a sulfonamide anion. This anion then readily displaces the O-tosyl group in an intramolecular SN2 reaction to furnish the N-tosyl aziridine.[1] The use of an N-tosyl protecting group is common as it activates the resulting aziridine for subsequent nucleophilic ring-opening reactions.[1]
Two complementary one-pot procedures have been developed:
-
For less hindered amino alcohols: Tosylation with excess tosyl chloride in a biphasic system (e.g., water/dichloromethane) with a strong base like potassium hydroxide (KOH) gives high yields.[1]
-
For more substituted amino alcohols: A weaker base like potassium carbonate (K2CO3) in an anhydrous solvent like acetonitrile is often more effective, preventing side reactions.[1]
Caption: Workflow for one-pot N-tosyl aziridine synthesis.
Experimental Protocol: One-Pot Synthesis of an (S)-N-Tosyl Aziridine
This protocol is adapted from the method developed for higher substituted amino alcohols.[1]
-
Reaction Setup:
-
To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (K2CO3, 4.0 mmol) in acetonitrile (2.0 mL), add p-toluenesulfonyl chloride (TsCl, 2.2 mmol) portion-wise at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for approximately 6 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material and intermediates.
-
-
Workup and Purification:
-
Add toluene (5 mL) to the reaction mixture to help precipitate the inorganic salts.
-
Filter the solid salts off and wash the filter cake with a small amount of toluene or acetonitrile.
-
Combine the filtrates and evaporate the solvents under reduced pressure.
-
The resulting crude N-tosyl aziridine is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
-
IV. Comparative Summary of Synthetic Methods
| Method | Activating Agent(s) | Base | Typical Conditions | Yield Range | Key Advantages | Key Limitations |
| Classic Wenker | H₂SO₄ | NaOH | High temp (140-250°C) | Moderate | Inexpensive reagents.[5] | Harsh conditions, limited substrate scope.[6] |
| Improved Wenker | ClSO₃H | Na₂CO₃ | Mild temp (0-60°C) | Good to Excellent | Milder conditions, broader scope.[8] | Two distinct steps required. |
| Mitsunobu | PPh₃, DIAD/DEAD | (None) | Neutral, 0°C to RT | 45-82%[10] | Very mild, one-pot, stereospecific (inversion).[6][10] | Stoichiometric byproducts complicate purification.[13] |
| Sulfonylation | TsCl, MsCl | KOH or K₂CO₃ | RT | Good to Excellent | High yields, reliable, one-pot procedures available.[1] | Requires N-protection (e.g., tosyl) for the final product. |
Conclusion
The conversion of chiral 2-amino alcohols to aziridines is a cornerstone of modern asymmetric synthesis. The choice of method—be it the classic yet refined Wenker synthesis, the mild and stereoinvertive Mitsunobu reaction, or the robust sulfonate activation strategy—must be guided by the specific nature of the substrate and the desired final product. The improved Wenker and sulfonate-based methods offer high yields and operational simplicity, making them suitable for robust scale-up, while the Mitsunobu reaction provides an invaluable tool for sensitive and complex molecules where avoiding harsh acidic or basic conditions is paramount. By understanding the mechanistic causality behind each approach, researchers can make informed decisions to efficiently and stereoselectively synthesize the chiral aziridines required for their drug discovery and development programs.
References
- Wenker Aziridine Synthesis Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. (2020). PubMed.
- Wenker synthesis - Wikipedia. Wikipedia.
- Synthesis of aziridines by Mitsunobu reaction (Methods A and B).
- Wenker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Aziridine synthesis by ring closure reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- N-Activation strategies for aziridination a Nitrene transfer to olefins... - ResearchGate.
- Application Notes and Protocols: Experimental Guide to the Wenker Synthesis of Aziridines from Amino Alcohols - Benchchem. BenchChem.
- An Improved and Mild Wenker Synthesis of Aziridines - Organic Chemistry Portal. (2010). Organic Chemistry Portal.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). [Source not available].
- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. (2020). PMC - NIH.
- Synthesis of aziridines from amino alcohols - ResearchGate.
- AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. (2004).
- Synthesis of Aziridines from Amino Alcohols | Download Table - ResearchGate.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). [Source not available].
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC - PubMed Central.
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Source not available].
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of aziridines from amino alcohols using triphenylphosphine - ResearchGate.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules.
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Wenker Synthesis [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 8. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Stereoselective Formation of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Abstract
This technical guide provides an in-depth analysis of the synthetic pathway and reaction mechanism for the formation of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a valuable chiral building block in modern organic synthesis. Aziridines, particularly those activated by an N-sulfonyl group, are potent electrophiles for a variety of nucleophilic ring-opening reactions, providing access to complex nitrogen-containing molecules.[1][2] The stereospecific synthesis of this compound is paramount for its application in asymmetric synthesis and drug development.[3] This document elucidates the prevalent and efficient synthetic route starting from the chiral pool amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), detailing the mechanistic intricacies of each step. We will explore the critical roles of reagents, the rationale behind the chosen methodology, and provide a validated experimental protocol for its synthesis.
Introduction: The Significance of Chiral N-Tosylaziridines
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them susceptible to ring-opening reactions, rendering them versatile intermediates in organic chemistry.[1] The synthetic utility of aziridines is significantly enhanced by the introduction of an electron-withdrawing group on the nitrogen atom, such as a p-toluenesulfonyl (tosyl) group. This N-tosyl activation accomplishes two critical functions:
-
Increased Electrophilicity: It renders the ring carbon atoms more susceptible to nucleophilic attack, facilitating a wide range of regio- and stereoselective transformations.[4]
-
Enhanced N-H Acidity: In the precursor amino alcohol, the tosyl group increases the acidity of the amide proton, which is crucial for the base-mediated cyclization step.[5]
The compound this compound is a prime example of a chiral N-activated aziridine. Its defined stereochemistry at the C2 position makes it an invaluable precursor for the enantioselective synthesis of amino acids, alkaloids, β-lactam antibiotics, and other pharmacologically active agents.[3][4][6] Its utility lies in the ability to transfer its stereochemical information to new, more complex molecules through controlled ring-opening reactions.[6]
Synthetic Strategy: A Modified Wenker Synthesis from the Chiral Pool
The most direct and reliable method for preparing enantiomerically pure N-tosyl aziridines is a modification of the classic Wenker synthesis.[7][8] The traditional Wenker synthesis converts a β-amino alcohol into an aziridine via a sulfate ester intermediate, often under harsh conditions.[8][9] The modern, milder approach adapted for this compound leverages the same core principle of intramolecular cyclization but employs tosylates for superior control and efficiency.
The strategic foundation of this synthesis is the use of a starting material from the "chiral pool." L-Phenylalanine, a naturally occurring amino acid, is reduced to its corresponding alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol).[4][5] This approach ensures that the critical (S)-stereocenter is established from the outset, avoiding the need for asymmetric catalysis or chiral resolution. The synthesis proceeds via a high-yielding, three-step sequence: N-tosylation, O-tosylation, and in-situ intramolecular cyclization.[4][5]
In-Depth Mechanistic Analysis
The formation of the aziridine ring is a carefully orchestrated sequence involving the strategic conversion of hydroxyl and amino groups into a leaving group and a nucleophile, respectively, within the same molecule.
Step 1: N-Tosylation of L-Phenylalaninol
The synthesis begins with the protection of the primary amine of L-phenylalaninol. The amine is a more potent nucleophile than the alcohol and will selectively react with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a base such as pyridine.
-
Causality: Pyridine's role is twofold. First, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10] Second, it can act as a nucleophilic catalyst by attacking TsCl to form a highly reactive N-tosylpyridinium salt, which is an even more potent tosylating agent than TsCl itself.[10]
Step 2: O-Tosylation of the N-Protected Amino Alcohol
With the amine protected, the primary hydroxyl group is converted into an excellent leaving group. This is achieved by reacting the N-tosylated intermediate with a second equivalent of TsCl.
-
Causality: The tosylate group (⁻OTs) is an exceptional leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring. This stability significantly lowers the activation energy for the subsequent nucleophilic substitution step.
Step 3: Base-Mediated Intramolecular SN2 Cyclization
This is the crucial ring-forming step. A strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is introduced.[4][5] The base deprotonates the nitrogen of the N-tosyl amide, which has a pKa low enough to be readily removed. The resulting tosylamide anion is a powerful intramolecular nucleophile.
This anion performs a backside attack on the adjacent carbon atom bearing the O-tosyl leaving group. This intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds with inversion of configuration at the electrophilic carbon. However, since the attack occurs at the primary (C1) carbon of the phenylalaninol backbone, the pre-existing stereocenter at the C2 position remains unaffected. The reaction stereospecifically yields the (S)-aziridine.[4][5]
Validated Experimental Protocol
The following protocol is a robust, self-validating procedure adapted from established literature methods for the one-pot synthesis of N-tosyl aziridines from amino alcohols.[5]
Materials:
-
(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve L-phenylalaninol (1.0 mmol) and potassium hydroxide (2.0 g) in a mixture of water (2.0 mL) and dichloromethane (2.0 mL) in a round-bottomed flask.
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously.
-
Reagent Addition: Add p-toluenesulfonyl chloride (2.5 mmol, 2.5 eq.) portion-wise to the stirring mixture over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching & Extraction): Once the starting material is consumed, add ice and water to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Separation: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.
Quantitative Data and Characterization
The successful synthesis of the target compound is validated by its physical and spectroscopic properties, which should be consistent with reported literature values.
| Property | Reported Value | Reference |
| Appearance | White to off-white solid | [6] |
| Yield | High (typically >85%) | [5] |
| Melting Point | 92-94 °C | [6][11] |
| Specific Rotation | [α]²⁰/D +8.8° (c = 1.3 in toluene) | [6] |
Final product integrity is confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the benzyl, tosyl, and aziridine ring protons and carbons.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, which should be >98% given the nature of the synthesis.
Conclusion
The formation of this compound is a prime example of modern stereospecific synthesis. By employing a modified Wenker approach that begins with a readily available chiral precursor, L-phenylalaninol, the synthesis proceeds with excellent stereocontrol and high efficiency. The mechanism hinges on a base-mediated intramolecular SN2 cyclization, where a tosylamide anion displaces an O-tosyl leaving group. This in-depth understanding of the reaction mechanism and experimental parameters allows researchers to reliably produce this highly valuable and versatile chiral intermediate for applications in pharmaceutical development and complex molecule synthesis.
References
-
Al-Hadedi, A. A. M., & Ghorai, M. K. (2012). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 53(29), 3749-3752. [Link]
-
Balamurugan, R., & Ghorai, M. K. (2009). Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines and 2-Halophenols/Pyridinol: Efficient Synthesis of 1,4-Benzo- and Pyrido-oxazepinones. Organic Letters, 12(1), 132-135. [Link]
-
Ghorai, M. K., Kumar, A., & Das, K. (2012). S N 2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 124(5), 1049-1057. [Link]
-
Organic Chemistry Portal. (n.d.). An Improved and Mild Wenker Synthesis of Aziridines. [Link]
-
de Mattos, M. C. S., & Bieber, L. W. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]
-
ResearchGate. (2023). Ring‐opening reaction of aliphatic N‐tosyl aziridines with 4‐hydroxydithiocoumarin. [Link]
-
MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]
-
Wikipedia. (n.d.). Wenker synthesis. [Link]
-
Stewart, A., et al. (2013). Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System. The Journal of Organic Chemistry, 78(3), 1279-1287. [Link]
-
Bera, S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4786. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 98 62596-64-9 [sigmaaldrich.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labsolu.ca [labsolu.ca]
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine literature review
An In-Depth Technical Guide to (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine: Synthesis, Reactivity, and Applications
Introduction: A Versatile Chiral Building Block
This compound is a chiral, three-membered heterocyclic compound that has emerged as a cornerstone in modern asymmetric synthesis.[1][2] Its structure features a strained aziridine ring, a stereodefined center bearing a benzyl group, and a nitrogen atom activated by a powerful electron-withdrawing p-tolylsulfonyl (tosyl) group. This unique combination of features—high ring strain and activation—renders it an exceptionally versatile electrophile for a wide array of stereoselective transformations.[3][4]
For researchers in synthetic and medicinal chemistry, this compound is not merely a reagent but a strategic tool. Its ability to undergo highly regio- and stereoselective ring-opening reactions provides a reliable pathway to enantiomerically pure, high-value molecules such as amino acids, diamines, and complex nitrogen-containing heterocycles.[5][6] This guide offers a comprehensive overview of its synthesis, core reactivity principles, and its proven applications in the development of complex molecular architectures and potential drug candidates.[1]
Synthesis of this compound
The most common and reliable synthesis of chiral N-tosylaziridines starts from readily available chiral amino alcohols. The underlying logic of this approach is to transfer the stereochemical integrity of the amino alcohol to the final aziridine product via an intramolecular cyclization. This process typically involves two key steps: activation of the hydroxyl group to transform it into a good leaving group, followed by a base-mediated intramolecular SN2 reaction where the nitrogen atom acts as the nucleophile, displacing the leaving group and forming the three-membered ring.
The choice of (S)-phenylalaninol as the starting material directly yields the desired (S)-enantiomer of the target aziridine. The tosyl group is installed first to protect the amine and to activate the nitrogen for the subsequent cyclization.
Experimental Protocol: Synthesis from (S)-Phenylalaninol
This protocol details the two-step synthesis involving N-tosylation followed by an intramolecular cyclization.
Step 1: N-Tosylation of (S)-Phenylalaninol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-phenylalaninol (1.0 eq.) and dissolve it in dichloromethane (CH2Cl2). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (Et3N, 1.2 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with CH2Cl2. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude N-tosylated amino alcohol.
Step 2: Intramolecular Cyclization (Aziridination)
-
Setup: Dissolve the crude N-tosylated amino alcohol from Step 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Base Addition: Add triphenylphosphine (PPh3, 1.5 eq.) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.). This is a Mitsunobu-type reaction that activates the alcohol in situ.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 8-12 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.[1]
Caption: Synthetic pathway to the target aziridine.
Core Reactivity: Nucleophilic Ring-Opening
The synthetic utility of this compound is dominated by its behavior as an electrophile in nucleophilic ring-opening reactions.[7] The tosyl group activates the aziridine in two ways: it polarizes the C-N bonds by withdrawing electron density, making the ring carbons more susceptible to nucleophilic attack, and it can stabilize the developing negative charge on the nitrogen atom in the transition state.[4]
These reactions are characterized by high stereoselectivity and predictable regioselectivity.
-
Stereoselectivity: The ring-opening proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center that is attacked.
-
Regioselectivity: Nucleophilic attack generally occurs at the less sterically hindered carbon atom. In the case of 2-benzyl-1-tosylaziridine, this is the unsubstituted C-3 carbon. However, certain nucleophiles, particularly organocuprates, can favor attack at the more substituted C-2 (benzylic) position.
The general outcome is the formation of a β-functionalized sulfonamide, a valuable synthon in its own right.[8]
Caption: General mechanism of nucleophilic ring-opening.
Experimental Protocol: Ring-Opening with an Organocuprate
This protocol describes a typical ring-opening reaction using an organocuprate reagent, which selectively delivers an alkyl or aryl group to the benzylic carbon.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under argon, prepare the organocuprate reagent. For example, add copper(I) iodide (CuI, 1.1 eq.) to anhydrous THF and cool to -78 °C. Slowly add an organolithium or Grignard reagent (e.g., MeLi, 2.2 eq.) and stir for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a separate flask in anhydrous THF. Slowly add this solution via cannula to the pre-formed organocuprate slurry at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, gradually warming to 0 °C. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Extraction and Purification: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the chiral β-amino sulfonamide.
Applications in Complex Synthesis
The true power of this compound lies in its application as a versatile intermediate for constructing molecules of biological and pharmaceutical importance.[1][2]
-
Synthesis of Chiral Indolines: Reaction with ortho-bromo phenethyl metal reagents followed by an intramolecular cyclization provides a route to chiral 2-substituted indolines.
-
Preparation of γ-Amino Acids and Pyrrolidines: Ring-opening with enolates, such as diethyl potassiomalonate, yields adducts that can be further elaborated into valuable γ-amino acids and substituted pyrrolidines.[9]
-
Access to Carbonic Anhydrase Inhibitors: The aziridine has been used in the synthesis of β-aryltelluro amines, which have been investigated as potent inhibitors of carbonic anhydrase.
-
Domino Reactions: It serves as a precursor in domino reactions, such as the synthesis of octahydroindoles via a Robinson annulation followed by an intramolecular aza-Michael reaction.
Caption: Application workflow of the title aziridine.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the title compound is provided below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 62596-64-9 | [1][10] |
| Molecular Formula | C₁₆H₁₇NO₂S | [1][11] |
| Molecular Weight | 287.38 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 92 - 94 °C | [1][12] |
| Optical Rotation | [α]²⁰/D +8.8° (c=1.3 in Toluene) | [1] |
| Purity | ≥ 97.5% (GC) | [1] |
Conclusion
This compound is a high-value chiral building block whose utility in asymmetric synthesis is well-established. Its reliable preparation from (S)-phenylalaninol and its predictable reactivity in nucleophilic ring-opening reactions make it an indispensable tool for accessing a diverse range of enantiomerically pure nitrogen-containing compounds.[3][6] The ability to control the stereochemical outcome of reactions with high fidelity ensures its continued relevance in academic research and in the industrial synthesis of complex pharmaceuticals and other fine chemicals.[2] As synthetic methodologies continue to advance, the applications for this versatile aziridine are poised to expand even further.
References
- Lewis base catalyzed ring opening of aziridines with silylated nucleophiles. (n.d.). Google Scholar.
- This compound. (n.d.). Chem-Impex.
- Nucleophilic ring opening reactions of aziridines. (n.d.). Semantic Scholar.
- Recent Synthetic Applications of Chiral Aziridines. (n.d.). Who we serve.
- Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. (n.d.). National Institutes of Health.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Unknown Source.
- Unexplored Nucleophilic Ring Opening of Aziridines. (2020). MDPI.
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Royal Society of Chemistry.
- Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. (n.d.). National Institutes of Health.
- Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. (n.d.). ACS Publications.
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (n.d.). Royal Society of Chemistry.
- 2-(p-Tolylsulfinyl)benzyl halides as efficient precursors of optically pure trans-2,3-disubstituted aziridines. (2010). PubMed.
- Nucleophilic ring opening reactions of aziridines. (2018). PubMed.
- This compound. (n.d.). Tetrahedron.
- This compound. (n.d.). Unknown Source.
- This compound | CAS 62596-64-9. (n.d.). SCBT.
- This compound. (n.d.). Sinfoo Biotech.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [communitygroundworks.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 62596-64-9 | this compound | Tetrahedron [thsci.com]
- 11. This compound,(CAS# 62596-64-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. labsolu.ca [labsolu.ca]
starting materials for (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Introduction: The Strategic Importance of a Chiral Aziridine
This compound is a versatile and highly valuable building block in modern organic synthesis.[1][2] As a chiral, strained three-membered heterocycle, it serves as a synthetic linchpin for introducing complex nitrogen-containing functionalities. The tosyl group activates the aziridine ring, making it susceptible to regio- and stereoselective ring-opening reactions with a wide array of nucleophiles.[3][4][5] This reactivity allows for the efficient construction of chiral amines, amino alcohols, and other key intermediates in the development of pharmaceuticals and biologically active compounds.[1][6]
The efficacy of any synthesis is fundamentally tied to the selection of its starting materials. This decision dictates the number of synthetic steps, the overall yield, the cost-effectiveness, and, most critically, the control of stereochemistry. This guide provides a detailed analysis of the primary starting materials and synthetic routes for preparing this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore methodologies originating from the chiral pool—amino alcohols and amino acids—as well as asymmetric catalytic approaches starting from achiral alkenes and epoxides.
Part 1: The Amino Alcohol Approach — A Direct Path from the Chiral Pool
The most direct and frequently employed strategy for synthesizing chiral N-tosyl aziridines leverages 1,2-amino alcohols derived from natural amino acids.[3][7] For the target molecule, the logical and ideal precursor is (S)-phenylalaninol . This starting material is readily available via the reduction of the naturally occurring and inexpensive amino acid, (S)-phenylalanine.
Causality of the Synthetic Design
This pathway is highly efficient due to its convergence and stereochemical integrity. The chirality is sourced directly from (S)-phenylalaninol, and the subsequent cyclization reaction proceeds via an intramolecular SN2 mechanism, which is inherently stereospecific. This ensures that the stereochemistry of the starting material is faithfully transferred to the final aziridine product. The reaction is often performed as a "one-pot" procedure, which minimizes purification steps and improves overall yield and process efficiency.[3][8]
Reaction Workflow & Mechanism
The transformation involves two key steps that are typically performed sequentially in the same reaction vessel:
-
N-Tosylation: The amino group of (S)-phenylalaninol is selectively acylated with p-toluenesulfonyl chloride (TsCl).
-
Intramolecular Cyclization: The hydroxyl group of the N-tosylated intermediate is activated, typically by a second tosylation, forming a good leaving group. A base is then used to deprotonate the tosylamide nitrogen, and the resulting anion displaces the tosylate leaving group in an intramolecular SN2 reaction to form the aziridine ring.[9]
Caption: Workflow for the one-pot synthesis from (S)-phenylalaninol.
Experimental Protocol: One-Pot Synthesis from (S)-Phenylalaninol
-
Materials: (S)-Phenylalaninol, p-toluenesulfonyl chloride (TsCl), Potassium Hydroxide (KOH), Dichloromethane (DCM), Water.
-
Procedure:
-
To a vigorously stirred biphasic mixture of (S)-phenylalaninol (1.0 eq) in dichloromethane and a concentrated aqueous solution of potassium hydroxide (e.g., 45% w/v, ~5.0 eq), add p-toluenesulfonyl chloride (2.5-3.0 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer. Wash the organic layer sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or silica gel chromatography to yield the pure this compound.[3][7]
-
Part 2: The Amino Acid Approach — A Foundational Route
An alternative, though more lengthy, route begins directly with the amino acid (S)-phenylalanine . This method is foundational as it starts from one of the most basic building blocks in the chiral pool. While it requires more synthetic manipulations, each step is generally high-yielding and robust.
Causality of the Synthetic Design
Reaction Workflow & Mechanism
This is a three-step procedure:
-
N-Tosylation: The amino group of (S)-phenylalanine is protected with p-toluenesulfonyl chloride under basic conditions (Schotten-Baumann conditions).
-
Reduction: The carboxylic acid moiety of the N-tosylated amino acid is reduced to a primary alcohol using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This yields the same N-tosyl amino alcohol intermediate as in Part 1.
-
Cyclization: The resulting N-tosyl amino alcohol is then cyclized to the aziridine. This is achieved by converting the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) followed by base-promoted intramolecular ring closure.[7][8]
Caption: Multi-step synthesis pathway starting from (S)-phenylalanine.
Experimental Protocol: Synthesis from (S)-Phenylalanine
-
Step 1: N-Tosylation
-
Dissolve (S)-phenylalanine (1.0 eq) in an aqueous solution of NaOH (2.0 eq).
-
Cool the solution to 0-5 °C and add a solution of TsCl (1.1 eq) in a suitable organic solvent (e.g., THF or diethyl ether) dropwise.
-
Stir vigorously for several hours, allowing the reaction to warm to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the N-tosylated product, which is then filtered, washed with cold water, and dried.
-
-
Step 2: Reduction
-
Suspend the dried N-Tosyl-(S)-phenylalanine (1.0 eq) in anhydrous THF.
-
Add BH₃·THF complex (e.g., 1M solution in THF, 2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by aqueous workup to isolate N-Tosyl-(S)-phenylalaninol.
-
-
Step 3: Cyclization
-
Dissolve the N-Tosyl-(S)-phenylalaninol (1.0 eq) in pyridine or dichloromethane with triethylamine.
-
Cool to 0 °C and add TsCl (1.1 eq).
-
Stir until the formation of the tosylate is complete, then add a strong base (e.g., powdered KOH or NaH) to effect the cyclization to the aziridine.
-
Isolate and purify the product as described in the protocol for Part 1.
-
Part 3: The Alkene Approach — Asymmetric Catalysis
Moving beyond the chiral pool, asymmetric aziridination of prochiral alkenes represents a powerful and atom-economical strategy.[6][10] For the synthesis of the target molecule, the starting material would be styrene . The core of this method is the use of a chiral catalyst to control the stereochemical outcome of the nitrene transfer to the alkene double bond.
Causality of the Synthetic Design
This approach is at the forefront of modern synthetic methodology. It allows for the creation of chirality from achiral starting materials, which is a highly desirable goal in synthesis. The success of this method hinges on the development of an effective catalytic system that provides high enantioselectivity and yield. Transition metals like copper, rhodium, and ruthenium are often employed in combination with chiral ligands.[11]
Reaction Workflow & Mechanism
The general mechanism involves the reaction of a nitrene precursor, such as Chloramine-T or a sulfonyl azide, with a chiral transition metal catalyst. This forms a chiral metal-nitrenoid species. The alkene then coordinates to this complex, and the nitrene group is transferred to the double bond in a concerted or stepwise fashion, with the chiral ligand environment dictating the facial selectivity and thus the enantiomeric excess of the resulting aziridine.[11][12]
Caption: Generalized catalytic cycle for asymmetric aziridination.
Representative Protocol: Catalytic Asymmetric Aziridination of Styrene
-
Materials: Styrene, p-toluenesulfonyl azide (TsN₃), Chiral Catalyst (e.g., a Cu(I) salt with a chiral bis(oxazoline) ligand), Anhydrous Solvent (e.g., Toluene or DCM).
-
Procedure:
-
Under an inert atmosphere, charge a reaction vessel with the chiral catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent, followed by styrene (1.2-1.5 eq).
-
Add a solution of p-toluenesulfonyl azide (1.0 eq) in the same solvent slowly via syringe pump over several hours. Caution: Sulfonyl azides can be explosive; handle with appropriate care.
-
Stir the reaction at the optimal temperature (can range from -78 °C to room temperature depending on the catalyst system) until the azide is consumed.
-
Quench the reaction, remove the catalyst (e.g., by filtration through a short plug of silica), and concentrate the filtrate.
-
Purify the product by column chromatography to obtain the enantiomerically enriched aziridine.
-
Part 4: The Epoxide Approach — Ring Transformation
A conceptually elegant route involves the transformation of a chiral epoxide into a chiral aziridine. The required starting material for the target molecule is (S)-2-benzyloxirane (also known as styrene oxide). This method leverages the well-established chemistry of epoxide ring-opening.
Causality of the Synthetic Design
This pathway is attractive if the chiral epoxide is readily available, as methods for asymmetric epoxidation are highly developed. The synthesis proceeds through a double inversion mechanism (or retention-inversion), preserving a net stereochemical relationship between the starting epoxide and the final aziridine. The key is to control the regioselectivity of the initial ring-opening step.
Reaction Workflow & Mechanism
The synthesis is a two-step process:
-
Nucleophilic Ring-Opening: The chiral epoxide is opened by a nitrogen nucleophile, typically a sulfonamide (e.g., p-toluenesulfonamide) under basic conditions. This SN2 reaction occurs at the less sterically hindered carbon, resulting in an amino alcohol with inversion of stereochemistry at that center.
-
Intramolecular Cyclization: The newly formed hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate). A base is then added to deprotonate the sulfonamide, triggering a second intramolecular SN2 reaction that closes the aziridine ring, with another inversion of stereochemistry.[13]
Caption: Synthesis of the target aziridine from a chiral epoxide.
Comparative Summary of Starting Materials
| Starting Material | Synthetic Route | Key Advantages | Key Disadvantages |
| (S)-Phenylalaninol | One-Pot N- & O-Tosylation/Cyclization | Highly efficient, direct, stereospecific, often one-pot. | Requires prior synthesis/purchase of the amino alcohol. |
| (S)-Phenylalanine | Multi-step: N-Tosylation, Reduction, Cyclization | Starts from a basic, inexpensive chiral pool material; robust steps. | More synthetic steps, requires handling of potent reducing agents. |
| Styrene | Catalytic Asymmetric Aziridination | Atom-economical, creates chirality from achiral material. | Requires development of a specific catalyst system, may use hazardous reagents (azides). |
| (S)-2-Benzyloxirane | Two-step: Ring Opening, Cyclization | Utilizes well-developed epoxide chemistry. | Requires access to the enantiopure epoxide; two distinct steps. |
Conclusion
The synthesis of this compound can be approached from several distinct starting materials, each with its own strategic advantages. For directness and efficiency, starting from (S)-phenylalaninol is often the preferred method, leveraging the natural chiral pool in a near-ideal fashion. The route from (S)-phenylalanine is a more fundamental but lengthier alternative. For synthetic innovation and atom economy, asymmetric aziridination of styrene offers a powerful, albeit more complex, catalytic solution. Finally, the conversion from (S)-2-benzyloxirane provides a reliable pathway based on classic heterocyclic transformations. The optimal choice for a given project will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the in-house expertise with specific reaction classes.
References
-
Bergmeier, S. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(9), 677-684. [Link]
-
Hu, X. E. (2004). Recent Synthetic Applications of Chiral Aziridines. Tetrahedron, 60(13), 2853-2897. [Link]
-
Pellicciari, R., & Natalini, B. (2023). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 28(18), 6611. [Link]
-
Zarei, M., & Jarrahpour, A. (2020). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters, 2, 56-63. [Link]
-
Cardillo, G., Gentilucci, L., & Tolomelli, A. (2003). Synthesis of aziridines from amino alcohols. Green Chemistry, 5, 449-452. [Link]
-
Padwa, A., & Murphree, S. S. (2006). The aziridine ring: a case study in strain-release-driven reactivity. Arkivoc, 2006(3), 6-33. [Link]
-
Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. [Link]
-
Tanner, D. (1994). A short and efficient synthesis of optically active N-tosyl aziridines from 2-amino alcohols. Angewandte Chemie International Edition in English, 33(5), 599-601. [Link]
-
Ghosh, K., Barman, S. N., Choudhury, P., & Biswas, K. (2022). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 27(16), 5328. [Link]
-
Moura-Letts, G., et al. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry, 22, 2534-2539. [Link]
-
Coulembier, O., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2670-2682. [Link]
-
Srimani, D., et al. (2020). Recent Progress on Cyclic Nitrenoid Precursors in Transition-Metal-Catalyzed Nitrene-Transfer Reactions. Asian Journal of Organic Chemistry, 9(9), 1326-1347. [Link]
-
Moura-Letts, G., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Chemical Communications, 58(35), 4909-4912. [Link]
-
Rioz-Martínez, A., et al. (2019). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Nature Communications, 10(1), 4335. [Link]
-
goods.com. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 447213, (S)-phenylalaninol. [Link]
-
Wang, Y., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1058–1106. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [communitygroundworks.org]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jchemlett.com [jchemlett.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine chemical structure and properties
An In-Depth Technical Guide to (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Introduction
This compound is a chiral synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. This compound features a three-membered aziridine ring, which is activated by a strongly electron-withdrawing p-tolylsulfonyl (tosyl) group on the nitrogen atom. The presence of a chiral center at the C2 position, bearing a benzyl group, makes it an invaluable precursor for the stereoselective synthesis of complex nitrogen-containing molecules. Its high reactivity, driven by the inherent strain of the aziridine ring, coupled with its stereochemical stability, allows for a wide range of transformations, making it a versatile tool for constructing enantiomerically pure pharmaceuticals and other biologically active compounds.[1][2]
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.
Chemical Structure and Physicochemical Properties
The structure of this compound incorporates a tosylated nitrogen within a strained three-membered ring and a defined stereocenter. The tosyl group serves two primary purposes: it activates the aziridine ring towards nucleophilic attack by withdrawing electron density, and it functions as a robust protecting group that can be removed under specific reductive conditions.
Synonyms: (S)-2-Benzyl-1-tosylaziridine, (S)-1-[(4-Methylphenyl)sulfonyl]-2-(phenylmethyl)aziridine.[1]
Physicochemical Data
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 62596-64-9 | [1][3][4] |
| Molecular Formula | C₁₆H₁₇NO₂S | [1][3] |
| Molecular Weight | 287.38 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 92-94 °C (lit.) | [1][5][6] |
| Optical Rotation | [α]²⁰/D +8.8° ± 0.5° (c=1.3 in toluene) | [1][5] |
| Purity | ≥ 97.5% (GC) | [1] |
| SMILES String | Cc1ccc(cc1)S(=O)(=O)N2C[C@@H]2Cc3ccccc3 | [5] |
| InChI Key | ISURUORMAKCTFF-MYJWUSKBSA-N | [5] |
Synthesis and Mechanistic Considerations
The most reliable and stereoretentive synthesis of this compound originates from the readily available chiral amino acid, (S)-Phenylalanine. The synthetic pathway involves the reduction of the carboxylic acid, N-tosylation, and subsequent intramolecular cyclization. This approach ensures the preservation of the original stereochemistry.
Experimental Protocol: Synthesis from (S)-Phenylalaninol
This protocol describes a standard, two-step procedure for the preparation of the title compound.
Step 1: N-Tosylation of (S)-Phenylalaninol
-
To a stirred solution of (S)-Phenylalaninol (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (2.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylated intermediate, which can often be used in the next step without further purification.
Causality Insight: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, driving the sulfonylation to completion. The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive tosyl chloride and the amine.
Step 2: Intramolecular Cyclization (Modified Wenker Synthesis)
-
Dissolve the crude N-tosylated intermediate from Step 1 in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress is monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white powder.
Self-Validating System: The success of the cyclization is critically dependent on the deprotonation of the hydroxyl group by a strong, non-nucleophilic base like NaH. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the tosyl group from the nitrogen in a conceptual sense, though the mechanism is more complex, leading to the formation of the strained aziridine ring. The stereochemistry is retained in this process.
Synthetic Workflow Diagram
Caption: Generalized nucleophilic ring-opening reaction.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Classification: The compound is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed). It is marked with the GHS07 pictogram (Exclamation mark). [5][6]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly. [7]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is at room temperature. [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
This compound. Tetrahedron, [Link]
-
Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses Procedure, [Link]
Sources
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine solubility data
An In-Depth Technical Guide to the Solubility of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its utility as a precursor to enantiomerically pure pharmaceuticals and other complex molecules underscores the importance of understanding its fundamental physicochemical properties.[1][2] Solubility, a critical parameter in drug development and process chemistry, dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this crystalline organic solid. It delves into the molecular characteristics influencing solubility, presents a detailed experimental protocol for its determination, and discusses the underlying thermodynamic principles.
Introduction: The Synthetic and Pharmaceutical Importance of a Chiral Aziridine
This compound is a highly valuable intermediate in asymmetric synthesis.[2] The strained three-membered aziridine ring, activated by the electron-withdrawing p-tolylsulfonyl (tosyl) group, is susceptible to regioselective and stereospecific ring-opening reactions. This reactivity allows for the controlled introduction of nitrogen-containing functionalities, a common feature in many biologically active molecules.
Researchers have employed this compound in the synthesis of novel drug candidates and complex natural products.[1][3] Its applications range from the preparation of substituted octahydroindoles to β-aryltelluro amines, which have been investigated as potent carbonic anhydrase inhibitors.[3] Given its role in multi-step syntheses and its potential as a starting material for active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount for:
-
Reaction Optimization: Ensuring the compound remains in solution for homogeneous reaction kinetics.
-
Purification: Developing efficient crystallization and chromatographic purification methods.
-
Formulation: For preclinical studies, understanding its solubility in various excipients and solvent systems is crucial.
This guide serves as a foundational resource for scientists, enabling them to approach the solubility determination of this and similar compounds with methodological rigor and theoretical understanding.
Physicochemical Profile of this compound
A clear understanding of the compound's intrinsic properties is the first step in predicting and experimentally determining its solubility. The key physicochemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂S | [1] |
| Molecular Weight | 287.38 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 92 - 94 °C | [1][3][4] |
| Optical Rotation | [α]²⁰/D +8.8° (c = 1.3 in Toluene) | [1][3] |
| Structure | A chiral aziridine with a benzyl substituent and a p-tolylsulfonyl group on the nitrogen atom. | [1] |
The melting point of 92-94 °C indicates a stable crystalline solid at room temperature. A relatively high melting point for a molecule of this size suggests significant intermolecular forces within the crystal lattice. The energy required to overcome these forces (crystal lattice energy) is a key determinant of solubility.
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state.[5] This process can be understood as the balance between two primary energy contributions, as illustrated by the thermodynamic cycle below.
Caption: Thermodynamic cycle for the dissolution of a solid.
-
Crystal Lattice Energy (related to ΔG_sublimation): This is the energy required to break the intermolecular interactions holding the molecules together in the crystal. For this compound, these interactions include van der Waals forces from the aromatic rings and dipole-dipole interactions from the polar sulfonyl group. Its high melting point suggests a significant lattice energy, which inherently disfavors dissolution.[6]
-
Solvation Energy (ΔG_solvation): This is the energy released when a molecule is surrounded by solvent molecules. The "like dissolves like" principle is a useful heuristic here.[7]
-
Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents can interact favorably with the polar SO₂ group.
-
Non-polar Aromatic Solvents (e.g., Toluene, Benzene): These solvents can engage in π-stacking interactions with the benzyl and p-tolyl groups.
-
Non-polar Aliphatic Solvents (e.g., Hexane, Petroleum Ether): Solubility is expected to be lower in these solvents, though not negligible due to the non-polar hydrocarbon portions of the molecule.
-
The overall free energy of solution (ΔG_solution) determines the solubility. A more negative ΔG_solution corresponds to higher solubility.
Temperature Dependence: For most solid compounds, the dissolution process is endothermic (absorbs heat).[5][8] Therefore, the solubility of this compound is expected to increase with increasing temperature, as described by the van't Hoff equation.[8] This is consistent with anecdotal evidence for similar compounds, which require warming to dissolve in certain solvents.[9]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10][11][12] This method ensures that the solvent is fully saturated with the solute and that the resulting measurement reflects a true thermodynamic equilibrium.
Below is a detailed, self-validating protocol designed for determining the solubility of this compound.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., Toluene, Ethyl Acetate, Acetonitrile, Ethanol, Water) of HPLC grade
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control or a shaking water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. This confirms that the solution has reached saturation.[11] For example, add ~20 mg of the solid to 2 mL of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[11]
-
Causality Check: The goal is to ensure the concentration of the dissolved solid in the liquid phase reaches a plateau. To validate the equilibration time, a preliminary experiment can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). The chosen equilibration time should be on the plateau of the concentration-time curve.[12]
-
-
Phase Separation:
-
Once equilibration is complete, remove the vials and let them stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid portion) into a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Causality Check: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chosen for its chemical compatibility with the solvent and low binding affinity for the compound.[12]
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV method. A standard calibration curve must be prepared using known concentrations of this compound.
-
Self-Validation: The HPLC analysis should also confirm the stability of the compound. The appearance of significant degradation peaks would invalidate the solubility measurement, suggesting reactivity with the solvent under the experimental conditions.
-
-
Calculation:
-
From the HPLC data, determine the concentration of the compound in the diluted sample.
-
Back-calculate to find the concentration in the original, undiluted filtrate. This value is the solubility.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion and Future Directions
While specific, publicly available solubility data for this compound is scarce, this guide provides the essential theoretical and practical framework for its determination. The compound's molecular structure—a blend of non-polar aromatic regions and a polar sulfonyl group—suggests moderate solubility in a range of common organic solvents, with a predictable increase in solubility at higher temperatures.
The shake-flask method, when executed with the appropriate controls and validation steps outlined herein, provides a robust and reliable means of generating the critical solubility data needed by drug development professionals and synthetic chemists. This data is indispensable for streamlining synthetic pathways, enabling efficient purification, and forming the basis of future formulation and preclinical development.
References
-
Al-Ghananeem, A. M. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Available from: [Link]
-
Persson, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis-. Available from: [Link]
-
Madarász, J., et al. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. MDPI. Available from: [Link]
-
Wagoner, J. A., et al. (2016). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. Available from: [Link]
-
Royal Society of Chemistry. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science. Available from: [Link]
-
Grant, D. J. W. & Higuchi, T. Principles of Solubility. ResearchGate. Available from: [Link]
-
Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Mazzotti, M. Crystallization. ETH Zurich. Available from: [Link]
-
Mey, A. S. J. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [communitygroundworks.org]
- 3. This compound 98 62596-64-9 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Senior Application Scientist's Guide to the Nucleophilic Ring-Opening of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Abstract
This comprehensive guide provides an in-depth exploration of the nucleophilic ring-opening of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a versatile chiral building block in modern organic synthesis. The inherent ring strain and the presence of a strongly electron-withdrawing p-tolylsulfonyl (tosyl) group render this aziridine susceptible to regioselective and stereospecific attack by a wide array of nucleophiles.[1][2] This reactivity profile makes it an invaluable precursor for the synthesis of enantiomerically pure vicinal amino alcohols, diamines, and other complex nitrogen-containing molecules of significant interest to the pharmaceutical and agrochemical industries.[3][4][5] This document will elucidate the underlying mechanistic principles, provide detailed experimental protocols for various nucleophilic systems, and offer insights into the causality behind experimental design, thereby equipping researchers with the knowledge to effectively utilize this powerful synthetic tool.
Introduction: The Synthetic Utility of Activated Chiral Aziridines
Chiral aziridines are powerful intermediates in asymmetric synthesis due to their high reactivity stemming from significant ring strain.[1][2] The nucleophilic ring-opening of these three-membered heterocycles provides a direct and atom-economical route to a diverse range of functionalized chiral amines.[1][4] The strategic placement of an electron-withdrawing group on the aziridine nitrogen, such as the p-tolylsulfonyl (tosyl) group, is crucial for activating the ring towards nucleophilic attack. This activation enhances the electrophilicity of the ring carbons and transforms the nitrogen into a better leaving group upon protonation or coordination with a Lewis acid.
This compound is a particularly valuable synthon due to its pro-chiral nature and the presence of a benzylic carbon.[5] The stereochemistry of the starting material directly dictates the stereochemistry of the product, typically proceeding through an Sₙ2-type mechanism with inversion of configuration at the site of nucleophilic attack.[3] This predictable stereochemical outcome is a cornerstone of its utility in the synthesis of enantiomerically pure compounds.[5]
Mechanistic Insights: Regio- and Stereoselectivity
The nucleophilic ring-opening of this compound is governed by a delicate interplay of steric and electronic factors, which dictates the regioselectivity of the reaction. The reaction generally proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond.[1]
The p-tolylsulfonyl group plays a pivotal role in activating the aziridine ring. Its strong electron-withdrawing nature polarizes the C-N bonds, increasing the electrophilicity of the ring carbons. Under acidic or Lewis acidic conditions, the nitrogen atom is protonated or coordinates to the Lewis acid, further activating the ring for nucleophilic attack.[6]
Regioselectivity:
The attack of a nucleophile can, in principle, occur at either C2 (the benzylic carbon) or C3.
-
Attack at the Benzylic Carbon (C2): This pathway is often favored due to electronic reasons. The benzylic position can better stabilize the partial positive charge that develops in the Sₙ2 transition state. For many nucleophiles, particularly under Lewis acidic conditions, attack at the more substituted benzylic carbon is the major pathway.[7]
-
Attack at the Less Substituted Carbon (C3): Steric hindrance can direct the nucleophile to attack the less hindered C3 position. This is more common with bulky nucleophiles or under conditions where steric factors dominate over electronic effects.[7][8]
Stereoselectivity:
The ring-opening reaction is typically stereospecific. The Sₙ2-like attack of the nucleophile occurs from the backside relative to the departing C-N bond, resulting in a clean inversion of configuration at the attacked stereocenter.[9][10] This predictable stereochemical outcome is fundamental to the use of this chiral aziridine in asymmetric synthesis.[11]
Caption: General mechanism for the nucleophilic ring-opening.
Experimental Protocols
The following protocols are illustrative examples for the nucleophilic ring-opening of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Ring-Opening with Amine Nucleophiles
This protocol describes the reaction with an amine nucleophile to yield a chiral 1,2-diamine derivative. Such reactions can sometimes be performed under catalyst- and solvent-free conditions.[12][13]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 140430-80-0 | 301.40 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 5 mL |
| Lithium trifluoromethanesulfonate (LiOTf) | 33454-82-9 | 156.01 | 0.1 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol) and anhydrous acetonitrile (3 mL).
-
Add aniline (1.2 mmol) to the solution.
-
Add lithium trifluoromethanesulfonate (0.1 mmol) as a Lewis acid catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ring-Opening with Thiol Nucleophiles
This protocol details the ring-opening with a thiol to produce a chiral β-aminosulfide. These reactions are often efficient and highly regioselective.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 140430-80-0 | 301.40 | 1.0 |
| Thiophenol | 108-98-5 | 110.18 | 1.1 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 5 mL |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 109-63-7 | 141.93 | 1.1 |
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add thiophenol (1.1 mmol) to the stirred solution.
-
Slowly add boron trifluoride diethyl etherate (1.1 mmol) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Ring-Opening with Organocuprate Reagents
This protocol outlines the ring-opening with an organocuprate to form a new carbon-carbon bond, a challenging yet valuable transformation.[14]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 140430-80-0 | 301.40 | 1.0 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 1.5 |
| Methyllithium (MeLi) (1.6 M in diethyl ether) | 917-54-4 | 21.98 | 3.0 |
| Tetrahydrofuran (THF) (anhydrous) | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under argon, add copper(I) iodide (1.5 mmol) and anhydrous THF (5 mL).
-
Cool the suspension to -40 °C.
-
Slowly add methyllithium solution (3.0 mmol) to form the lithium dimethylcuprate. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the aziridine solution to the freshly prepared organocuprate reagent at -40 °C.
-
Stir the reaction mixture at -40 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Caption: A generalized experimental workflow.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, especially for reactions involving organometallic reagents like organocuprates, to prevent quenching of the nucleophile.
-
Temperature Control: Many of these reactions are exothermic. Maintaining the recommended temperature is crucial for controlling selectivity and preventing side reactions.
-
Choice of Lewis Acid: The nature and strength of the Lewis acid can significantly influence the regioselectivity of the ring-opening.[6] Weaker Lewis acids may favor attack at the less substituted carbon, while stronger Lewis acids may promote attack at the benzylic position.
-
Slow Addition: Slow, dropwise addition of reagents, particularly strong nucleophiles or Lewis acids, is recommended to maintain control over the reaction.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (argon or nitrogen) to ensure reproducibility and high yields.
Conclusion
The nucleophilic ring-opening of this compound is a robust and versatile transformation for the stereospecific synthesis of valuable chiral nitrogen-containing compounds. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regio- and stereoselectivity, is paramount for the successful application of this methodology. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this activated chiral aziridine and to develop novel synthetic routes towards complex molecular targets.
References
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers.
- Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones.
- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions.
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC Publishing).
- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed.
- Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions.
- A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Nucleophilic ring opening reactions of aziridines. PubMed.
- An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. IIT Kanpur.
- Ring Opening of Pymisyl-Protected Aziridines with Organocupr
- Technical Support Center: Managing Regioselectivity in Aziridine Ring Opening. Benchchem.
- Ring opening of pymisyl-protected aziridines with organocupr
- This compound. Chem-Impex.
- Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.
- Nucleophilic ring opening of aziridines. Sci-Hub.
- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Ring opening of pymisyl-protected aziridines with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine as a Premier Chiral Building Block
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Value of a Strained Ring
In the landscape of asymmetric synthesis, chiral aziridines have emerged as exceptionally versatile intermediates. Among these, (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine stands out as a robust and reliable building block for introducing stereo-defined nitrogen-containing fragments.[1][2] Its utility stems from a masterful combination of structural features: a stereodefined center derived from natural L-phenylalanine, a strained three-membered ring eager to react, and a powerful electron-withdrawing N-tosyl group that dictates the reaction's course.[3][4]
The p-toluenesulfonyl (tosyl) group serves a dual purpose. First, it significantly activates the aziridine ring by induction, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[3] Second, it is an excellent leaving group upon ring-opening and can be readily removed in later synthetic steps, unmasking a primary or secondary amine.[5] This combination of chirality and tunable reactivity allows for the regio- and stereospecific synthesis of valuable chiral β-amino alcohols, diamines, and unnatural amino acids—scaffolds prevalent in a multitude of pharmaceuticals and biologically active molecules.[1][6]
This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this powerful chiral synthon.
Physicochemical Properties & Handling
| Property | Value | Reference |
| CAS Number | 62596-64-9 | |
| Molecular Formula | C₁₆H₁₇NO₂S | |
| Molecular Weight | 287.38 g/mol | |
| Appearance | White to off-white solid | [7] |
| Melting Point | 92-94 °C (lit.) | [7] |
| Optical Rotation | [α]²⁰/D +8.8° (c=1.3 in toluene) | [7] |
| Storage | Store at 2-8°C, protect from moisture | - |
| Safety | Acute toxicity (Oral, Cat. 4), Warning H302 | [6] |
Core Application: Regio- and Stereoselective Ring-Opening
The synthetic power of (S)-2-Benzyl-N-tosylaziridine is realized through its nucleophilic ring-opening reactions. These reactions proceed with high fidelity via an Sₙ2 mechanism . The incoming nucleophile attacks one of the two ring carbons, cleaving a C-N bond and relieving ring strain.
Mechanistic Rationale: Predicting the Outcome
Two key principles govern these transformations:
-
Regioselectivity: The nucleophile will preferentially attack the sterically least hindered carbon atom. In the case of (S)-2-Benzyl-N-tosylaziridine, this is overwhelmingly the unsubstituted C3 carbon. Attack at the C2 "benzylic" carbon is disfavored due to steric hindrance from the adjacent benzyl group.
-
Stereoselectivity: As with a classic Sₙ2 reaction, the nucleophile attacks from the face opposite the C-N bond, resulting in a clean inversion of configuration at the center of attack. Since the attack is at the C3 carbon, this preserves the original (S)-stereochemistry at C2, leading to a product with a predictable (2S, 3R) or (2S, 3S) configuration depending on the nucleophile's priority.
The combination of these factors provides a powerful method for installing two adjacent stereocenters with high precision.
Summary of Key Transformations
The versatility of this building block is demonstrated by its reactivity with a broad spectrum of nucleophiles.
| Nucleophile Class | Reagents | Typical Conditions | Regioselectivity (C3 attack) | Typical Yield | Reference |
| Halides | ZnX₂ (X = Cl, Br, I) | CH₂Cl₂, reflux | >95:5 | 70-95% | [6] |
| Organometallics | R₂CuLi (Gilman) | THF or Et₂O, -78°C to RT | >98:2 | 80-95% | [4] |
| Nitrogen | Benzylamine | CH₃CN, reflux | >99:1 | ~80% | [8] |
| Oxygen | Alcohols (e.g., MeOH) | BF₃·OEt₂, CH₂Cl₂ | >98:2 | 85-95% | [9] |
Detailed Experimental Protocols
The following protocols are representative examples for the ring-opening of (S)-2-Benzyl-N-tosylaziridine.
Protocol 1: Lewis Acid-Catalyzed Opening with Zinc Chloride
This protocol details the highly regioselective synthesis of a β-chloroamine, a versatile intermediate for further functionalization. The reaction is based on the procedure developed by Ghorai, et al.[6]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ZnCl₂ (2.0 equivalents) and anhydrous CH₂Cl₂.
-
Heat the suspension to reflux for 5 minutes.
-
In a separate flask, dissolve (S)-2-Benzyl-N-tosylaziridine (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Slowly add the aziridine solution via syringe to the refluxing ZnCl₂ suspension.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-N-(2-chloro-3-phenylpropyl)-4-methylbenzenesulfonamide.
Expert Insight: The use of anhydrous ZnCl₂ is critical; water can compete as a nucleophile. Refluxing the zinc chloride before adding the substrate helps to activate the Lewis acid. The reaction proceeds via coordination of the aziridine nitrogen to the zinc center, creating a highly reactive intermediate that facilitates the Sₙ2 attack by the chloride ion.[6]
Protocol 2: Ring-Opening with an Organocuprate (Gilman Reagent)
This protocol describes the formation of a new carbon-carbon bond with complete regioselectivity, a hallmark reaction of Gilman reagents.[10]
Materials:
-
This compound (1.0 eq)
-
Copper(I) Iodide (CuI) (1.0 eq)
-
Methyllithium (MeLi) (2.0 eq) in Et₂O
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) / NH₄OH buffer
Procedure:
-
Gilman Reagent Preparation: To a flame-dried flask under nitrogen, add CuI (1.0 eq) and anhydrous THF. Cool the slurry to -78 °C in a dry ice/acetone bath. Slowly add MeLi solution (2.0 eq) dropwise. Stir the mixture at this temperature for 30 minutes to form the lithium dimethylcuprate solution.[5]
-
Ring-Opening Reaction: In a separate flask, dissolve the aziridine (1.0 eq) in anhydrous THF and cool to -78 °C. Transfer the prepared Gilman reagent to the aziridine solution via cannula.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (often buffered with NH₄OH to pH 8 to complex copper salts).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield (S)-N-(1-phenylbut-2-yl)-4-methylbenzenesulfonamide.
Expert Insight: Gilman reagents are much softer nucleophiles than their organolithium precursors, which is why they excel at Sₙ2-type reactions and 1,4-conjugate additions rather than direct additions to carbonyls.[10] Using two equivalents of the organolithium to one equivalent of Cu(I) salt is essential to form the reactive "ate" complex (R₂CuLi).[5] The reaction must be conducted at low temperatures to ensure stability of the organometallic reagent and selectivity of the reaction.
Synthesis of the Chiral Precursor
The building block itself is readily synthesized from the commercially available and inexpensive chiral amino acid, L-phenylalanine. The key intermediate is the corresponding amino alcohol, L-phenylalaninol.
-
Reduction of L-phenylalanine: L-phenylalanine can be reduced to L-phenylalaninol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) in an appropriate solvent.[2]
-
Aziridination: The resulting (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) is then subjected to a one-pot tosylation and cyclization procedure. Treatment with excess p-toluenesulfonyl chloride (TsCl) in the presence of a base like potassium carbonate first tosylates the amine, then converts the alcohol into a tosylate leaving group, which is immediately displaced by the N-tosyl amide in an intramolecular Sₙ2 reaction to form the aziridine ring.
Conclusion and Future Outlook
This compound is a cornerstone of modern asymmetric synthesis. Its predictable reactivity, governed by classic Sₙ2 principles, allows for the reliable and stereocontrolled introduction of nitrogen functionality. The protocols described herein provide a robust starting point for researchers aiming to construct complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of powerful building blocks like this activated aziridine will remain indispensable in the fields of medicinal chemistry and drug development.[1]
References
-
Ghorai, M. K., et al. (2011). Sₙ2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 123(6), 951–961. [Link]
-
Liskon Biological. (2025). Synthesis of L-Phenylalaninol. Liskon Biological Website. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. PubChem. [Link]
-
Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103–4106. [Link]
- Chen, S-T., et al. (1994). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(15), 4608-4611. [Link]
-
Khan, I., et al. (2023). Gilman reagent toward the synthesis of natural products. RSC Advances, 13(54), 38045-38076. [Link]
-
Asano, Y. (2005). Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase. Springer Protocols. [Link]
-
Zali-Boeini, H., & Hajibabaei, K. (2014). Zinc Chloride Catalyzed Ring Opening of N-Arylsulfonyl Aziridines by Thioamides: A New Approach to the Synthesis of Amidines. Synlett, 25(14), 2044–2048. [Link]
-
Scheuermann, J. E. W., et al. (2002). Solvent-mediated selective single and double ring-opening of N-tosyl-activated aziridines using benzylamine. Tetrahedron: Asymmetry, 13(3), 269–272. [Link]
-
D'hooghe, M., & De Kimpe, N. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835-2866. [Link]
-
Bera, S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Compounds, 4(1), 38-66. [Link]
-
Bornholdt, J., et al. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry, 16(41), 12474-80. [Link]
-
Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5841-5844. [Link]
-
Bera, S., & Ghorai, M. K. (2012). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 77(22), 10255-10269. [Link]
-
The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Hili, R., & Yudin, A. K. (2006). Readily available unprotected amino aldehydes. Journal of the American Chemical Society, 128(46), 14772–14773. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Ring opening of pymisyl-protected aziridines with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Gilman reagent toward the synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Stereoselective Synthesis of β-Amino Alcohols via Nucleophilic Ring-Opening of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs integral to a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis.[1][2][3] Their biological significance is highlighted by their presence in blockbuster drugs such as β-blockers for cardiovascular diseases and anti-HIV agents.[2][4] The precise spatial arrangement of the amine and alcohol functionalities is often critical for molecular recognition and biological activity, making their enantioselective synthesis a paramount objective in medicinal chemistry and drug development.[5][6]
Among the various synthetic strategies, the ring-opening of chiral aziridines offers a powerful and stereocontrolled route to these valuable compounds.[7][8] Aziridines, particularly those "activated" by an electron-withdrawing group on the nitrogen atom, serve as versatile three-carbon synthons. The inherent ring strain of the aziridine nucleus facilitates cleavage by a wide range of nucleophiles.[9][10] (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a commercially available and highly valuable chiral building block for this purpose.[11][12] The tosyl (p-tolylsulfonyl) group enhances the electrophilicity of the ring carbons and serves as a robust protecting group that can be removed under specific conditions. This guide details the mechanistic principles and provides a practical protocol for the regioselective and stereospecific synthesis of β-amino alcohol derivatives using this key intermediate.
Mechanistic Rationale: Controlling Regio- and Stereochemistry
The synthetic utility of this compound hinges on the predictable, high-fidelity nucleophilic ring-opening reaction. The reaction proceeds via an S_N2-type pathway, which dictates the stereochemical outcome.
Key Mechanistic Pillars:
-
Activation by the N-Tosyl Group: The strongly electron-withdrawing p-tolylsulfonyl group polarizes the C-N bonds of the aziridine ring, rendering the ring carbons highly susceptible to nucleophilic attack.[9]
-
Regioselectivity: The 2-benzyl-substituted aziridine presents two sites for nucleophilic attack: the less sterically hindered C3 carbon and the benzylic C2 carbon.
-
Under neutral or basic conditions, nucleophilic attack predominantly occurs at the less sterically hindered C3 position in a classic S_N2 fashion.
-
In the presence of a Lewis acid, the reaction can be directed to the C2 benzylic position. The Lewis acid coordinates to the aziridine nitrogen, leading to a buildup of positive charge that is stabilized by the adjacent phenyl ring. This makes the benzylic carbon the more electrophilic site.
-
-
Stereospecificity: The S_N2 mechanism ensures that the nucleophile attacks the carbon atom from the face opposite to the C-N bond. This results in a clean inversion of the stereochemical configuration at the center of attack. Since the starting material is enantiomerically pure, this process allows for the direct synthesis of enantiopure products with predictable stereochemistry.
Caption: Regioselective ring-opening of this compound.
Experimental Application & Protocols
This section provides a general, adaptable protocol for the nucleophilic ring-opening of this compound. The specific nucleophile, solvent, and use of a catalyst will depend on the desired final product.
Core Protocol: Lewis Acid-Mediated Opening with an Alcohol
This protocol describes the synthesis of a chiral β-amino ether, a close derivative and precursor to β-amino alcohols, via the ring-opening of the aziridine with an alcohol, mediated by a Lewis acid. This reaction favors attack at the benzylic C2 position.
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow:
Caption: General experimental workflow for aziridine ring-opening.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the aziridine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Expertise Note: Anhydrous conditions are critical to prevent competitive ring-opening by trace water, which would lead to the corresponding amino alcohol side product. DCM is a good choice as it is aprotic and effectively solubilizes the reactants.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Expertise Note: Starting the reaction at a reduced temperature helps to control the initial exotherm upon addition of the Lewis acid and can improve selectivity.
-
-
Nucleophile Addition: Add the desired alcohol (e.g., methanol, 3.0-5.0 eq) to the stirred solution.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1-1.5 eq) dropwise via syringe.
-
Trustworthiness Note: The Lewis acid is hygroscopic and should be handled under inert atmosphere. Its role is to activate the aziridine, making the ring-opening more facile and directing the regioselectivity towards the benzylic carbon.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aziridine spot is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.
-
Expertise Note: Quenching with a mild base neutralizes the Lewis acid and any acidic byproducts.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure β-amino ether.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and regiochemistry. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the stereospecificity of the reaction.
Versatility and Scope
The protocol can be adapted for a wide range of nucleophiles, demonstrating the versatility of this compound as a chiral building block.
| Nucleophile/Reagent | Primary Product Type | Typical Regioselectivity | Reference Application |
| Alcohols (MeOH, EtOH) / Lewis Acid | β-Amino Ethers | C2 (Benzylic) Attack | Precursors for chiral ligands and pharmaceuticals. |
| ortho-Bromophenyl magnesium bromide | o-Bromo Phenethylamines | C3 Attack | Synthesis of chiral 2-substituted indolines.[12] |
| Diethyl potassiomalonate | Pyrrolidine Derivative | C3 Attack | Asymmetric synthesis of substituted octahydroindoles.[12] |
| Water / Acid Catalyst | β-Amino Alcohol | C2/C3 Mixture, depends on conditions | Direct synthesis of the core amino alcohol structure. |
| Organotellurium nucleophiles | β-Aryltelluro Amines | C2 (Benzylic) Attack | Development of potent carbonic anhydrase inhibitors.[12] |
Conclusion
The nucleophilic ring-opening of this compound is a robust, reliable, and highly stereocontrolled method for accessing enantiomerically pure β-amino alcohols and their derivatives. By carefully selecting the nucleophile and reaction conditions (particularly the use of Lewis acids), chemists can control the regiochemical outcome of the reaction, enabling the synthesis of a diverse range of complex chiral molecules. This makes the title compound an indispensable tool for professionals in drug discovery and synthetic chemistry, streamlining pathways to biologically active targets with high efficiency and stereochemical precision.[11]
References
- Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties.PubMed Central.
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.Indian Institute of Technology, Kanpur.
- An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides.Indian Institute of Technology, Kanpur.
- Unexplored Nucleophilic Ring Opening of Aziridines.MDPI.
- Nucleophilic ring opening of aziridines.
- Synthesis of Azetidine-Based Beta-Amino Alcohols.MDPI.
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions.Royal Society of Chemistry.
- Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.
- Highly enantioselective synthesis of linear beta-amino alcohols.PubMed.
- Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.
- Synthesis of aziridines
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
- Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol...
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PubMed Central.
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- This compound.Chem-Impex.
- 2-Benzyl-1-(p-tolylsulfonyl)aziridine 98% (S)-(+).Sigma-Aldrich.
Sources
- 1. Synthesis of Azetidine-Based Beta-Amino Alcohols | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective synthesis of linear beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. (S)-(+)-2-苄基-1-(对甲苯磺酰基)氮丙啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Reaction of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine with Organometallic Reagents
Introduction: A Versatile Chiral Building Block
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a chiral aziridine that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its value stems from the unique combination of a strained three-membered ring and the presence of a stereocenter, making it an excellent precursor for the synthesis of enantiomerically pure, nitrogen-containing molecules.[3][4] The p-tolylsulfonyl (tosyl) group on the nitrogen atom is crucial; it activates the aziridine ring towards nucleophilic attack by withdrawing electron density, thereby facilitating ring-opening reactions that might otherwise be sluggish.[5] This activation allows for the stereospecific introduction of a wide range of functionalities, including carbon-carbon bond formation through the use of organometallic reagents.
These ring-opening reactions are prized for their high degree of regio- and stereoselectivity, typically proceeding via an SN2 mechanism. This allows for the predictable synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and other biologically active compounds.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in reactions with various classes of organometallic reagents, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Overview: Regio- and Stereoselectivity
The reaction of organometallic reagents with this compound is governed by a set of well-understood principles that ensure high fidelity in the transfer of chirality.
The SN2 Pathway and Stereochemical Inversion
The nucleophilic ring-opening of N-tosylaziridines is a classic example of an SN2 reaction. The organometallic reagent, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the aziridine ring. This attack occurs from the backside relative to the carbon-nitrogen bond, leading to a Walden inversion of the stereochemistry at the point of attack. Given the (S)-configuration of the starting material, the resulting product will have an inverted stereocenter at the site of nucleophilic attack.
Regioselectivity: The Role of Steric and Electronic Factors
This compound presents two potential sites for nucleophilic attack: the benzylic carbon (C2) and the methylene carbon (C3). The regioselectivity of the ring-opening is influenced by both steric hindrance and electronic effects.
-
Steric Hindrance: The benzyl group at C2 is sterically more demanding than the two hydrogen atoms at C3. Consequently, nucleophilic attack is generally favored at the less hindered C3 position.
-
Electronic Effects: The benzylic position (C2) is electronically activated and can better stabilize a partial positive charge in the transition state. This can favor attack at C2, especially with less sterically demanding nucleophiles or under conditions that promote carbocation-like character.
For most organometallic reagents, particularly bulky ones, the attack predominantly occurs at the less sterically hindered C3 methylene carbon. However, the choice of organometallic reagent and reaction conditions can sometimes influence this selectivity.
Below is a generalized workflow for the reaction of this compound with an organometallic reagent.
Caption: General workflow for the reaction.
Experimental Protocols
General Considerations: All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use.
Protocol 1: Ring-Opening with Organocuprates (Gilman Reagents)
Organocuprates are relatively soft nucleophiles and are known for their high regioselectivity in ring-opening reactions of activated aziridines, typically attacking the less substituted carbon.[6]
Reaction: Reaction of this compound with Lithium Dibutylcuprate.
Reagents and Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Lithium Dibutylcuprate:
-
To a flame-dried Schlenk flask under argon, add CuI (1.1 mmol).
-
Add anhydrous diethyl ether (10 mL) and cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (2.2 mmol) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the organocuprate. Stir the mixture at -78 °C for 30 minutes.
-
-
Ring-Opening Reaction:
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the aziridine solution to -78 °C.
-
Slowly transfer the freshly prepared lithium dibutylcuprate solution to the aziridine solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-((S)-1-benzylhexyl)-4-methylbenzenesulfonamide.
-
Protocol 2: Ring-Opening with Grignard Reagents
Grignard reagents are versatile carbon nucleophiles that can also be employed for the ring-opening of N-tosylaziridines.[7]
Reaction: Reaction of this compound with Phenylmagnesium Bromide.
Reagents and Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the phenylmagnesium bromide solution (1.2 mmol) dropwise to the stirred aziridine solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-((1S,2R)-1,2-diphenylpropyl)-4-methylbenzenesulfonamide.
-
Protocol 3: Ring-Opening with Organolithium Reagents
Organolithium reagents are highly reactive nucleophiles that readily participate in the ring-opening of activated aziridines.[8]
Reaction: Reaction of this compound with n-Butyllithium.
Reagents and Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -78 °C.
-
-
Addition of Organolithium Reagent:
-
Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford N-((S)-1-benzylhexyl)-4-methylbenzenesulfonamide.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical yields for the reactions of this compound with various organometallic reagents. The stereochemistry of the major product is predicted based on an SN2 attack at the less hindered C3 position, resulting in inversion of configuration at that center is not applicable as it is not a stereocenter. The original stereocenter at C2 remains intact.
| Organometallic Reagent | Product | Typical Yield (%) | Stereochemical Outcome |
| Lithium Dibutylcuprate | N-((S)-1-benzylhexyl)-4-methylbenzenesulfonamide | 85-95% | High Stereoretention at C2 |
| Phenylmagnesium Bromide | N-((S)-1-benzyl-2-phenylethyl)-4-methylbenzenesulfonamide | 70-85% | High Stereoretention at C2 |
| n-Butyllithium | N-((S)-1-benzylhexyl)-4-methylbenzenesulfonamide | 80-90% | High Stereoretention at C2 |
Visualization of Stereochemical Pathway
The stereochemical outcome of the reaction can be visualized as follows, illustrating the SN2 attack at the C3 carbon.
Caption: Stereochemical pathway of the reaction.
References
-
Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475–1478. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
-
Cozzi, P. G. (2006). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Communications, (17), 1757-1767. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric...[Link]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5857-5862. [Link]
-
LibreTexts Chemistry. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Moura-Letts, G., et al. (2012). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Journal of Organic Chemistry, 77(17), 7339-7347. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Hoffmann, R. W. (2003). The quest for chiral Grignard reagents. Chemical Society Reviews, 32(5), 225-230. [Link]
-
University of Glasgow. (n.d.). Asymmetric Grignard Chemistry. [Link]
-
Organic Syntheses. (n.d.). Aziridine, 2-benzyl-3-phenyl-, cis-. [Link]
-
Reddit. (2022). GRIGNARD REACTION. [Link]
-
Berry, M. B., & Craig, D. (1992). A Convenient Method for the Preparation of Enantiomerically Pure 2-Substituted N-Tosylaziridines. Synlett, 1992(01), 41-44. [Link]
-
The Hive. (2001). Ring opening of aziridine with PhMgX. [Link]
-
Wipf, P., & Lindsley, C. W. (2010). Ring Opening of a Trisubstituted Aziridine With Amines: Regio- And Stereoselective Formation of Substituted 1,2-diamines. Organic Letters, 12(19), 4244-4247. [Link]
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2837-2877. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
PrepChem. (n.d.). Preparation of n-Butyllithium (n-BuLi · LiBr). [Link]
-
D'hooghe, M., et al. (2006). Ring-opening of N-tosyl aziridines by 2-lithiodithianes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Beilstein Journals. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ring opening of aziridine with PhMgX , Hive Serious Chemistry [chemistry.mdma.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Chiral Building Block
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a powerful and versatile chiral building block in modern organic synthesis. Its inherent ring strain (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, while the activating N-tosyl group enhances its electrophilicity and stabilizes the transient negative charge on the nitrogen during ring-opening.[1][2] The presence of a chiral center at the C2 position allows for the stereospecific synthesis of a wide array of valuable, enantiomerically enriched nitrogen-containing compounds, which are prevalent in pharmaceuticals and biologically active molecules.[3]
This guide provides a comprehensive overview of the Lewis acid-catalyzed ring-opening reactions of this specific aziridine, offering insights into reaction mechanisms, detailed experimental protocols, and a summary of expected outcomes with various nucleophiles. The strategic use of Lewis acids allows for controlled activation of the aziridine ring, facilitating reactions with a broad scope of nucleophiles under mild conditions.
Synthesis of the Starting Material: this compound
The enantiopure aziridine is commonly prepared from the readily available chiral precursor, L-phenylalaninol. The synthesis involves a two-step sequence: N-tosylation followed by an intramolecular cyclization.
Protocol 1: Synthesis from L-Phenylalaninol
Step 1: N-Tosylation of L-Phenylalaninol
-
To a stirred solution of L-phenylalaninol (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.5 equiv.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(p-tolylsulfonyl)-L-phenylalaninol.
Step 2: Intramolecular Cyclization (Mitsunobu-type)
-
To a solution of N-(p-tolylsulfonyl)-L-phenylalaninol (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound as a white to off-white solid.[4]
dot graph "Synthesis_of_S_Benzyl_Tosylaziridine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Figure 1: Synthetic pathway to this compound.
Mechanism of Lewis Acid-Catalyzed Ring-Opening
The regioselective ring-opening of 2-substituted N-tosylaziridines under Lewis acid catalysis predominantly proceeds through an Sₙ2-type mechanism . The Lewis acid (e.g., BF₃·OEt₂, Cu(OTf)₂) coordinates to the nitrogen atom of the aziridine ring, increasing its electrophilicity. This activation facilitates the nucleophilic attack at one of the ring carbons.
For this compound, the nucleophilic attack generally occurs at the less sterically hindered C3 carbon or the benzylic C2 carbon, depending on the nature of the nucleophile and the reaction conditions. In many cases, particularly with "soft" nucleophiles, the attack preferentially occurs at the benzylic C2 position, leading to the formation of a single regioisomer with inversion of stereochemistry.
dot graph "Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Figure 2: Generalized Sₙ2 mechanism for Lewis acid-catalyzed ring-opening.
Application Notes and Protocols: Ring-Opening Reactions
The following sections detail the reaction of this compound with various classes of nucleophiles.
Reaction with Alcohols: Synthesis of Chiral β-Amino Ethers
Chiral β-amino ethers are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. The Lewis acid-catalyzed reaction of the title aziridine with alcohols proceeds with high regioselectivity, with the alcohol attacking the benzylic carbon.
General Protocol 2: Cu(OTf)₂-Catalyzed Alcoholysis
-
To a solution of this compound (1.0 equiv.) in the corresponding alcohol (as solvent), add copper(II) triflate (Cu(OTf)₂) (0.1 - 1.0 equiv.).
-
Stir the reaction mixture at the specified temperature (see Table 1) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Cu(OTf)₂-Catalyzed Ring-Opening with Alcohols *
| Entry | Alcohol (Nucleophile) | Lewis Acid (equiv.) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Methanol | Cu(OTf)₂ (1.0) | 25 | 0.5 | 92 | 90 | |
| 2 | Ethanol | Cu(OTf)₂ (1.0) | 25 | 1.0 | 90 | 88 | |
| 3 | Isopropanol | Cu(OTf)₂ (1.0) | 40 | 2.0 | 88 | 85 | |
| 4 | Benzyl alcohol | Cu(OTf)₂ (1.0) | 25 | 0.5 | 91 | 92 |
Data is for the analogous (R)-2-phenyl-N-tosylaziridine, and is expected to be highly representative for the 2-benzyl derivative.
Reaction with Thiols: Synthesis of Chiral β-Amino Thioethers
The reaction with thiols provides a straightforward route to chiral β-amino thioethers. The high nucleophilicity of thiols often allows these reactions to proceed efficiently.[1]
General Protocol 3: BF₃·OEt₂-Catalyzed Thiolysis
-
To a solution of this compound (1.0 equiv.) and the desired thiol (1.2 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Amines: Synthesis of Chiral 1,2-Diamines
The synthesis of enantiomerically pure 1,2-diamines is of great importance in medicinal chemistry and as ligands in asymmetric catalysis. The Lewis acid-catalyzed ring-opening with amines provides a direct route to these valuable compounds.
General Protocol 4: BF₃·OEt₂-Catalyzed Aminolysis
-
To a solution of this compound (1.0 equiv.) in an anhydrous solvent like acetonitrile (CH₃CN), add the amine nucleophile (1.5 equiv.).
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
Reaction with Organometallic Reagents: Carbon-Carbon Bond Formation
The reaction of the aziridine with organometallic reagents such as organocuprates or Grignard reagents allows for the formation of new carbon-carbon bonds, leading to the synthesis of more complex chiral amines.
General Protocol 5: CuI-Catalyzed Reaction with Grignard Reagents
-
To a suspension of copper(I) iodide (CuI) (0.1 equiv.) in anhydrous THF at -20 °C, add the Grignard reagent (e.g., Phenylmagnesium bromide) (1.5 equiv.) dropwise.
-
Stir the mixture for 20-30 minutes at -20 °C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
Table 2: Expected Regioselectivity of Ring-Opening with Various Nucleophiles
| Nucleophile Class | Typical Lewis Acid | Predominant Site of Attack | Expected Product |
| Alcohols | Cu(OTf)₂, BF₃·OEt₂ | C2 (Benzylic) | β-Amino ether |
| Thiols | BF₃·OEt₂ | C2 (Benzylic) | β-Amino thioether |
| Amines | BF₃·OEt₂ | C2 (Benzylic) | 1,2-Diamine |
| Organocuprates | - (Cuprate is the reagent) | C3 (Less hindered) | Substituted amine |
| Grignard Reagents | CuI (catalytic) | C3 (Less hindered) | Substituted amine |
| Azides (e.g., NaN₃) | BF₃·OEt₂ | C2 (Benzylic) | β-Azido amine |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Lewis acid-catalyzed reactions are often sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Lewis Acid Stoichiometry: While some reactions proceed with catalytic amounts of Lewis acid, others may require stoichiometric quantities for optimal results.
-
Temperature Control: The addition of strong Lewis acids can be exothermic. Maintaining the recommended temperature during addition is crucial to avoid side reactions.
-
Regioselectivity: While the benzylic position is often favored for attack, highly sterically hindered nucleophiles or different Lewis acids might alter the regioselectivity. Careful characterization of the product is always recommended.
-
Purification: The tosylated amine products are often polar. A gradient elution during column chromatography (e.g., hexane/ethyl acetate) is typically effective for purification.
Conclusion
This compound is a highly valuable chiral synthon that provides access to a diverse range of enantiomerically enriched amino compounds. The Lewis acid-catalyzed ring-opening reactions are generally high-yielding, stereospecific, and regioselective. By carefully selecting the Lewis acid, nucleophile, and reaction conditions, researchers can effectively utilize this building block to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Ghorai, M. K., Das, K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]
-
Hu, X., Chen, H., & Hu, X. (2012). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 17(9), 10594-10607. [Link]
-
Chem-Impex International Inc. This compound. [Link]
-
Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. [Link]
-
Ha, H.-J., Lee, W. K., & Park, J.-H. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2863. [Link]
-
Stam, M. F., et al. (2018). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 24(51), 13536-13544. [Link]
-
Kim, S., et al. (2011). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 16(5), 3753-3763. [Link]
-
Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis. [Link]
-
Ghorai, M. K., et al. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 74(18), 7065-7072. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2013). Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. Beilstein Journal of Organic Chemistry, 9, 834-841. [Link]
-
Onistschenko, A., & Stamm, H. (1987). REACTIONS WITH AZIRIDINES - 39', RING OPENING OF ACTIVATED 2,2-DIMETHYLAZIRIDINES BY GRIGNARD REAGENTS. A MECHANISTIC STUDY. Archiv der Pharmazie, 320(6), 568-575. [Link]
-
Mariano, P. S., et al. (1996). Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization-Solvolytic Aziridine Ring Opening Sequence. The Journal of Organic Chemistry, 61(13), 4439-4449. [Link]
Sources
Application Notes & Protocols: (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine as a Strategic Precursor in Pharmaceutical Synthesis
Abstract: This guide provides a detailed technical overview of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a cornerstone chiral building block in modern medicinal chemistry. Due to the inherent ring strain and the activating nature of the N-sulfonyl group, this compound serves as a potent electrophile for stereospecific ring-opening reactions.[1] We will explore its fundamental reactivity and provide detailed protocols for its application in synthesizing key pharmaceutical intermediates, such as the vicinal amino alcohols and diamines that form the backbone of numerous therapeutic agents.[2][3][4] A particular focus is placed on its well-established role as a precursor to the hydroxyethylamine isostere, a critical component in highly successful HIV protease inhibitors.[5][6][7] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in asymmetric synthesis.
Core Concepts: Physicochemical Properties and Strategic Value
This compound is a crystalline solid valued for its high enantiomeric purity and predictable reactivity.[2] The N-tosyl group is not merely a protecting group; it is a powerful activating group that lowers the LUMO of the C-N bonds, rendering the ring's carbon atoms highly susceptible to nucleophilic attack.[8] This activation is crucial for enabling efficient bond formation under mild conditions.
Table 1: Physicochemical and Specification Data
| Property | Value | Reference(s) |
| CAS Number | 62596-64-9 | [9][10][11] |
| Molecular Formula | C₁₆H₁₇NO₂S | [9][11] |
| Molecular Weight | 287.38 g/mol | [2][9] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 92-94 °C | [2][12][13] |
| Optical Rotation | [α]²⁰/D +8.8° (c=1.3 in toluene) | [2][12] |
| Purity | ≥ 97.5% | [2] |
Handling and Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
The Mechanism of Action: Regioselective Ring-Opening
The synthetic utility of this aziridine hinges on the regio- and stereocontrolled nucleophilic ring-opening reaction. This process is governed by an S_N2-type mechanism, which results in the inversion of stereochemistry at the center of attack.[14][15] For this specific substrate, two carbons are available for nucleophilic attack: the benzylic carbon (C2) and the unsubstituted carbon (C3).
The choice of nucleophile and reaction conditions dictates the regioselectivity:
-
Attack at C2 (Benzylic Position): This pathway is often favored by "soft" nucleophiles (e.g., organocuprates, cyanide) and in reactions where the transition state can be stabilized by the adjacent phenyl ring. This is the key pathway for creating precursors for HIV protease inhibitors.[5][6]
-
Attack at C3 (Less Hindered Position): This is the sterically favored pathway and is common for many nucleophiles under neutral or basic conditions.
Figure 1: General pathways for the nucleophilic ring-opening of (S)-2-benzyl-1-tosylaziridine.
Application Protocol 1: Synthesis of a HIV Protease Inhibitor Core
The hydroxyethylamine (HEA) isostere is a non-hydrolyzable peptide mimic central to the efficacy of HIV protease inhibitors like Saquinavir, Amprenavir, and Nelfinavir.[5][6] this compound is an ideal precursor for this moiety, enabling the stereospecific installation of the benzyl side chain and the hydroxyl group. This protocol describes a representative ring-opening with a carbon nucleophile to form a key synthetic intermediate.[5][6]
Figure 2: Workflow for synthesizing the HEA isostere core.
Protocol: Regioselective Aziridine Opening with an Organocuprate
This protocol is adapted from methodologies used in the synthesis of HEA-class HIV protease inhibitors.[5][6]
-
Objective: To open the aziridine ring at the C2 position with a carbon nucleophile, yielding a protected amino alcohol derivative with inverted stereochemistry at the reaction center.
-
Materials:
-
This compound (1.0 eq)
-
Copper(I) Iodide (CuI) (1.1 eq)
-
Organolithium or Grignard Reagent (e.g., R-MgBr or R-Li) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Organocuprate Formation: To a flame-dried, argon-purged flask, add CuI (1.1 eq) and suspend in anhydrous THF at -78 °C. Slowly add the organolithium or Grignard reagent (2.2 eq) and stir for 30 minutes to form the Gilman cuprate.
-
Causality: The formation of the organocuprate is critical. As a "soft" nucleophile, it preferentially attacks the electronically activated benzylic carbon (C2) over the sterically less hindered C3 position.
-
-
Aziridine Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold cuprate suspension.
-
Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature over 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
-
Expected Outcome: The corresponding N-tosylated amino alcohol derivative, with the new carbon-carbon bond formed at the C2 position and an (R) configuration at that center.
Application Protocol 2: Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are ubiquitous structural motifs in pharmaceuticals and serve as valuable ligands in asymmetric catalysis.[3][16][17] The acid-catalyzed hydrolytic ring-opening of the aziridine provides a direct and stereospecific route to these compounds.
Protocol: Acid-Catalyzed Hydrolysis to a β-Amino Alcohol
-
Objective: To synthesize an N-tosyl protected β-amino alcohol via water-mediated ring-opening at the less-hindered C3 position.
-
Materials:
-
This compound (1.0 eq)
-
Acetone/Water solvent mixture (e.g., 10:1 v/v)
-
Catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: Dissolve the aziridine (1.0 eq) in the acetone/water mixture.
-
Catalysis: Add a catalytic amount of the strong acid. The reaction is typically exothermic and should be monitored.
-
Causality: The acid protonates the aziridine nitrogen, further activating the ring and facilitating attack by a weak nucleophile like water. Under these conditions, attack at the sterically more accessible C3 carbon is highly favored.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralization: Quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extraction: Extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting N-tosyl-β-amino alcohol can be purified by crystallization or column chromatography.
-
-
Expected Outcome: (S)-2-(p-tolylsulfonamido)-1-phenylpropan-3-ol. The stereocenter at C2 is retained.
References
-
Kim, B. M., Bae, S. J., So, S. M., Yoo, H. T., Chang, S. K., Lee, J. H., & Kang, J. (2000). Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Organic Letters, 2(17), 2539–2541. [Link][5][6][18]
-
Kaur, N. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447–501. [Link][14][15]
-
Wang, Z., et al. (2023). Enantioselective construction of amino alcohols via enantioselective hydrolytic ring-opening of aziridines. Nature Communications. [Link][3]
-
Shaw, J. T., & Single, A. (2011). Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Dihydrosphingosine, (±)-N-Hexanoyldihydrosphingosine, and (±)-des-acetyl-Clavaminol H. Organic Letters, 13(12), 3064–3067. [Link][16]
-
Feng, C., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Nature Communications, 14(1), 1-13. [Link][17]
-
Figshare. (2016). Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. [Link][7][19]
-
Concellón, J. M., & Riego, E. (2003). Lewis base catalyzed ring opening of aziridines with silylated nucleophiles. The Journal of Organic Chemistry, 68(16), 6407–6410. [Link][20]
-
Alajarin, R., et al. (2019). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 24(23), 4277. [Link][8]
-
Mlynarski, J., & Paradowska, J. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Frontiers in Chemistry, 8, 83. [Link][4]
-
Kaur, N. (2016). Synthesis of aziridines from amino alcohols. ResearchGate. [Link][22]
-
Wu, J., et al. (2016). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 18(9), 2795-2800. [Link][23]
-
Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 16(11), 892-904. [Link][1]
Sources
- 1. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
- 8. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. 62596-64-9 | this compound | Tetrahedron [thsci.com]
- 11. This compound,(CAS# 62596-64-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. (S)-(+)-2-苄基-1-(对甲苯磺酰基)氮丙啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. labsolu.ca [labsolu.ca]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. figshare.com [figshare.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. FCKeditor - Resources Browser [communitygroundworks.org]
- 22. researchgate.net [researchgate.net]
- 23. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Application of Tosylaziridines in Total Synthesis
Introduction: The Enduring Utility of a Strained Ring
In the intricate field of natural product synthesis, the ability to precisely install nitrogen-containing functionalities with stereochemical control is paramount. Tosylaziridines, three-membered nitrogen heterocycles activated by an electron-withdrawing p-toluenesulfonyl (tosyl) group, have long been esteemed as exceptionally versatile synthetic intermediates.[1][2] Their inherent ring strain makes them potent electrophiles, susceptible to clean and predictable ring-opening reactions by a wide array of nucleophiles.[1][2][3] This reactivity profile allows them to function as masked 1,2-amino alcohols, providing a powerful tool for forging complex carbon-nitrogen and carbon-heteroatom bonds, often with exquisite stereocontrol. This guide explores the strategic application of tosylaziridines, detailing the causality behind their use, providing field-proven protocols, and showcasing their pivotal role in the assembly of complex molecular architectures.
Section 1: Synthesis of Chiral N-Tosylaziridines
The strategic value of tosylaziridines is maximized when they are prepared in an enantiomerically pure form. The most reliable and common precursors for chiral N-tosylaziridines are β-amino alcohols, which are readily available from the chiral pool of natural amino acids.[1][4] The conversion proceeds via a one-pot or sequential tosylation of both the amino and hydroxyl groups, followed by an intramolecular SN2 cyclization.
Causality in Synthesis: Why this Method?
-
Stereochemical Fidelity: Starting from an enantiopure amino alcohol ensures the stereochemistry of the aziridine is set. The final ring-closure step occurs with inversion at the carbon bearing the hydroxyl group, but since the starting material's stereocenters are known, the product's absolute configuration is predictable.
-
Accessibility: Natural and unnatural amino acids provide a vast and diverse source of chiral starting materials, allowing access to a wide range of substituted aziridines.[5]
-
Efficiency: Modern one-pot procedures, using simple inorganic bases like potassium carbonate or potassium hydroxide, have made this transformation highly efficient, avoiding the isolation of unstable bis-tosylated intermediates and producing only inorganic salts as byproducts.[1]
Detailed Protocol 1: Synthesis of (S)-N-Tosyl-2-isobutylaziridine from (S)-Leucinol
This protocol details a one-pot synthesis adapted from established procedures, converting a readily available chiral amino alcohol to the corresponding N-tosylaziridine.[1]
Materials:
-
(S)-Leucinol (1.0 mmol, 1.0 equiv)
-
Acetonitrile (ACN), anhydrous (2.0 mL)
-
Potassium carbonate (K₂CO₃), anhydrous powder (4.0 mmol, 4.0 equiv)
-
p-Toluenesulfonyl chloride (Tosyl-Cl) (2.2 mmol, 2.2 equiv)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-leucinol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol).
-
Add anhydrous acetonitrile (2.0 mL) and stir the suspension at room temperature.
-
Add tosyl chloride (2.2 mmol) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the initial exotherm from the N-tosylation.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Upon completion, add toluene (5 mL) to the mixture and filter off the inorganic salts through a pad of celite, washing the filter cake with additional toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tosylaziridine.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization to afford the pure product.
Section 2: The Ring-Opening Reaction: A Stereospecific SN2 Process
The synthetic power of tosylaziridines is realized in their ring-opening reactions. The electron-withdrawing tosyl group activates the ring, making the carbon atoms highly electrophilic. The reaction with a nucleophile typically proceeds via a backside SN2 attack, leading to a predictable inversion of stereochemistry at the center of attack.[6]
Regioselectivity: The Guiding Principle
For unsymmetrically substituted aziridines, the nucleophile will predominantly attack the less sterically hindered carbon atom. This is a classic SN2 trait. However, if one carbon is benzylic or allylic, it can take on SN1-like character, and attack may favor that position due to electronic stabilization of the partial positive charge in the transition state.
Caption: General mechanism of S_N2 ring-opening of a tosylaziridine.
Section 3: Applications in Total Synthesis - Case Studies
The true measure of a synthetic method is its performance in the crucible of complex molecule synthesis. Tosylaziridines have been instrumental in the total syntheses of numerous biologically active natural products.
Case Study 1: Synthesis of (-)-Oseltamivir (Tamiflu®)
The anti-influenza drug Oseltamivir is a prime example where aziridine chemistry plays a crucial role. Several syntheses, including a notable route by Trost, utilize a tosylaziridine intermediate to install one of the key amino groups with the correct stereochemistry.[7]
The strategy involves a diastereoselective aziridination of an electron-deficient alkene, followed by a regioselective ring-opening.[7]
Workflow: Trost's Synthesis of Oseltamivir Key Step
Caption: Key tosylaziridine strategy in the synthesis of Oseltamivir.
In this synthesis, the aziridination of an α,β-unsaturated ester intermediate proceeds with high diastereoselectivity. The subsequent ring-opening is directed to the carbon β to the ester, which is electronically activated and sterically accessible, perfectly setting the stage for the final steps of the synthesis.[7]
Case Study 2: The A-Ring of Paclitaxel (Taxol®)
The total synthesis of the complex anticancer agent Paclitaxel has been a benchmark in organic chemistry for decades.[8] In Danishefsky's landmark total synthesis, a tosylaziridine serves as a key precursor to the A-ring of the baccatin III core.
An aziridination of a highly functionalized cyclohexene derivative sets a crucial stereocenter. Later in the synthesis, this aziridine is opened by an organolithium reagent, a powerful carbon nucleophile, to forge a key carbon-carbon bond and install the C13 sidechain precursor with complete stereocontrol.
Detailed Protocol 2: Regioselective Ring-Opening with a Halide Nucleophile
This protocol, adapted from Ghorai et al., demonstrates a mild and efficient method for opening N-tosylaziridines with zinc halides to produce β-halo tosylamides, which are versatile synthetic intermediates.
Materials:
-
N-Tosyl-2-phenylaziridine (0.365 mmol, 1.0 equiv)
-
Anhydrous Zinc(II) Chloride (ZnCl₂) (0.73 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (4.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add anhydrous ZnCl₂ (0.73 mmol).
-
Add anhydrous DCM (2.0 mL) and bring the suspension to a gentle reflux with stirring for five minutes. Rationale: This ensures the activation and good suspension of the Lewis acid.
-
In a separate flask, dissolve the N-tosyl-2-phenylaziridine (0.365 mmol) in anhydrous DCM (2.0 mL).
-
Slowly add the aziridine solution to the refluxing ZnCl₂ suspension via syringe.
-
Continue refluxing the mixture. Monitor the reaction by TLC until the starting aziridine is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (2.0 mL).
-
Extract the mixture with DCM (2 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/petroleum ether) to yield the β-chloro tosylamide. Note: For this substrate, the attack occurs exclusively at the benzylic position.
Section 4: Scope of Nucleophiles and Reaction Outcomes
The versatility of tosylaziridines stems from the vast range of nucleophiles that can be employed for the ring-opening reaction. This allows for the stereospecific introduction of diverse functionalities.
| Nucleophile Class | Example Reagent(s) | Typical Product | Key Considerations & Causality |
| Carbon | Organocuprates (R₂CuLi), Grignard reagents (RMgX) + Cu(I) salt | β-Amino alkanes | Organocuprates are soft nucleophiles and are highly effective for clean SN2 opening, minimizing side reactions.[9] |
| Nitrogen | Azides (NaN₃), Amines (RNH₂) | 1,2-Diamines | Azide is an excellent nucleophile for this transformation and the resulting product can be readily reduced to the primary amine. |
| Oxygen | Alcohols (ROH) + Lewis Acid, H₂O, Acetate | β-Amino alcohols/ethers | Lewis acid activation of the aziridine is often required for less nucleophilic alcohols. |
| Sulfur | Thiols (RSH) | β-Amino thiols/sulfides | Thiols are excellent soft nucleophiles and typically react readily without strong activation.[10][11] |
| Halogen | ZnX₂, LiX, TBAF | β-Halo amines | Provides a handle for further SN2 transformations. Zinc halides act as both a Lewis acid activator and a halide source. |
| Hydride | LiAlH₄, Red-Al® | Amines | Formal reduction of the aziridine. The hydride attacks a carbon atom, leading to C-N bond cleavage. |
Conclusion
N-Tosylaziridines are more than just strained rings; they are precision tools for asymmetric synthesis. Their predictable reactivity, governed by the principles of the SN2 reaction, allows for the reliable and stereospecific installation of nitrogen and other functionalities. From the industrial synthesis of antiviral drugs like Oseltamivir to the academic conquest of molecular titans like Paclitaxel, the tosylaziridine has proven its merit as an indispensable intermediate. The protocols and strategic insights provided herein are intended to empower researchers to confidently leverage the unique and powerful chemistry of tosylaziridines in their own synthetic endeavors.
References
-
Bieber, L. W., & de Sá, A. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903. [Link]
-
Yin, L., & Ghorai, M. K. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(10), 2285. [Link]
-
Singh, N., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1282259. [Link]
-
Ghorai, M. K., Das, K., & Kumar, A. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. [Link]
-
Valdez, C. A., et al. (2018). Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications, 54(75), 10592-10595. [Link]
-
Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-1478. [Link]
-
Zhang, W., et al. (2021). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. Nature Communications, 12(1), 5733. [Link]
-
Wikipedia contributors. (2023). Oseltamivir total synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Paclitaxel total synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Valdez, C. A., et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Royal Society of Chemistry. [Link]
-
Hu, X. E. (2004). Aziridines in Natural Product Synthesis. ResearchGate. [Link]
-
Bieber, L. W., & da Costa, A. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903. [Link]
-
Shibasaki, M., et al. (2007). Formal Total Synthesis of (−)-Oseltamivir Phosphate. The Journal of Organic Chemistry, 72(1), 240-243. [Link]
-
Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. PubMed, 76(5), 1475-8. [Link]
-
Iida, H., et al. (2010). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 15(1), 339-355. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]
-
Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki. [Link]
-
Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They’re Made. Master Organic Chemistry. [Link]
-
Hili, R., & Yudin, A. K. (2013). Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. The Journal of Organic Chemistry, 78(15), 7689–7695. [Link]
-
Li, G., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1165-1191. [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40(11), 5304-5327. [Link]
-
D'Auria, M., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(20), 4166-4188. [Link]
-
Mukaiyama, T., et al. (1998). Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization. ResearchGate. [Link]
-
Trost, B. M., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). ACS Catalysis, 1(1), 30-38. [Link]
-
Powers, D. C., & Baran, P. S. (2020). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition, 59(4), 1378-1390. [Link]
-
Zhang, W., et al. (2021). Mechanistic Studies of Aziridine Formation Catalyzed by Mononuclear Non-Heme Iron Enzymes. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5857-5860. [Link]
-
Berini, C., et al. (2020). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules, 25(22), 5275. [Link]
- Google Patents. (2014). Synthesis method of oseltamivir.
-
Fu, Y., et al. (2009). Medicinal chemistry of paclitaxel and its analogues. Current Medicinal Chemistry, 16(27), 3581-3596. [Link]
-
Online Presentation. (n.d.). Synthesis of Paclitaxel. [Link]
-
Valdez, C. A., et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Supporting Information. [Link]
-
Lin, G., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Organic Chemistry Frontiers. [Link]
-
Malik, S., et al. (2014). Paclitaxel: biosynthesis, production and future prospects. New Biotechnology, 31(3), 221-231. [Link]
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Welcome to the technical support center for the chromatographic purification of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this versatile chiral intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to ensure you achieve the highest possible purity and yield.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format. We delve into the root causes of common purification challenges and provide actionable, step-by-step protocols to resolve them.
Issue 1: Significant Product Decomposition and Low Recovery After Column Chromatography
Question: I am purifying my crude this compound using standard silica gel flash chromatography, but my yield is extremely low, and TLC analysis of the collected fractions shows multiple new spots, suggesting degradation. What is happening?
Answer: This is a classic and frequently encountered issue when purifying N-sulfonylated aziridines. The root cause is the inherent instability of the strained three-membered aziridine ring in the presence of acidic media.[1]
-
Expert Analysis (Causality): Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[2] These acidic sites can act as a Brønsted or Lewis acid catalyst, promoting the ring-opening of the aziridine. This reaction is often non-specific and can lead to a mixture of decomposition products, such as amino alcohols or rearranged structures, resulting in significant loss of your target compound.[3][4] N-Tosyl aziridines, in particular, can be more susceptible to decomposition on silica compared to other N-protected variants like N-Boc aziridines.[4]
Solutions & Protocols
-
Change the Stationary Phase: The most reliable solution is to avoid the acidic environment of silica gel altogether.
-
Recommendation: Use basic or neutral alumina. Deactivated basic alumina (Activity IV) has been shown to be highly effective for purifying sensitive iodoaziridines, a related class of compounds, affording high yield and purity.[4]
-
Alternative: Commercially available deactivated (neutralized) silica gel is another excellent option.
-
-
Buffer the Mobile Phase: If silica gel is the only available option, its acidity can be neutralized.
-
Protocol: Add a small amount of a non-nucleophilic, volatile base to your eluent system. A concentration of 0.1-1% v/v triethylamine (Et₃N) is typically sufficient to neutralize the active acidic sites on the silica gel surface without interfering with the separation.[1]
-
-
Perform a Stationary Phase Stability Test: Before committing your entire batch of crude product to a column, it is best practice to quickly assess its stability on different stationary phases. This self-validating step can save significant time and material.[3][4]
-
Experimental Protocol: Stationary Phase Slurry Test
-
Preparation: Prepare three small vials. To each, add ~200-300 mg of a different stationary phase (e.g., Vial 1: Silica Gel; Vial 2: Neutral Alumina; Vial 3: Basic Alumina).
-
Sample Addition: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) that will be used for chromatography.
-
Incubation: Add an aliquot of the crude product solution to each vial, creating a slurry.
-
Analysis: Stir the slurries for 30 minutes to mimic the contact time on a column.[3] Afterwards, filter the solids and analyze the filtrate from each vial by TLC or ¹H NMR.
-
Evaluation: Compare the analytical results. The stationary phase that shows the least amount of degradation (i.e., fewest new spots on TLC, cleanest NMR spectrum) is the optimal choice for your large-scale purification.[3]
-
-
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Decision workflow for selecting the appropriate stationary phase.
Issue 2: Poor Separation of the Product from Non-Polar Impurities
Question: My product, this compound, is co-eluting with a non-polar impurity, likely unreacted starting material or a byproduct. How can I improve the resolution?
Answer: Achieving good separation requires optimizing the mobile phase polarity to exploit the differences in affinity between your product and the impurities for the stationary phase.
-
Expert Analysis (Causality): The principle of normal-phase chromatography is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase (silica or alumina) and thus elute later. Your target aziridine is moderately polar. If it co-elutes with a non-polar impurity, it means the eluent is too strong (too polar), causing both compounds to travel up the column too quickly without sufficient interaction.
Solutions & Protocols
-
Systematic TLC Optimization: Thin-Layer Chromatography (TLC) is your most powerful tool for rapidly screening and optimizing the mobile phase.[1]
-
Goal: Aim for a retention factor (Rƒ) of 0.2 - 0.3 for your target compound. This Rƒ value generally translates well to flash chromatography, providing good separation while minimizing run time and solvent consumption.[5]
-
Protocol:
-
Prepare several TLC chambers with different solvent mixtures of varying polarity.
-
Start with a low-polarity system (e.g., 5% Ethyl Acetate in Hexane) and incrementally increase the polarity (e.g., 10%, 15%, 20% EtOAc).
-
Spot your crude mixture on each TLC plate and develop it.
-
Identify the solvent system that gives the best separation between your product spot and the impurity, with the product Rƒ in the target range.
-
-
| Solvent System | Polarity Index | Typical Application / Comments |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. Provides excellent resolution for moderately polar compounds. |
| Hexane / Dichloromethane (DCM) | Low to Medium | Good for separating less polar compounds. DCM can improve the solubility of some substrates. |
| Toluene / Ethyl Acetate | Medium | The aromatic nature of toluene can offer different selectivity for aromatic compounds like your target molecule. |
Issue 3: The Purified Product is a Persistent Oil Instead of a Crystalline Solid
Question: The literature reports this compound as a solid with a melting point of 92-94 °C.[6][7] After chromatography and solvent removal, my product is a thick, colorless oil. Why won't it solidify?
Answer: Obtaining an oil when a crystalline solid is expected is almost always an indication of residual impurities.
-
Expert Analysis (Causality): Even small amounts of impurities, particularly residual solvents or structurally similar byproducts, can disrupt the crystal lattice formation, a phenomenon known as melting point depression or freezing point depression. Benzyl alcohol, a potential starting material, is a common impurity that is difficult to remove completely by washing and can persist as an oil.[8]
Solutions & Protocols
-
Thorough Solvent Removal: Ensure all chromatography and extraction solvents are removed.
-
Action: Place the sample on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can aid in removing higher-boiling solvents like ethyl acetate, but be cautious due to the potential for thermal degradation of the aziridine.[1]
-
-
Re-purification: If the product remains an oil, a second chromatographic purification is warranted.
-
Action: Use a very shallow solvent gradient based on your optimal TLC conditions to achieve a finer separation of the main product from any closely eluting impurities.
-
-
Induce Crystallization:
-
Protocol: Dissolve the purified oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly turbid. Allow the mixture to stand, ideally in a cold environment (4 °C), to promote slow crystal growth. Seeding with a previously obtained crystal can also be highly effective.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for successfully purifying this compound? A1: The choice of stationary phase is paramount. Due to the acid sensitivity of the N-tosyl aziridine ring, using a non-acidic medium like neutral/basic alumina or neutralized silica is the most critical step to prevent on-column degradation and ensure a high recovery of the pure product.[1][3][4]
Q2: How do I confirm the enantiomeric purity of my final product? A2: Standard flash chromatography on an achiral stationary phase will not separate enantiomers. To determine the enantiomeric excess (e.e.) of your (S)-(+)-product, you must use a chiral separation technique, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[9] Polysaccharide-based (e.g., amylose, cellulose) and Pirkle-type chiral stationary phases (CSPs) are often effective for separating a wide range of compounds, including aziridines.[9][10]
`dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} ` Caption: General purification workflow from crude material to enantiopurity analysis.
Q3: What analytical techniques should I use to confirm the identity and purity of my final product? A3: A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[8]
-
LC-MS: Provides the molecular weight of the compound and is highly sensitive for detecting trace impurities.
-
Melting Point: A sharp melting point within the literature range (92-94 °C) is a strong indicator of high purity.[6][7]
-
Chiral HPLC: As mentioned, this is required to confirm enantiomeric purity.[11]
Q4: Can I store this compound after purification? A4: Yes. As a stable, crystalline solid, the purified product should be stored in a well-sealed container in a cool, dry place, away from strong acids. For long-term storage, refrigeration is recommended.
References
-
Connon, S. J., & Hegarty, S. C. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51486. [Link]
-
Hegarty, S. C., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(15), 7498–7510. [Link]
-
Khan, M. A. M. (2015). Development, Characterization and Application of Chiral Stationary Phases. MavMatrix, University of Texas at Arlington. [Link]
-
University of Rochester. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Srivastava, R., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275992. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2004). Aziridines: Rethinking their Application and Manipulation in Synthesis. Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
University of East Anglia. (n.d.). SOP: Flash Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chemimpex.com [chemimpex.com]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 10. hplc.eu [hplc.eu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Welcome to the technical support center for the synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block in their synthetic endeavors.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your overall yield and purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Aziridine Product
Question: I am following a standard protocol for the aziridination of styrene with Chloramine-T trihydrate and a chiral catalyst, but my yield of this compound is consistently low or non-existent. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this problem:
Potential Cause 1: Reagent Quality and Handling
-
Chloramine-T Trihydrate Activity: The quality of the nitrogen source is paramount. Chloramine-T can degrade over time, leading to reduced reactivity. It is advisable to use a freshly opened bottle or to titrate older batches to determine their active chlorine content.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can lead to unwanted side reactions, such as the formation of by-products like benzaldehyde and styrene oxide.[2][3] Ensure that all solvents are anhydrous and freshly distilled if necessary. Transition-metal-catalyzed nitrene transfer reactions are typically performed in organic solvents under inert and anhydrous conditions due to the air and water-sensitive nature of reactive intermediates.[3]
Solution:
-
Always use high-purity, anhydrous solvents.
-
Consider purchasing a new batch of Chloramine-T trihydrate.
-
Store all reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Potential Cause 2: Inefficient Phase Transfer Catalysis
-
Catalyst Inactivity: If you are using a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, its effectiveness can be diminished by impurities or improper handling.[4] PTCs are crucial for transporting the reacting species between the aqueous and organic phases.[4]
-
Inadequate Mixing: Insufficient agitation of the biphasic reaction mixture will result in a low interfacial area, hindering the phase transfer process and slowing down the reaction rate.
Solution:
-
Ensure your PTC is pure and dry.
-
Employ vigorous mechanical stirring to maximize the interface between the two phases.
-
Consider screening different PTCs to find one that is optimal for your specific reaction conditions.
Potential Cause 3: Suboptimal Reaction Conditions
-
Temperature: The reaction temperature can significantly influence the rate of the desired reaction versus side reactions.
-
pH: The pH of the aqueous phase can affect the stability of the active nitrogen species and the catalyst.
Solution:
-
Carefully control the reaction temperature. While some protocols may run at room temperature, others may benefit from cooling to suppress side reactions.
-
Optimize the pH of the aqueous phase. Buffering the solution may be necessary to maintain optimal conditions throughout the reaction.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired aziridine, but I am also observing significant amounts of styrene oxide and benzaldehyde in my crude product mixture. How can I minimize the formation of these impurities?
Answer:
The formation of oxygenated by-products is a common issue in aziridination reactions, particularly when using oxidants in the presence of trace amounts of water.[2][3]
Probable Cause: Hydrolysis of the Nitrene Intermediate
The key intermediate in this reaction is a tosylnitrene (or a related metal-nitrenoid species). If water is present in the reaction mixture, this intermediate can hydrolyze to form species that lead to the epoxidation of the alkene (styrene), forming styrene oxide.[2][3][5] Benzaldehyde can then be formed from the subsequent oxidation or rearrangement of styrene oxide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing oxygenated side products.
Detailed Solutions:
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly distilled, anhydrous solvents. Acetonitrile is a common solvent for this reaction and should be dried over calcium hydride.
-
Dry the styrene over anhydrous magnesium sulfate before use.
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to exclude atmospheric moisture.
-
-
Reagent Purity:
-
As mentioned previously, use high-quality Chloramine-T. The presence of impurities can sometimes catalyze side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the crude product, but I am struggling to purify this compound from the reaction mixture. Standard silica gel chromatography is leading to product decomposition.
Answer:
N-Tosylaziridines can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or decomposition during chromatography.[6]
Potential Cause: Acidity of Silica Gel
The Lewis acidic sites on the surface of silica gel can catalyze the nucleophilic ring-opening of the strained aziridine ring.
Solutions:
-
Neutralized Silica Gel:
-
Prepare a slurry of silica gel in a solvent like ethyl acetate containing a small amount of a neutral-to-basic amine, such as triethylamine (typically 1-2% v/v).
-
Evaporate the solvent to obtain deactivated, or "neutralized," silica gel for your column.
-
-
Alternative Stationary Phases:
-
Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), for your purification.
-
Florisil can also be a suitable alternative.
-
-
Rapid Chromatography:
-
If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your product and the stationary phase. This is often referred to as "flash chromatography."
-
-
Recrystallization:
-
This compound is a solid with a melting point of 92-94 °C. If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method that avoids the issues of chromatography.
-
Recommended Purification Protocol (Chromatography): A general procedure for purifying N-tosylaziridines involves column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether.[7][8][9]
| Step | Action | Rationale |
| 1 | Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexanes/ethyl acetate). | To ensure proper packing of the column. |
| 2 | Add 1-2% (v/v) triethylamine to the eluent system. | To neutralize the acidic sites on the silica gel and prevent product decomposition.[6] |
| 3 | Load the crude product onto the column. | |
| 4 | Elute the column with the chosen solvent system. | Monitor the fractions by TLC to isolate the desired product. |
| 5 | Combine the pure fractions and remove the solvent under reduced pressure. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of N-tosylaziridines from alkenes?
A1: The most common approach involves the transfer of a nitrene group ('NTs') to the double bond of an alkene. The reaction can be catalyzed by various transition metals. In the case of using Chloramine-T, a simplified mechanism involves the in-situ generation of a tosylnitrene intermediate which then undergoes a [2+1] cycloaddition with the alkene.
Caption: Simplified reaction mechanism for aziridination.
Q2: Can I synthesize this aziridine from an amino alcohol precursor?
A2: Yes, the Wenker synthesis is a classical method for preparing aziridines from vicinal amino alcohols.[10] This process typically involves the esterification of the amino alcohol with sulfuric acid, followed by cyclization under basic conditions.[10] For the synthesis of this compound, you would start with the corresponding chiral N-tosylated amino alcohol.
Q3: How critical is the stereochemistry of the starting materials?
A3: The stereochemistry is absolutely critical for obtaining the desired (S)-(+)-enantiomer. The synthesis is typically stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the chiral catalyst or chiral starting material used. For instance, using a chiral phase-transfer catalyst can induce high enantioselectivity.[11]
Q4: What are the key analytical techniques to characterize the final product?
A4: The following techniques are essential for confirming the structure and purity of this compound:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight. The molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 287.38 g/mol .[1][12]
-
Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) of the product.
-
Melting Point: The literature melting point is 92-94 °C. A sharp melting point in this range is a good indicator of purity.
-
Optical Rotation: The specific rotation ([α]D) should be measured and compared to the literature value. A reported value is [α]20/D +8.8° (c = 1.3 in toluene).
III. Experimental Protocol: Catalytic Asymmetric Aziridination
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and reagent batches.
Materials:
-
Styrene
-
Chloramine-T trihydrate
-
Chiral Phase-Transfer Catalyst (e.g., a derivative of cinchonidine)
-
Toluene (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide solution (e.g., 50% w/v)
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the chiral phase-transfer catalyst (e.g., 5 mol%) and Chloramine-T trihydrate (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Begin vigorous stirring and add styrene (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the sodium hydroxide solution dropwise over 30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at the controlled temperature for the determined reaction time (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on neutralized silica gel or by recrystallization.
IV. References
-
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. National Institutes of Health. Available at:
-
Recent Developments in Catalytic Asymmetric Aziridination. National Institutes of Health. Available at:
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. National Institutes of Health. Available at:
-
This compound. Chem-Impex. Available at:
-
Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. American Chemical Society. Available at:
-
A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI. Available at:
-
Synthesis of Aziridines from Amino Alcohols. ResearchGate. Available at:
-
This compound. Sigma-Aldrich. Available at:
-
An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. IIT Kanpur. Available at:
-
Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening. PubMed. Available at:
-
Styrene Aziridination with [CoIII(TAMLred)]– in Water; Understanding and Preventing Epoxidation via Nitrene Hydrolysis. ChemRxiv. Available at:
-
SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Indian Academy of Sciences. Available at:
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available at:
-
Phase transfer catalyst in organic synthesis. Available at:
-
A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. PubMed. Available at:
-
Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses Procedure. Available at:
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. Available at:
-
Organic Syntheses Procedure. Available at:
-
This compound | CAS 62596-64-9. Santa Cruz Biotechnology. Available at:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Technical Support Center: (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Welcome to the technical support center for (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile chiral building block. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to degradation?
A1: The primary reason for the reactivity of this compound lies in the inherent strain of the three-membered aziridine ring.[1][2][3] This strain, combined with the electron-withdrawing nature of the N-tosyl group, activates the ring for nucleophilic attack, leading to ring-opening reactions.[2] These reactions are the principal degradation pathways.
Q2: What are the most common degradation pathways for this compound?
A2: The most common degradation pathways involve nucleophilic ring-opening reactions. These can be catalyzed by acids, bases, or initiated by various nucleophiles present in the reaction mixture.[4][5] The attack typically occurs at the benzylic carbon, which is sterically more accessible and electronically activated.
Q3: What are the visual signs that my this compound has degraded?
A3: Visual cues can be early indicators of degradation. These include:
-
Color Change: A shift from a white or off-white solid to a yellow or brownish hue can indicate decomposition.[2]
-
Change in Physical State: The compound has a defined melting point of approximately 92-94 °C.[6] If it appears oily, clumped, or has a significantly lower melting point, this may suggest the presence of impurities from degradation.
-
Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, it could indicate the formation of polymeric byproducts.
Q4: How should I properly store this compound to ensure its stability?
A4: To maximize shelf life and maintain purity, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place.[1] Refrigeration is often recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and atmospheric carbon dioxide.[2]
-
Incompatible Materials: Keep it segregated from strong acids, bases, and potent nucleophiles to prevent inadvertent reactions.[1][2]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or No Yield of the Desired Product in a Nucleophilic Ring-Opening Reaction.
| Potential Cause | Explanation | Suggested Solution |
| Degradation of Starting Material | The aziridine may have degraded prior to use due to improper storage or handling. | Verify the purity of the starting material using ¹H NMR or LC-MS. If degraded, use a fresh batch. |
| Competitive Degradation Pathways | The reaction conditions (e.g., presence of trace acid or base) may favor non-productive degradation of the aziridine over the desired reaction. | Ensure all reagents and solvents are pure and dry. Use of a non-nucleophilic base may be necessary to scavenge trace acids. |
| Insufficient Activation | For some nucleophiles, a Lewis or Brønsted acid catalyst is required to activate the aziridine ring for opening.[5][7][8] | Screen a variety of Lewis acids (e.g., Zn(II) halides, BF₃·OEt₂) to find the optimal catalyst for your specific transformation.[5] |
| Steric Hindrance | The nucleophile may be too bulky to efficiently attack the aziridine ring. | Consider using a less sterically hindered nucleophile or altering the reaction conditions (e.g., higher temperature) to overcome the activation barrier. |
Problem 2: Formation of Multiple Products and Difficulty in Purification.
| Potential Cause | Explanation | Suggested Solution |
| Lack of Regioselectivity | While the attack is often favored at the benzylic position, some reaction conditions can lead to a mixture of regioisomers.[4] | The choice of catalyst and solvent can significantly influence regioselectivity. For instance, certain Lewis acids can direct the nucleophile to a specific carbon.[5] A thorough literature search for similar substrates is recommended. |
| Epimerization | If the reaction conditions are too harsh (e.g., prolonged heating, strong base), the chiral center at the benzylic carbon can epimerize, leading to a diastereomeric mixture. | Employ milder reaction conditions. Monitor the reaction progress closely to avoid prolonged reaction times. Consider using a less aggressive base or catalyst. |
| Side Reactions with the Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to undesired byproducts. | Use a non-nucleophilic solvent. If a nucleophilic solvent is required, it should be the intended reactant. |
Problem 3: Inconsistent Reaction Outcomes.
| Potential Cause | Explanation | Suggested Solution |
| Variability in Reagent Quality | The purity of the aziridine, nucleophile, or catalyst can vary between batches. | Always use reagents from a reliable source and consider re-purifying or analyzing them before use. |
| Atmospheric Contamination | Moisture or carbon dioxide from the air can introduce acidic species that catalyze degradation. | Conduct reactions under a dry, inert atmosphere (e.g., argon or nitrogen). Use oven-dried glassware and anhydrous solvents. |
Degradation Pathways and Troubleshooting Logic
The following diagrams illustrate the primary degradation pathways for this compound and a logical workflow for troubleshooting common experimental issues.
Caption: Primary degradation pathways for the aziridine.
Caption: A logical workflow for troubleshooting experiments.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the aziridine sample and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of the pure compound should show characteristic peaks for the tosyl, benzyl, and aziridine ring protons.
-
Look for the absence of significant impurity peaks. The presence of broad peaks in the baseline may suggest polymeric material.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Ring-Opening Reaction
This protocol outlines a general procedure for the ring-opening of this compound with a nucleophile, catalyzed by a Lewis acid.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Nucleophile
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the Lewis acid catalyst (typically 0.1 to 1.1 equivalents) to the solution and stir for 10-15 minutes at the desired temperature (often 0 °C or room temperature).
-
Slowly add the nucleophile (1 to 1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃).
-
Perform an aqueous workup, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
National Institutes of Health.
-
Indian Academy of Sciences.
-
ResearchGate.
-
ACS Publications.
-
Semantic Scholar.
-
IIT Kanpur.
-
ACS Publications.
-
IIT Kanpur.
-
ResearchGate.
-
AGOSR.
-
MDPI.
-
IIT Kanpur.
-
MSN Chemical.
-
Benchchem.
-
National Institutes of Health.
-
American Chemical Society.
-
Sigma-Aldrich.
-
Chem-Impex.
-
University of Twente.
-
The Royal Society of Chemistry.
-
ChemRxiv.
-
Chem-Impex.
-
ResearchGate.
-
ResearchGate.
-
Thieme Connect.
-
PubMed.
-
PubMed.
-
ACS Publications.
-
University of Illinois.
-
Chem-Impex.
-
Benchchem.
-
ResearchGate.
-
ResearchGate.
-
Raines Lab.
-
PubMed.
-
ResearchGate.
-
National Institutes of Health.
-
MDPI.
-
Purdue University.
-
Benchchem.
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tosylaziridine Synthesis
Welcome to the Technical Support Center for Tosylaziridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common challenges encountered during the synthesis of N-tosylaziridines. Our goal is to equip you with the knowledge to identify, minimize, and prevent the formation of common side products, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format. We will delve into the underlying chemistry of these problems and provide actionable solutions.
FAQ 1: Synthesis from Amino Alcohols (Wenker-Type Reaction)
Question: I am attempting a one-pot synthesis of a tosylaziridine from a chiral amino alcohol. My crude NMR shows multiple products, and the yield of the desired aziridine is low. What are the likely side products and how can I avoid them?
Answer:
In the synthesis of tosylaziridines from amino alcohols, a "one-pot" approach involving tosylation and subsequent base-mediated cyclization is common. However, several side reactions can occur, leading to a mixture of products. The most common culprits are the uncyclized bis-tosylated intermediate, polymeric materials, and products from elimination reactions.
What it is: This is the intermediate where both the amino and hydroxyl groups of the starting amino alcohol have been tosylated, but the final intramolecular cyclization to form the aziridine ring has not occurred.
Mechanism of Formation: The reaction proceeds in two steps: N-tosylation followed by O-tosylation. A sufficiently strong base is then required to deprotonate the tosylamide, which then acts as a nucleophile to displace the tosylate on the adjacent carbon in an intramolecular SN2 reaction. If the base is too weak or if there is steric hindrance, the reaction can stall at the bis-tosylated stage.[1]
Troubleshooting:
-
Choice of Base: The selection of the base is critical. For less sterically hindered amino alcohols, a strong base like potassium hydroxide (KOH) in a biphasic water/dichloromethane system is effective.[2] For more substituted and sterically hindered amino alcohols, a weaker base like potassium carbonate (K2CO3) in an aprotic polar solvent like acetonitrile can give better yields by promoting a smoother reaction.[1][3]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time for the cyclization to complete. In some cases, gentle heating might be necessary, but be cautious as this can also promote side reactions.
What it is: N-tosylaziridines, being strained three-membered rings, are susceptible to ring-opening polymerization, especially under anionic conditions.[4] This results in the formation of high molecular weight oligomers or polymers, which can complicate purification.[1]
Mechanism of Formation: The polymerization is typically initiated by a nucleophile, which can be the deprotonated sulfonamide of another aziridine molecule or any other nucleophilic species present in the reaction mixture. This opens the aziridine ring, generating a new anion that can then attack another aziridine molecule, leading to chain growth.[5]
Troubleshooting:
-
Solvent Choice: The use of highly polar aprotic solvents like DMF, DMSO, or HMPA has been associated with increased polymerization.[1] Acetonitrile is often a better choice.
-
Control of Stoichiometry: Using a large excess of the base or tosyl chloride can sometimes lead to conditions that favor polymerization. A careful optimization of the stoichiometry is recommended.
-
Work-up Procedure: Prompt and careful work-up to remove the base and other reactive species can prevent polymerization of the isolated product.
What it is: Instead of the desired intramolecular substitution, a competing E2 elimination reaction, known as the Hofmann elimination, can occur.[6][7] This is particularly a problem in the classic Wenker synthesis which involves the formation of a sulfate ester intermediate. For tosylaziridine synthesis, a similar elimination pathway can lead to the formation of enamines which can then hydrolyze to ketones or aldehydes upon workup.
Mechanism of Formation: The base, instead of deprotonating the tosylamide for the intramolecular cyclization, can abstract a proton from the carbon bearing the tosylate group, leading to the elimination of the tosylamide and the formation of a double bond.[7]
Troubleshooting:
-
Milder Reaction Conditions: Harsher conditions (high temperatures, very strong bases) can favor elimination. Using milder bases like K2CO3 and running the reaction at room temperature can minimize this side reaction.[3]
-
Substrate Structure: The structure of the starting amino alcohol can influence the propensity for elimination. Substrates that can form more stable alkenes are more prone to this side reaction.
Caption: Troubleshooting workflow for common side products in Wenker-type tosylaziridine synthesis.
FAQ 2: Synthesis from Alkenes
Question: I am performing an aziridination of an alkene using Chloramine-T as the nitrogen source, but I am observing unexpected side products and low diastereoselectivity. How can I improve my reaction?
Answer:
The aziridination of alkenes with Chloramine-T is a powerful method, but it can be accompanied by the formation of side products and issues with stereocontrol.
What it is: In certain cases, particularly with cyclic allylic alcohols, the expected aziridination does not occur, and instead, an epoxy sulfonamide is formed.[8]
Mechanism of Formation: The proposed mechanism involves the initial formation of a bromonium or iodonium ion intermediate (if NBS or an iodine source is used as a catalyst), followed by attack of the sulfonamide nitrogen. However, for some substrates, an intramolecular epoxidation by a peroxy-like intermediate, or a rearrangement of the initial adduct, may be favored.
Troubleshooting:
-
Substrate Choice: Be aware that this side reaction is particularly prevalent with certain classes of substrates like 1-substituted cyclopent-2-en-1-ols.[8]
-
Catalyst System: The choice of catalyst can significantly influence the reaction pathway. For simple alkenes, a variety of metal catalysts (e.g., copper, iron) can promote the desired aziridination.[9]
What it is: For alkenes that can form diastereomeric aziridines, a mixture of products may be obtained.
Mechanism of Formation: The stereochemical outcome of the aziridination depends on the mechanism of the nitrogen transfer. If the reaction proceeds through a long-lived, stepwise mechanism rather than a concerted one, loss of stereochemical information can occur.
Troubleshooting:
-
Choice of Nitrogen Source and Catalyst: The stereoselectivity can be highly dependent on the catalyst and the nitrogen source used. For instance, in the aziridination of cyclic allylic alcohols, using t-BuSO2NClNa (BusNClNa) gave higher cis-stereoselectivity than TsNClNa.[8]
-
Reaction Conditions: Temperature and solvent can also play a role in stereoselectivity. Lowering the reaction temperature may improve selectivity.
FAQ 3: General Issues
Question: I have successfully synthesized my chiral tosylaziridine, but I am observing a loss of enantiomeric purity. What could be the cause?
Answer:
Issue: Racemization
What it is: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers.[10]
Mechanism of Formation: Racemization can occur if a chiral center becomes transiently achiral during the reaction or purification. For instance, if the aziridination proceeds through an intermediate that allows for rotation around a single bond before ring closure, stereochemical information can be lost. Additionally, some chiral aziridines can undergo slow configurational inversion at the nitrogen atom.[11]
Troubleshooting:
-
Reaction Mechanism: Choose a synthetic route that is known to be stereospecific. For example, the cyclization of tosylated amino alcohols generally proceeds with inversion of configuration at the carbon bearing the leaving group, preserving the stereochemistry at the other carbon.
-
Purification: Avoid harsh purification conditions. Prolonged exposure to acidic or basic conditions, including on silica gel, can potentially lead to ring-opening and re-closing, which may affect stereochemical integrity. A rapid purification by flash chromatography with a neutral stationary phase or crystallization is often preferred.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Tosyl-2-phenylaziridine from (S)-Phenylalaninol
This protocol is an example of a one-pot synthesis from a chiral amino alcohol using potassium carbonate as the base.
Materials:
-
(S)-Phenylalaninol
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred mixture of (S)-phenylalaninol (1.0 mmol) and anhydrous K2CO3 (4.0 mmol) in anhydrous acetonitrile (2.0 mL) at room temperature, add tosyl chloride (2.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Add toluene (5 mL) to the reaction mixture and filter off the solid inorganic salts.
-
Evaporate the solvents from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by crystallization.
| Reactant/Reagent | Molar Eq. |
| (S)-Phenylalaninol | 1.0 |
| Tosyl Chloride | 2.2 |
| Potassium Carbonate | 4.0 |
References
-
Wenker, H. (1935). The Preparation of Ethylene Imine from Monoethanolamine. Journal of the American Chemical Society, 57(1), 2328–2328. [Link]
- Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(19), 3423-3428.
- Manganese-catalyzed Aziridination of olefins with chloramine-T in water and buffered aqueous solutions. (2020).
-
Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. (2020). PubMed. [Link]
-
Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
- Polymerization of N-tosylaziridines 40 and 330. (n.d.).
-
Aziridine synthesis by ring closure reaction. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Aziridines from Amino Alcohols. (n.d.).
- Pinarci, A. A., et al. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.
-
Coote, S. C., O'Brien, P., & Whitwood, A. C. (2008). Stereoselective aziridination of cyclic allylic alcohols using chloramine-T. Organic & Biomolecular Chemistry, 6(23), 4299–4314. [Link]
-
The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. (2017). Polymer Chemistry (RSC Publishing). [Link]
-
Racemization. (n.d.). Wikipedia. [Link]
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules.
- A Simple Copper Catalyst for Both Aziridination of Alkenes and Amination of Activated Hydrocarbons with Chloramine-T Trihydrate. (n.d.). The Journal of Organic Chemistry.
- Ionic Liquid Promoted Highly Efficient Aziridination of Alkenes with Chloramine-T Using N-Bromosuccinimide as Catalyst. (2006).
-
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). PMC - NIH. [Link]
- Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. (2022). American Chemical Society.
-
The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017). Master Organic Chemistry. [Link]
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 4. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stereoselective aziridination of cyclic allylic alcohols using chloramine-T - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Racemization - Wikipedia [en.wikipedia.org]
- 11. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvents for (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine Reactions
Welcome to the technical support center for optimizing reactions with (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges and enhance the outcomes of your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
The choice of solvent is a critical parameter in reactions involving activated aziridines. The high ring strain (26-27 kcal/mol) of the aziridine core, combined with the electron-withdrawing p-tolylsulfonyl (tosyl) group, makes this molecule highly susceptible to nucleophilic ring-opening.[1] Solvent polarity, proticity, and coordinating ability can profoundly influence reaction rates, yields, and, most importantly, regioselectivity.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during experimentation. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My ring-opening reaction is extremely slow or incomplete. How can I increase the reaction rate?
Possible Causes & Solutions:
-
Insufficient Solvent Polarity: The ring-opening of N-tosyl aziridines is an SN2-type reaction that proceeds through a highly polar, charge-separated transition state. Increasing the solvent polarity can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.
-
Actionable Advice: If your reaction is slow in a nonpolar solvent like toluene or hexane, switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile (CH₃CN) are excellent choices.[2] For instance, a reaction in THF might lead to polymerization, while switching to dichloromethane (CH₂Cl₂) can lead to the desired product in high yield.[3]
-
-
Nucleophile Solvation (Protic Solvents): If you are using a polar protic solvent (e.g., methanol, ethanol, water), it can form a "cage" around the anionic nucleophile via hydrogen bonding.[4][5] This solvation shell deactivates the nucleophile, significantly slowing the reaction rate. This effect is particularly detrimental for small, hard nucleophiles.
-
Low Temperature: While lower temperatures can improve selectivity, they can also drastically reduce the reaction rate.
-
Actionable Advice: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LCMS to find the optimal balance between reaction rate and side product formation. Many ring-opening reactions with activated aziridines proceed smoothly at temperatures between 50-80 °C.[2]
-
Q2: I am observing poor regioselectivity. How can I control whether the nucleophile attacks the C2 (benzylic) or C3 (unsubstituted) position?
This is the most critical challenge in reactions with 2-substituted aziridines. The outcome is a competition between sterics (favoring attack at the less-hindered C3) and electronics (favoring attack at the benzylic C2, which can better stabilize partial positive charge in the transition state). Solvent choice plays a pivotal role here.
Controlling Regioselectivity:
-
Mechanism: The reaction is fundamentally an SN2 process. However, factors that stabilize positive charge can impart "SN1-like" character to the transition state, favoring attack at the more substituted C2 position.
-
To Favor C2 Attack (Benzylic Position):
-
Lewis Acids & Polar Solvents: The use of a Lewis acid (e.g., BF₃·OEt₂, Zn(OTf)₂, Sc(OTf)₃) in a non-coordinating polar solvent like CH₂Cl₂ or CH₃CN can coordinate to the nitrogen atom, further polarizing the C-N bonds and promoting the development of a partial positive charge at the benzylic carbon. This directs the nucleophile to attack the C2 position, often with excellent selectivity (>99:1).[7]
-
Solvent Choice Matters: In a study using zinc halides, dichloromethane (CH₂Cl₂) gave excellent yields and high regioselectivity for C2 attack. However, switching the solvent to acetonitrile with ZnBr₂ surprisingly led to a [3+2] cycloaddition reaction, forming an imidazoline instead of the expected ring-opened product, highlighting the profound impact of the solvent.
-
-
To Favor C3 Attack (Unsubstituted Position):
-
Protic Solvents & Hydrogen Bonding: Some studies suggest that specific hydrogen bonding interactions between protic solvents and the aziridine can modulate orbital distributions, directing nucleophiles to the C3 position.[8]
-
Sterically Hindered Nucleophiles: While not a solvent effect, using a bulkier nucleophile can sterically favor attack at the less-hindered C3 position.
-
Chelation Control: If your nucleophile has a chelating group, the choice of solvent and a Lewis acid can create a rigid transition state that directs the attack to C3.
-
-
Q3: My reaction is producing a complex mixture of side products, including a white precipitate (polymer). How can I achieve a cleaner reaction?
Possible Causes & Solutions:
-
Polymerization: Activated aziridines can act as both electrophiles and nucleophiles, leading to undesired polymerization, especially in coordinating solvents like THF or at high concentrations.[3]
-
Actionable Advice:
-
Change Solvent: Switch from THF to a less-coordinating solvent like CH₂Cl₂ or toluene.[3]
-
Increase Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less). This favors the desired intermolecular reaction with your nucleophile over intermolecular polymerization.
-
Slow Addition: Add the aziridine slowly via a syringe pump to a solution of the nucleophile. This keeps the instantaneous concentration of the aziridine low, suppressing polymerization.
-
-
-
Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile, especially if it is a protic solvent like an alcohol and the reaction is acid-catalyzed.[7]
-
Actionable Advice: Ensure your chosen solvent is inert under the reaction conditions. If using an alcohol as a nucleophile, it should typically be used as the solvent itself.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about solvent selection.
Q1: What is the mechanistic basis for solvent effects in the ring-opening of N-tosyl aziridines?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond.
-
Transition State Stabilization: The SN2 transition state involves significant charge separation, with a partial negative charge on the incoming nucleophile and the nitrogen atom, and a partial positive charge on the carbon being attacked.
-
Polar Solvents: Polar solvents, both protic and aprotic, are adept at stabilizing this polar transition state through dipole-dipole interactions, which lowers the activation energy and accelerates the reaction compared to nonpolar solvents.
-
Protic vs. Aprotic Distinction: The key difference lies in how they interact with the nucleophile.
-
Polar Protic Solvents (e.g., H₂O, MeOH): These solvents have acidic protons (O-H, N-H) that form strong hydrogen bonds with anionic nucleophiles.[5][9] This "solvation cage" stabilizes the nucleophile in its ground state, increasing the energy required to reach the transition state and thus slowing the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, CH₃CN): These solvents lack acidic protons. They can stabilize cations but do not strongly solvate anions.[9] This leaves the nucleophile in a high-energy, reactive state, leading to a much faster SN2 reaction.[4]
-
Diagram: The SN2 Ring-Opening Mechanism
Caption: SN2 mechanism for aziridine ring-opening.
Q2: Which solvents should I start with for a new reaction?
A systematic screening approach is always best. However, for a rational starting point, consider the nature of your nucleophile.
Diagram: Solvent Selection Workflow
Caption: Decision workflow for initial solvent selection.
Q3: Can you provide a table summarizing solvent effects from the literature?
Certainly. The following table consolidates data on the regioselective ring-opening of 2-substituted N-tosylaziridines with various nucleophiles, highlighting the impact of the solvent.
Table 1: Effect of Solvent and Catalyst on Regioselectivity of Aziridine Ring-Opening
| Entry | Aziridine Substituent | Nucleophile / Reagent | Solvent | Yield (%) | Regioisomeric Ratio (C2:C3) | Reference |
| 1 | 2-Phenyl | Methanol / BF₃·OEt₂ | CH₂Cl₂ | 95 | >99:1 | [7] |
| 2 | 2-Phenyl | Ethanol / BF₃·OEt₂ | CH₂Cl₂ | 92 | >99:1 | [7] |
| 3 | 2-Phenyl | ZnCl₂ | CH₂Cl₂ | 86 | >99:1 | |
| 4 | 2-Phenyl | ZnBr₂ | CH₃CN | - | Forms Imidazoline | |
| 5 | 2-Benzyl | ZnCl₂ | CH₂Cl₂ | 87 | 28:72 | |
| 6 | N-Tosylhydrazone | BF₃·OEt₂ | THF | - | Polymerization Observed | [3] |
| 7 | N-Tosylhydrazone | BF₃·OEt₂ | CH₂Cl₂ | 91 | Single Regioisomer (C2) | [3] |
Data compiled from multiple sources to illustrate trends.[3][7]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol
This protocol is adapted from established methods for achieving high regioselectivity for attack at the C2 position.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1 M.
-
Nucleophile Addition: Add the desired alcohol (e.g., methanol, ethanol) (3.0-5.0 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel, extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: A Systematic Approach to Solvent Screening
For challenging reactions where the optimal solvent is unknown, a parallel screening approach is highly efficient.
-
Setup: Arrange an array of small reaction vials (e.g., 1-dram vials) with stir bars. In each vial, place the nucleophile (1.2 eq).
-
Stock Solution: Prepare a stock solution of the this compound in a non-volatile, high-boiling point solvent (e.g., dichlorobenzene) to act as an internal standard for later analysis.
-
Solvent Addition: To each vial, add 0.5 mL of a different anhydrous solvent to be tested (e.g., DMF, DMSO, CH₃CN, THF, CH₂Cl₂, Toluene).
-
Initiation: Add a precise volume of the aziridine stock solution (1.0 eq) to each vial to initiate the reactions.
-
Reaction Conditions: Seal the vials and place them in a heating block set to a desired temperature (e.g., 60 °C).
-
Analysis: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of products. This will quickly identify the most promising solvent for further optimization on a larger scale.
References
-
A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. National Institutes of Health (NIH). Available at: [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. Available at: [Link]
-
A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. ACS Publications. Available at: [Link]
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. ACS Publications. Available at: [Link]
-
Regioselectivity in nucleophilic ring opening of N-sulfony and N-acyl activated 2-methylaziridine. ResearchGate. Available at: [Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central. Available at: [Link]
-
Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine. ResearchGate. Available at: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Royal Society of Chemistry. Available at: [Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. Available at: [Link]
-
In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Study.com. Available at: [Link]
-
ANRORC mechanism. Wikipedia. Available at: [Link]
-
Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. National Institutes of Health (NIH). Available at: [Link]
-
An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. IIT Kanpur. Available at: [Link]
-
A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. Available at: [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. Available at: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health (NIH). Available at: [Link]
-
SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Indian Academy of Sciences. Available at: [Link]
-
Nucleophilicity and Solvents - Protic and Aprotic. YouTube. Available at: [Link]
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. Available at: [Link]
-
Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preserving the Enantiomeric Integrity of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of handling this chiral building block and prevent its racemization, ensuring the stereochemical integrity of your synthetic pathways.
Introduction: The Challenge of Stereochemical Stability
This compound is a valuable chiral intermediate in organic synthesis, prized for its role in the stereoselective introduction of nitrogen-containing moieties. However, the inherent ring strain of the aziridine and the nature of the chiral center make it susceptible to racemization, a process that converts the desired enantiomer into an optically inactive mixture of both enantiomers. The loss of enantiomeric purity can have profound consequences, particularly in drug development, where the biological activity and safety of a molecule are often dictated by its specific stereochemistry.
This guide is structured to address the common challenges and questions that arise during the handling, reaction, and purification of this compound. By understanding the mechanisms of racemization and implementing the recommended protocols, you can safeguard the enantiopurity of your material and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of racemization for this compound?
Racemization of this N-tosylaziridine is primarily driven by conditions that facilitate the cleavage or weakening of the C-N or C-C bonds of the aziridine ring, leading to a loss of stereochemical information at the chiral center. The key culprits are:
-
Acidic Conditions: Exposure to both Brønsted and Lewis acids can lead to racemization. Lewis acids, in particular, can coordinate to the nitrogen atom of the aziridine ring, polarizing the C-N bonds and making them more susceptible to cleavage.[1] This can result in a transient ring-opened species, such as a carbocation-like intermediate, which is achiral. Subsequent ring-closure can occur from either face, leading to a racemic mixture. Even silica gel used in chromatography can have acidic sites that promote this process.
-
Basic Conditions: Strong bases can also induce racemization, although the mechanism may differ. In some cases, a strong base could potentially deprotonate the benzylic position, leading to a carbanionic intermediate that can lose its stereochemical configuration.
-
Elevated Temperatures: Aziridines are thermodynamically unstable due to significant ring strain. Heating can provide the necessary activation energy to induce transient bond cleavage and subsequent racemization. Therefore, prolonged exposure to high temperatures during reactions, distillations, or even storage should be avoided.
-
Nucleophilic Ring-Opening and Re-closing: While often a desired reaction, if the conditions for nucleophilic ring-opening are reversible or not fully optimized, it can lead to racemization. An equilibrium between the starting aziridine and a ring-opened intermediate can erode the enantiomeric excess over time.
Q2: I suspect my sample of this compound has partially racemized. How can I determine the enantiomeric excess (ee)?
Accurately determining the enantiomeric excess is crucial for quality control and for optimizing your reaction conditions. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the (S) and (R) enantiomers, resulting in different retention times.
Recommended Starting Conditions for Method Development:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. A typical starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used for a more rapid, albeit sometimes less precise, determination of ee. A chiral shift reagent (CSR) or a chiral solvating agent (CSA) is added to the NMR sample of your aziridine. The CSR forms diastereomeric complexes with the enantiomers, which have different NMR chemical shifts. By integrating the distinct signals for each enantiomer, the ee can be calculated.
Commonly Used Chiral Shift Reagents:
-
Europium-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
-
Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
-
Optically active mandelic acid in the presence of a base like dimethylaminopyridine can also serve as an effective chiral shift reagent system.[2]
-
Troubleshooting Guide: Experimental Scenarios
| Problem | Potential Cause(s) | Recommended Solutions |
| Loss of enantiomeric excess after purification by column chromatography. | Acidic nature of silica gel: Standard silica gel has acidic sites that can catalyze ring-opening and subsequent racemization. | Use a deactivated stationary phase: Opt for neutral or basic alumina for chromatography. If silica must be used, consider deactivating it by pre-treating the column with a solution of triethylamine in the eluent (e.g., 0.1-1% triethylamine). Perform chromatography at low temperatures: Running the column in a cold room or with a jacketed column can help minimize thermal degradation and racemization. |
| Racemization observed during a reaction. | Inappropriate reaction conditions: The use of strong acids, bases, or high temperatures can lead to racemization. | Optimize reaction parameters: Screen for milder reaction conditions. For example, if a Lewis acid is required, try using a weaker one or stoichiometric amounts instead of catalytic amounts if the reaction is slow. If a base is needed, use a non-nucleophilic, sterically hindered base. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Gradual loss of optical purity during storage. | Thermal instability and ambient conditions: The compound can degrade and racemize over time, especially at room temperature and when exposed to light and air. | Implement proper storage protocols: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3] For long-term storage, keep it in a freezer at -20°C or below.[3][4] Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller quantities. |
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
This protocol is designed to minimize racemization during chromatographic purification.
-
Preparation of the Slurry: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the eluent containing triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30°C).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general procedure for analyzing the enantiomeric purity of your sample.
-
Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Column: Chiralcel OD-H (or equivalent).
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation of ee:
-
Identify the peak areas for the (S) and (R) enantiomers (AreaS and AreaR).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Mechanistic Insight into Racemization
The primary pathway for racemization involves the reversible opening of the aziridine ring. This process is often catalyzed by Lewis acids, which coordinate to the nitrogen atom, thereby weakening the C-N bonds. This coordination enhances the electrophilicity of the ring carbons, making them susceptible to attack even by weak nucleophiles, or facilitating heterolytic cleavage to form a transient, planar carbocationic intermediate at the benzylic position. The achiral nature of this intermediate allows for non-stereoselective ring closure, ultimately leading to a racemic mixture.
Caption: Lewis acid-catalyzed racemization of a chiral N-tosylaziridine.
Logical Flow for Troubleshooting
To systematically address issues with racemization, follow this logical workflow:
Caption: A systematic workflow for troubleshooting racemization issues.
References
-
T. T. D. Tran, et al. (2012). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 17(9), 10549-10559. [Link]
- BenchChem. (2025). Stability and proper storage conditions for aziridine compounds. BenchChem Technical Guides.
-
D. J. W. and T. J. W. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]
-
M. K. Ghorai, et al. (2011). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 123(6), 951–961. [Link]
-
J. A. McCubbin, et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2191. [Link]
- G. U. S. S. and G. P. (2012). NMR determination of enantiomeric excess. Concepts in Magnetic Resonance Part A, 40A(5), 227-251.
- S. K. Singh. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(5).
-
Metin, G. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Metin Akdağoğlu. [Link]
-
M. A. A. Mohd, et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1337. [Link]
-
V. Kannappan. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
M. K. Ghorai, et al. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(7), 2315-2329. [Link]
-
M. C. Willis, et al. (2017). Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay. Biotechnology and Bioengineering, 115(2), 383-393. [Link]
-
S. I. and H. A. (2012). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 2, 986-993. [Link]
-
B. Musio, et al. (2009). Synthesis of optically active arylaziridines by regio- and stereospecific lithiation of N-bus-phenylaziridine. Organic Letters, 11(2), 325-328. [Link]
-
L. S. Moon, et al. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications, (9), 1067-1069. [Link]
- X. Wang, et al. (2014). Catalyst-Free and Selective Ring Openings of N-Tosylaziridines: Good Approaches to β-Amino Sulfones, β-Bis(amino)thioethers, 1,2-Azide Amines and 1,2-Diamines.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine Synthesis
Welcome to the technical support guide for the synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. This document provides in-depth, field-proven guidance for the critical workup and purification stages of your experiment. As a versatile chiral building block in pharmaceutical and chemical synthesis, isolating this compound in high purity is paramount for the success of subsequent transformations.[1][2] This guide is structured to address common challenges and provide a robust, self-validating protocol to ensure you achieve a high-quality product.
Frequently Asked Questions (FAQs)
Q1: Why is the workup procedure for this aziridination so critical?
The workup is crucial for two primary reasons. First, you must effectively remove unreacted starting materials, particularly excess p-toluenesulfonyl chloride (TsCl) or other sulfonylating agents, and inorganic salts from the reaction base.[3] TsCl has a polarity similar to the product, which can complicate purification if it is not removed beforehand.[3] Second, the aziridine ring is strained and susceptible to nucleophilic ring-opening, especially under acidic conditions.[4][5][6] An improper workup can lead to hydrolysis or other side reactions, significantly lowering your yield of the desired product.[7]
Q2: What are the most common impurities I should expect to see after the reaction?
The most common impurities are typically:
-
Unreacted p-toluenesulfonyl chloride (TsCl): Often used in excess to drive the reaction to completion.
-
p-Toluenesulfonic acid: Formed from the hydrolysis of excess TsCl during the reaction or aqueous workup.
-
Inorganic salts: Byproducts from the base used in the cyclization step (e.g., potassium carbonate, sodium hydroxide).[8]
-
Ring-opened byproducts: Such as the corresponding amino alcohol or other adducts, if the reaction mixture was exposed to strong nucleophiles or acidic conditions for a prolonged period.[9]
Q3: Is this compound sensitive to standard purification methods like silica gel chromatography?
Yes, caution is advised. While many tosylaziridines can be purified by standard silica gel chromatography, some are sensitive to the acidic nature of silica, which can catalyze ring-opening.[10][11] It is highly recommended to first assess the stability of your product on a small analytical scale by spotting a solution of the crude material onto a TLC plate, waiting 30 minutes, and then eluting to see if any degradation has occurred.[12] If decomposition is observed, consider alternative purification methods like recrystallization or using a deactivated stationary phase (e.g., silica gel treated with triethylamine).
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter during the workup and purification process.
Q4: My crude product is a sticky oil or gum, but the literature reports a solid. What went wrong?
This is a classic sign of significant contamination, most often by unreacted p-toluenesulfonyl chloride (TsCl). The presence of TsCl can act as a eutectic impurity, preventing your product from crystallizing.
-
Causality: TsCl was not effectively removed during the initial workup steps.
-
Solution: Before proceeding with purification, re-dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) and perform a quenching wash. Add the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate or a dilute amine solution (e.g., 5% aqueous ammonia).[3] This converts the reactive TsCl into the highly polar and water-soluble sodium p-toluenesulfonate or the corresponding sulfonamide, which will partition into the aqueous layer.[3] After this wash, proceed with the standard drying and solvent removal steps.
Q5: I experienced significant product loss during column chromatography. How can I prevent this?
This issue strongly suggests that your product is degrading on the silica gel column.
-
Causality: The acidic nature of the silica gel is likely catalyzing the hydrolysis or polymerization of the strained aziridine ring.[12]
-
Solution 1 (Preferred): Recrystallization. The target compound is a solid with a reported melting point of 92-94 °C. Recrystallization from a suitable solvent system (e.g., ethanol, or an ethyl acetate/hexane mixture) is often the best method to obtain highly pure material without the risk of degradation on silica.
-
Solution 2: Deactivate the Silica Gel. If chromatography is unavoidable, neutralize the silica gel before use. This can be done by preparing your column slurry in the eluent system containing a small amount of triethylamine (~0.5-1% v/v). This base will neutralize the acidic sites on the silica surface, minimizing product degradation.
-
Solution 3: Switch Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
Q6: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve it?
Emulsions are common when working with complex reaction mixtures containing salts and amphiphilic molecules. They form a stable colloidal suspension at the interface of the organic and aqueous layers, trapping your product and making separation impossible.
-
Causality: Insufficient difference in ionic strength between the two phases.
-
Solution: The most effective way to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine).[13][14] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and causing the layers to separate cleanly. Add the brine, shake the separatory funnel gently, and allow the layers to settle. In stubborn cases, filtering the entire mixture through a pad of Celite can also be effective.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common workup and purification issues.
Caption: Troubleshooting flowchart for workup and purification.
Validated Experimental Workup Protocol
This protocol provides a reliable, step-by-step procedure for the workup and isolation of this compound.
Materials & Reagents
| Reagent/Solvent | Purpose | Key Considerations |
| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Extraction Solvent | Ensure the solvent is of sufficient purity. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Quenching/Neutralizing Agent | Neutralizes acids and reacts with excess TsCl.[3][13] |
| Deionized Water | Washing Agent | Removes water-soluble salts and impurities. |
| Saturated Aqueous Sodium Chloride (Brine) | Drying/Emulsion Breaking | Removes bulk water from the organic layer.[13][14] |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | Removes trace amounts of water.[12][15] |
Procedure
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution ceases. This step neutralizes any acid and quenches unreacted p-toluenesulfonyl chloride.[3]
-
-
Solvent Extraction:
-
Transfer the entire mixture to a separatory funnel of appropriate size.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an extraction solvent like ethyl acetate or dichloromethane.[8][15]
-
Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to fully separate.
-
Drain the organic layer. Add a fresh portion of the extraction solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery of the product.
-
-
Aqueous Washes:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
During each wash, shake, vent, and allow the layers to separate before draining the aqueous layer.
-
-
Drying and Filtration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask.[15] The drying agent should move freely without clumping, indicating the solution is dry.
-
Filter the solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask to remove the drying agent.
-
-
Concentration:
-
Remove the solvent from the filtrate using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product.
-
-
Purification:
-
At this stage, you should have the crude product. Assess its purity by TLC and ¹H NMR.
-
Primary Method (Recommended): Perform a recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Collect the crystals by vacuum filtration.
-
Secondary Method: If required, purify by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if stability is an issue) using an appropriate solvent system, such as a hexane/ethyl acetate gradient.[15]
-
References
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Benchchem.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
- Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.
- Aziridines. Wikipedia.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
- Reaction scheme. (i) p-toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr.
- One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines.
- This compound. Sigma-Aldrich.
- Possible mechanism of hydrolysis of aziridine 4.
- This compound. Chem-supply.net.
- 9 Reactions of Aziridines. YouTube.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Supporting Information for "Visible-Light-Promoted Aerobic Oxidative Ring-Opening/Annulation of Aziridines with Hydrazones: A Route to 1,2,4-Triazines".
- This compound. Chem-Impex.
- Recent updates and future perspectives in aziridine synthesis and reactivity.
- Supporting Information for "Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis". The Royal Society of Chemistry.
Sources
- 1. FCKeditor - Resources Browser [communitygroundworks.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Chiral Aziridines
Welcome to the Technical Support Center for Chiral Aziridines. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and efficacy of these valuable synthetic intermediates. Due to their inherent ring strain, chiral aziridines are highly reactive and susceptible to degradation if not stored and handled correctly.[1][2][3][4][5][6] This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to help you navigate the challenges associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for chiral aziridines?
A1: Proper storage is paramount to maintaining the chemical and stereochemical integrity of chiral aziridines. The recommended storage conditions are summarized in the table below. Always consult the Safety Data Sheet (SDS) for product-specific information.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -10°C or colder.[7] | Minimizes thermal degradation and potential racemization.[7][8] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen).[1] | Protects against moisture and carbon dioxide, which can react with sensitive aziridines.[1][2] |
| Container | Chemically compatible, airtight containers.[2] | Prevents contamination and exposure to atmospheric components.[2] |
| Light | Protect from light, especially during prolonged storage.[3] | Some aziridines may be light-sensitive and prone to decomposition upon exposure. |
Q2: Why are chiral aziridines inherently unstable?
A2: Chiral aziridines are three-membered saturated nitrogen heterocycles.[1][9] The significant geometric strain in this ring structure, with bond angles of approximately 60°, makes them highly reactive.[4][9] This inherent ring strain is the primary reason for their instability compared to acyclic amines or larger heterocyclic systems.[1][6] Their high reactivity makes them susceptible to ring-opening reactions initiated by nucleophiles, acids, or bases.[1][3][10][11][12][13][14] The nature of the substituent on the nitrogen atom can also influence stability; electron-withdrawing groups typically activate the ring, increasing its susceptibility to nucleophilic attack.[1][6]
Q3: What are the common degradation pathways for chiral aziridines?
A3: The primary degradation pathways for chiral aziridines include polymerization, ring-opening, and racemization.
-
Polymerization: Aziridines can undergo both cationic and anionic ring-opening polymerization, often initiated by trace impurities like acids or moisture.[1][15][16][17] This can lead to an increase in viscosity or even solidification of the material.[1]
-
Ring-Opening: The strained aziridine ring is susceptible to cleavage by a variety of nucleophiles, leading to the formation of acyclic amine derivatives.[3][10][11][12][13][14] This can be catalyzed by acidic or basic conditions.[7][8]
-
Racemization: The loss of enantiomeric purity is a significant concern.[7] Racemization can be triggered by acid or base catalysis, which may facilitate ring-opening to form achiral intermediates.[7] Thermal instability can also promote racemization by overcoming the nitrogen atom's inversion barrier or through transient ring-cleavage.[7]
Q4: What are the visual indicators of chiral aziridine degradation?
A4: Regular visual inspection of your stored chiral aziridines can help identify potential degradation. Key signs include:
-
Increased Viscosity or Solidification: This is a strong indicator of polymerization.[1]
-
Color Change: A change from a colorless or pale-yellow appearance to a darker yellow or brown hue can signify decomposition.[1]
-
Pressure Buildup: For volatile aziridines, polymerization or decomposition can generate gases, leading to pressure buildup in a sealed container.[1]
If any of these signs are observed, it is crucial to verify the compound's purity before use.[1]
Troubleshooting Guides
Problem 1: Decreased Enantiomeric Purity of Chiral Aziridine During Storage
The loss of optical purity can compromise the stereochemical outcome of your synthesis.[7]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 3. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aziridine termination of living anionic polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and pharmaceutical development. For chiral molecules such as (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a versatile building block in organic synthesis, ensuring enantiomeric purity is critical for its application in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of this N-sulfonylated aziridine. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal method for their needs.
The Criticality of Enantiomeric Excess in Chiral Aziridines
Chiral aziridines are highly valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amino acids, alkaloids, and pharmaceutical agents. The biological activity of these target molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the ability to accurately quantify the enantiomeric composition of chiral aziridine precursors like this compound is not merely a matter of analytical chemistry but a fundamental requirement for the development of safe and effective medicines.
Chromatographic Approaches: Chiral HPLC and SFC
Chiral chromatography is a powerful and widely adopted technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile method for determining enantiomeric excess. The success of the separation is highly dependent on the selection of the appropriate CSP and mobile phase. For N-sulfonylated aziridines, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioseparation capabilities.[1]
1. Column Selection and Preparation:
-
Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as Daicel Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.
-
Column Dimensions: A typical analytical column has dimensions of 250 mm x 4.6 mm with a 5 µm particle size.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Composition: A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol is commonly used. A typical starting mobile phase composition is 90:10 (v/v) n-hexane:IPA.
-
Additives: For N-sulfonylated compounds, which can have a slightly acidic character, the addition of a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
3. Sample Preparation:
-
Solvent: Dissolve a small amount of the this compound sample in the mobile phase.
-
Concentration: A concentration of approximately 1 mg/mL is a good starting point. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
The choice of a polysaccharide-based CSP is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The helical structure of the polysaccharide derivatives provides a chiral environment that allows for the differential interaction with the enantiomers of the analyte. The use of a normal-phase mobile phase (hexane/alcohol) enhances these polar interactions, leading to better separation.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering several advantages including faster analysis times, reduced solvent consumption, and often superior resolution.[2] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
1. Column Selection:
-
Column: Polysaccharide-based CSPs are also highly effective in SFC. Immobilized CSPs are often preferred for their enhanced durability.
-
Column Dimensions: Typical analytical columns for SFC are 250 mm x 4.6 mm with 5 µm or 3 µm particles.
2. Mobile Phase and Conditions:
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier such as methanol, ethanol, or isopropanol. A typical starting gradient might be 5% to 40% modifier over 5-10 minutes.
-
Additives: For basic analytes, a basic additive like diethylamine (DEA) is often used. For acidic or neutral compounds like N-tosylaziridines, an acidic additive like TFA may not be necessary but can be tested to improve peak shape.
-
Back Pressure: Maintain a back pressure of around 150 bar.
-
Temperature: The column temperature is typically controlled, often around 35-40 °C.
3. Sample Preparation:
-
Solvent: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or the initial mobile phase composition.
-
Concentration: A concentration of around 1 mg/mL is a suitable starting point. Filter the sample before injection.
4. SFC Analysis:
-
Flow Rate: A typical flow rate is 2-4 mL/min.
-
Injection Volume: Inject 1-5 µL of the prepared sample.
-
Detection: A UV detector is commonly used.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas as described for HPLC.
The low viscosity and high diffusivity of supercritical CO2 lead to faster mass transfer and higher efficiency, often resulting in sharper peaks and shorter analysis times compared to HPLC. The choice of modifier and its concentration is critical for tuning the polarity of the mobile phase and achieving optimal selectivity on the CSP.
Spectroscopic Approach: Chiral NMR Spectroscopy
NMR spectroscopy offers a distinct advantage in that it can provide information on the enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. There are two primary methods for achieving this: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).
NMR with Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[3] These complexes are in fast exchange on the NMR timescale, and the differential shielding effects of the CSA on the two enantiomers lead to the splitting of certain NMR signals.
1. Selection of a Chiral Solvating Agent:
-
The choice of CSA is crucial and depends on the functional groups of the analyte. For this compound, a CSA capable of interacting with the sulfonyl group or the aromatic rings would be suitable. Azaheterocyclic diphenylmethanol derivatives have shown promise as effective CSAs for a range of chiral molecules.[3] Another option could be a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
2. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the aziridine sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3 or C6D6).
-
Acquire a standard 1H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
Gently mix the sample and acquire another 1H NMR spectrum.
3. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution of the split signals.
-
Observation: Look for the splitting of well-resolved proton signals in the aziridine spectrum, particularly the protons on the aziridine ring or the benzyl group.
-
Quantification: The enantiomeric excess is determined by integrating the separated signals corresponding to the two diastereomeric complexes.
The formation of diastereomeric complexes relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the CSA and the analyte. The choice of a CSA with complementary functional groups to the analyte is therefore key to achieving significant signal separation. The use of an aromatic solvent like C6D6 can sometimes enhance the chemical shift differences due to solvent-induced effects.
NMR with Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable mixture of diastereomers.[4] Unlike with CSAs, the diastereomers formed are distinct chemical entities and can be readily distinguished by NMR.
1. Selection of a Chiral Derivatizing Agent:
-
For an N-sulfonylated aziridine, a CDA that reacts with a functional group that can be introduced into the molecule would be necessary. Since the parent molecule is relatively inert, a ring-opening reaction of the aziridine with a chiral nucleophile could be employed to generate diastereomers. For example, reaction with a chiral alcohol in the presence of a Lewis acid would yield diastereomeric amino ethers. A more direct approach, if applicable to a derivative of the target molecule, would be to use a CDA like Mosher's acid chloride with a hydroxyl or amino functional group.
2. Derivatization Reaction:
-
In a small vial, dissolve the aziridine sample in a suitable anhydrous solvent.
-
Add the chiral derivatizing agent (and any necessary coupling agents or catalysts).
-
Allow the reaction to proceed to completion. It is crucial that the reaction goes to completion and that there is no kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
Remove the solvent under reduced pressure.
3. NMR Analysis:
-
Dissolve the resulting diastereomeric mixture in a deuterated solvent.
-
Acquire a 1H or other relevant NMR spectrum (e.g., 19F NMR if a fluorine-containing CDA is used).
-
Identify and integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess.
The covalent bond formation leads to stable diastereomers with distinct chemical shifts, often resulting in larger and more easily quantifiable signal separations compared to the use of CSAs. The choice of CDA is dictated by the functional groups present in the analyte and the need for a clean, quantitative reaction without side products that could interfere with the NMR analysis.
Comparative Summary of Techniques
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA | NMR with CDA |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase | Formation of transient, non-covalent diastereomeric complexes | Formation of stable, covalent diastereomers |
| Speed | Moderate | Fast | Fast | Slower (requires reaction) |
| Solvent Consumption | High | Low | Low | Moderate |
| Resolution | Good to Excellent | Excellent | Variable, can be low | Good to Excellent |
| Sample Throughput | Moderate | High | High | Lower |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively simple | Requires reaction optimization |
| Sample Recovery | Non-destructive | Non-destructive | Non-destructive | Destructive |
| Instrumentation | Standard HPLC system with a chiral column | Specialized SFC system with a chiral column | High-field NMR spectrometer | High-field NMR spectrometer |
| Key Advantage | Robust and widely available | Fast, high-resolution, and "green" | Rapid, non-destructive, and no separation needed | Large, clear signal separation |
| Key Disadvantage | High solvent consumption and longer run times | Higher initial instrument cost | Signal splitting can be small and overlap | Requires a suitable functional group and a clean reaction |
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound can be effectively achieved by several analytical techniques, each with its own set of advantages and limitations.
-
For routine analysis and high-throughput screening, Chiral SFC is the recommended method due to its speed, high resolution, and reduced environmental impact.
-
Chiral HPLC remains a reliable and robust alternative, particularly if an SFC system is not available. The wide availability of chiral columns and established methodologies make it a workhorse in many laboratories.
-
NMR spectroscopy with a chiral solvating agent is an excellent choice for rapid, non-destructive analysis where qualitative or semi-quantitative results are needed quickly. However, achieving baseline separation of signals can be challenging.
-
NMR with a chiral derivatizing agent is a powerful technique for obtaining unambiguous quantification, but it is more labor-intensive and requires a suitable derivatization strategy.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, available instrumentation, and the stage of the research or development process. By understanding the principles and practical considerations of each technique presented in this guide, researchers can make an informed decision to ensure the quality and stereochemical integrity of their chiral aziridine intermediates.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Grokipedia. (n.d.).
- Wikipedia. (2023, November 29).
- TCI Chemicals. (n.d.).
- ResearchGate. (2020, July).
- Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- PMC. (2020, September 18). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids.
- PubMed. (2017, May 22). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2019, August).
- BenchChem. (2025).
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- PubMed. (2013, July 19).
- Tetrahedron. (n.d.). This compound.
- American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
- MDPI. (2022, December 23).
- ResearchGate. (n.d.).
- PubMed. (2017, April 15). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance.
- PubMed. (2010, August 23). 2-(p-Tolylsulfinyl)benzyl halides as efficient precursors of optically pure trans-2,3-disubstituted aziridines.
- PMC. (2020, January 21). Recent updates and future perspectives in aziridine synthesis and reactivity.
- PubMed. (2000).
- Santa Cruz Biotechnology. (n.d.). This compound.
- MDPI. (2021, July 28).
- ResearchGate. (n.d.).
- PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- BenchChem. (n.d.). This compound.
- AZYP, LLC. (n.d.).
- ChemicalBook. (n.d.). This compound Chemical Properties.
- ResearchGate. (n.d.). Resolution of 2-chloromandelic acid with (R)-(+)
Sources
- 1. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Rings: A Comparative Guide to the Reactivity of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine and N-Boc-2-benzylaziridine
For the modern researcher, scientist, and drug development professional, the strategic selection of synthetic intermediates is paramount. Activated aziridines, three-membered nitrogen-containing heterocycles, are powerful building blocks capable of generating a diverse array of complex amines through stereospecific ring-opening reactions. The nature of the nitrogen-activating group, however, profoundly dictates the reactivity and synthetic utility of the aziridine ring. This guide provides an in-depth, objective comparison of two commonly employed 2-benzylaziridines: the highly reactive (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine and the more nuanced N-Boc-2-benzylaziridine.
At the heart of their divergent reactivity lies the electronic nature of the nitrogen substituent. The strongly electron-withdrawing p-toluenesulfonyl (tosyl) group in this compound renders the ring carbons significantly more electrophilic and susceptible to nucleophilic attack. In contrast, the tert-butoxycarbonyl (Boc) group in N-Boc-2-benzylaziridine is a carbamate, which is a less potent electron-withdrawing group. Consequently, N-Boc-2-benzylaziridine is often categorized as a "non-activated" or weakly activated aziridine, exhibiting substantially lower reactivity that frequently necessitates Lewis acid catalysis for efficient ring-opening.
Comparative Reactivity with Nucleophiles: A Quantitative Overview
While a direct kinetic comparison under identical conditions is not extensively documented in a single study, a clear trend emerges from the wealth of published experimental data. The following table summarizes the typical reactivity of both aziridines with a range of common nucleophiles.
| Nucleophile | This compound | N-Boc-2-benzylaziridine | Key Observations |
| Alcohols (e.g., Methanol) | High yields of the corresponding 1,2-amino ethers are obtained, often at room temperature or with mild heating. Lewis acid catalysis can further accelerate the reaction. | Generally unreactive under neutral conditions. Requires strong Lewis acid catalysis (e.g., BF₃·OEt₂, Sc(OTf)₃) to proceed, often with heating. | The N-tosyl group sufficiently activates the aziridine for alcoholysis, whereas the N-Boc group does not. |
| Halides (e.g., ZnCl₂, ZnBr₂) | Readily undergoes ring-opening with zinc halides, affording β-haloamines in good to excellent yields. The reaction is highly regioselective, with the halide attacking the benzylic carbon. | Ring-opening with halides is challenging without prior activation of the aziridine nitrogen, for example, through the formation of an aziridinium ion. | This highlights the superior intrinsic electrophilicity of the N-tosyl aziridine. |
| Organometallic Reagents (e.g., Grignards, Organocuprates) | Reacts efficiently with a variety of organometallic reagents to form new carbon-carbon bonds. | Reactions with organometallic reagents are often sluggish and can be complicated by competing attack at the Boc-carbonyl group. Lewis acid or other activation methods are typically required. | The higher electrophilicity of the N-tosyl aziridine's ring carbons is again evident. |
| Azides (e.g., NaN₃) | Smooth and efficient ring-opening to produce β-azido amines, which are valuable precursors to vicinal diamines. | Ring-opening with azides generally requires Lewis acid catalysis to achieve reasonable reaction rates and yields. | Demonstrates the broad applicability of N-tosyl aziridines in the synthesis of nitrogen-rich compounds. |
Mechanistic Insights: The Role of the N-Substituent
The ring-opening of these activated aziridines with nucleophiles predominantly proceeds via an SN2 mechanism. This results in an inversion of stereochemistry at the attacked carbon center. The regioselectivity of the attack on the 2-substituted aziridine ring is influenced by both electronic and steric factors. For 2-benzyl substituted aziridines, nucleophilic attack generally occurs at the benzylic carbon (C2) due to its ability to stabilize the partial positive charge in the transition state.
This compound: An Activated System
The electron-withdrawing tosyl group polarizes the C-N bonds of the aziridine ring, making the ring carbons highly electrophilic. This intrinsic activation allows for reactions with a wide range of nucleophiles under relatively mild conditions.
Figure 1: Nucleophilic ring-opening of N-tosyl aziridine.
N-Boc-2-benzylaziridine: A System Requiring Activation
The Boc group, while electron-withdrawing, is not as activating as the tosyl group. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group, which reduces the inductive electron withdrawal from the aziridine ring. Consequently, the ring carbons are less electrophilic, and nucleophilic attack is less favorable. Lewis acids are typically required to activate the aziridine by coordinating to the nitrogen or the carbonyl oxygen, thereby increasing the electrophilicity of the ring carbons.
Figure 2: Lewis acid-catalyzed ring-opening of N-Boc aziridine.
Experimental Protocols
To provide a practical context for this comparison, the following are representative, detailed protocols for the synthesis and a typical ring-opening reaction for each aziridine.
Synthesis of this compound
This procedure is adapted from established methods starting from the readily available chiral precursor, L-phenylalaninol.
Step 1: N-Tosylation of L-phenylalaninol
-
To a solution of L-phenylalaninol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-tosylated amino alcohol.
Step 2: Intramolecular Cyclization (Mitsunobu-type)
-
Dissolve the N-tosylated amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield this compound.
Synthesis of N-Boc-2-benzylaziridine
This synthesis also typically starts from L-phenylalaninol.
Step 1: N-Boc Protection of L-phenylalaninol
-
Dissolve L-phenylalaninol (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-L-phenylalaninol.
Step 2: Conversion to Aziridine
-
To a solution of N-Boc-L-phenylalaninol (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
To the reaction mixture, add a solution of sodium methoxide in methanol (25 wt%, 3.0 eq) and stir at room temperature for 12 hours.
-
Quench with saturated aqueous ammonium chloride solution and extract with DCM.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to afford N-Boc-2-benzylaziridine.
Representative Ring-Opening Reaction: Reaction with Thiophenol
For this compound:
-
To a solution of this compound (1.0 eq) in THF (0.1 M), add thiophenol (1.2 eq).
-
Add a catalytic amount of a mild base such as potassium carbonate (0.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the β-amino thioether.
For N-Boc-2-benzylaziridine:
-
To a solution of N-Boc-2-benzylaziridine (1.0 eq) and thiophenol (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C, add a Lewis acid such as scandium(III) triflate (0.1 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 6-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer, concentrate, and purify by column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and N-Boc-2-benzylaziridine is a strategic one, dictated by the desired reactivity and the context of the broader synthetic plan.
This compound is the workhorse for facile and efficient nucleophilic ring-opening reactions. Its high reactivity makes it an ideal substrate for a wide array of nucleophiles under mild conditions. However, the robust nature of the tosyl group can sometimes present challenges in deprotection, requiring harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.
N-Boc-2-benzylaziridine , on the other hand, offers a more "tunable" reactivity profile. While its ring-opening generally requires activation, this can be an advantage, allowing for greater functional group tolerance in the substrate and nucleophile. The Boc group is also readily cleaved under acidic conditions, a significant advantage in many synthetic sequences.
In essence, the N-tosyl aziridine provides a direct and powerful route to β-functionalized amines, while the N-Boc analogue offers a milder, more versatile, and often more easily deprotected alternative, albeit at the cost of intrinsic reactivity. The judicious selection between these two valuable synthetic intermediates will undoubtedly continue to empower chemists in the construction of complex nitrogen-containing molecules for years to come.
References
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
-
Reddy, K. S., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5864. [Link]
-
Yadav, J. S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4873. [Link]
-
Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2837. [Link]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health, [Link]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar, [Link]
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health, [Link]
-
Chandrasekhar, S., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(39), 6651-6653. [Link]
-
Various Authors. (2017-2023). Nucleophilic ring opening reactions of aziridines. Semantic Scholar, [Link]
-
Glaser, M., et al. (2011). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2011(32), 6449-6456. [Link]
-
Zhang, W., et al. (2024). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. National Institutes of Health, [Link]
-
Ghavaminejad, A., & Leibfarth, F. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Macromolecules, 55(16), 7139-7145. [Link]
-
Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health, [Link]
-
Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois, [Link]
-
Powers, I. G., et al. (2020). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv, [Link]
-
Ghorai, M. K., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1076-1079. [Link]
-
Pelliccia, S., & D'hooghe, M. (2023). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 28(18), 6569. [Link]
-
Zhao, J., et al. (2019). N-heterocyclic olefins catalyzed ring-opening polymerization of N-tosyl aziridines. Polymer Chemistry, 10(31), 4274-4278. [Link]
-
Supporting Information for Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine methyltransferase 1 (CARM1). (n.d.). The Royal Society of Chemistry, [Link]
-
Yasir, M., & Willker, P. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Asian Journal of Organic Chemistry, 10(10), 2534-2553. [Link]
-
Kotera, K., & Kitahonoki, K. (1968). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses, 48, 20. [Link]
-
Fox, J. M., et al. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 58(8), 967-981. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. [Link]
-
Cole, T. B., & Rovis, T. (2024). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. Journal of the American Chemical Society, 146(16), 11295-11300. [Link]
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).
-
Musacchio, A. J., et al. (2022). Ni/Photoredox-Catalyzed C(sp3)-C(sp3) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. Journal of the American Chemical Society, 144(45), 20901-20909. [Link]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Chiral Amino Alcohols
Introduction: The Enduring Importance and Synthetic Challenges of Chiral Amino Alcohols
Chiral 1,2- and 1,3-amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including natural products, active pharmaceutical ingredients (APIs), and chiral catalysts. Their stereochemistry is frequently the linchpin of their biological function, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in drug discovery and process development.
Traditionally, the synthesis of these vital building blocks has relied on methods such as the reduction of α-amino acids sourced from the chiral pool or classical resolution techniques. While effective, these approaches can be limited by the availability of starting materials and the inherent 50% yield ceiling of classical resolutions. The direct asymmetric reduction of prochiral α-amino ketones presents a more elegant and atom-economical alternative. However, this transformation is not without its own set of challenges, including catalyst inhibition by the amine functionality and achieving high levels of both chemo- and enantioselectivity.
This guide provides an in-depth comparison of modern, alternative reagents and methodologies that have emerged as powerful solutions for the asymmetric synthesis of chiral amino alcohols. We will delve into the mechanistic underpinnings, practical advantages, and experimental protocols for three leading strategies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reductive Amination using engineered Amine Dehydrogenases (AmDHs), and the venerable Corey-Bakshi-Shibata (CBS) Reduction.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A Practical and Scalable Approach
Asymmetric transfer hydrogenation (ATH) has risen to prominence as a robust, scalable, and operationally simple method for the reduction of ketones, including challenging α-amino ketones. A key advantage of modern Ru-catalyzed ATH is its ability to efficiently reduce unprotected α-amino ketone salts, obviating the need for protection/deprotection sequences, which shortens synthetic routes and improves overall efficiency.[1]
Mechanism of Action: The Outer-Sphere Catalytic Cycle
The catalytic cycle of Ru-catalyzed ATH, particularly with Noyori-type catalysts, is understood to proceed through an "outer-sphere" mechanism.[2] This means the substrate does not directly coordinate to the metal center. Instead, the catalyst, typically a ruthenium complex with a chiral diamine ligand, acts as a bifunctional entity.
The process begins with the formation of a ruthenium hydride species from a hydrogen source, commonly a mixture of formic acid and triethylamine or isopropanol. The ketone then interacts with this activated complex through hydrogen bonding. The hydride from the metal and a proton from the amine ligand are concertedly transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state.[2] This elegant mechanism avoids direct coordination of the substrate to the metal, which can be problematic with amine-containing substrates.
Caption: Biocatalytic synthesis workflow with cofactor regeneration.
Performance and Advantages
Biocatalysis with AmDHs offers a unique set of benefits:
-
Exceptional Selectivity: Enzymes often exhibit near-perfect enantio-, regio-, and chemoselectivity, leading to products of very high purity. [3]* Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment. [4]* Environmental Sustainability: This approach avoids the use of heavy metals and harsh reagents, utilizing water as a solvent and generating minimal waste. [3]* Direct Use of Ammonia: The ability to use inexpensive ammonia directly as the amine source is a significant advantage in terms of atom economy. [3] The primary challenge has been the limited catalytic efficiency of some wild-type enzymes, but this is being actively addressed through protein engineering techniques like directed evolution, which have yielded highly active and stable AmDH variants. [3]
Corey-Bakshi-Shibata (CBS) Reduction: A Classic and Reliable Method
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones. [1][3][5]The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂). [3]
Mechanism of Action: Lewis Acid-Base Activation
The mechanism of the CBS reduction is a well-elucidated example of dual activation. [3][6]
-
Catalyst-Borane Complex Formation: The borane reducing agent, a Lewis acid, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. [1][3]2. Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst then coordinates to the carbonyl oxygen of the ketone substrate. This coordination occurs preferentially from the sterically less hindered face of the ketone. [6]3. Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered, chair-like transition state. This intramolecular hydride delivery ensures high facial selectivity. [3][5]4. Product Release and Catalyst Turnover: After hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to continue the cycle. An acidic workup liberates the chiral alcohol product. [1][6]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Performance and Advantages
The CBS reduction remains a popular choice for asymmetric ketone reduction due to:
-
High Predictability: The stereochemical outcome of the reaction is highly predictable based on the chirality of the catalyst used. [3]* Excellent Enantioselectivity: For a broad range of substrates, the CBS reduction provides products with high enantiomeric excess, often exceeding 95% ee. [3]* Broad Substrate Scope: The method is effective for the reduction of aryl alkyl, dialkyl, and α,β-unsaturated ketones. [3]* Commercially Available Catalysts: Both enantiomers of the CBS catalyst are commercially available, facilitating its widespread use.
A key consideration is the requirement for strictly anhydrous reaction conditions, as water can negatively impact enantioselectivity. [1]
Comparative Analysis of Methodologies
To provide a clear, objective comparison, the following table summarizes the key performance characteristics of the three discussed methodologies. The data presented are representative and can vary depending on the specific substrate and optimized reaction conditions.
| Feature | Ruthenium-Catalyzed ATH | Biocatalytic Reductive Amination (AmDH) | Corey-Bakshi-Shibata (CBS) Reduction |
| Typical ee | >99% [1] | >99% [7] | >95% [3] |
| Typical Yield | High (>90%) [1] | Variable, can be high (>90%) [7] | High (>90%) [5] |
| Substrate Scope | Broad, excellent for unprotected α-amino ketones [1] | Dependent on specific enzyme, can be broad | Broad for various ketone types [3] |
| Key Reagents | Ru-catalyst, chiral diamine, H-donor (HCOOH/NEt₃) | Engineered AmDH, Cofactor (NADH), NH₃ | Chiral oxazaborolidine, Borane (BH₃) |
| Reaction Conditions | Mild (e.g., 60-65°C), no high pressure [1] | Very mild (e.g., 30°C, aqueous buffer) [8] | Anhydrous, often low temperatures (-78°C to RT) [1] |
| Operational Simplicity | High, operationally simple [1] | Requires enzyme handling and cofactor regeneration | Requires inert atmosphere and anhydrous techniques [1] |
| Green Chemistry | Good (no protection, less expensive metal) [1] | Excellent (aqueous, mild, avoids metals) [3] | Moderate (requires stoichiometric borane, organic solvents) |
| Cost | Moderate (Ruthenium is relatively inexpensive) [1] | Potentially low (enzyme production can be scaled) | Moderate (catalyst and borane reagents) |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an Unprotected α-Amino Ketone
This protocol is a representative procedure for the synthesis of a chiral 1,2-amino alcohol from its corresponding α-amino ketone hydrochloride salt.
Materials:
-
α-Amino ketone hydrochloride (1.0 equiv)
-
[Ru(II)-chiral diamine] catalyst (e.g., 0.1-1.0 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Methanol (solvent)
-
Ammonium hydroxide solution (for workup)
-
Water
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the α-amino ketone hydrochloride salt and the ruthenium catalyst.
-
Add methanol as the solvent, followed by the formic acid/triethylamine mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-65 °C) and stir for the required time (typically 2-20 hours), monitoring the reaction progress by a suitable method (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding aqueous ammonium hydroxide.
-
Add water to precipitate the product. Stir the resulting slurry for 30 minutes.
-
Collect the solid product by filtration, wash with water and a small amount of cold methanol.
-
Dry the product under vacuum to afford the enantiomerically pure 1,2-amino alcohol. [1]
Protocol 2: Biocatalytic Reductive Amination of an α-Hydroxy Ketone using an Amine Dehydrogenase
This protocol describes a typical whole-cell biocatalytic synthesis.
Materials:
-
E. coli cells overexpressing the desired Amine Dehydrogenase (AmDH) and a Formate Dehydrogenase (FDH).
-
α-Hydroxy ketone substrate (e.g., 100 mM)
-
Ammonium formate buffer (e.g., 1 M, pH 8.5)
-
NAD⁺ (catalytic amount, e.g., 1 mM)
Procedure:
-
Prepare a suspension of the whole cells in the ammonium formate buffer.
-
Lyse the cells (e.g., by sonication or high-pressure homogenization) to release the enzymes.
-
In a temperature-controlled reaction vessel (e.g., 30 °C), add the cell lysate.
-
Add the NAD⁺ cofactor and the α-hydroxy ketone substrate to initiate the reaction.
-
Agitate the reaction mixture (e.g., shaking at 170-300 rpm) for 18-24 hours. Monitor the conversion by HPLC or GC analysis.
-
Upon completion, acidify the reaction mixture to pH 1-2 with concentrated HCl to stop the enzymatic reaction and precipitate proteins.
-
Centrifuge the mixture to remove cell debris and precipitated proteins.
-
Adjust the pH of the supernatant to basic (e.g., with 10 M KOH) to ensure the product is in its free base form.
-
Isolate the product by extraction with an organic solvent or by other purification methods such as distillation or crystallization. [8][7]
Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone
This protocol is a general procedure and requires strictly anhydrous conditions.
Materials:
-
Prochiral ketone (1.0 equiv)
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (5-20 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
-
Methanol (for quenching)
Procedure:
-
To a flame-dried, argon-purged flask equipped with a magnetic stirrer and a dropping funnel, add a solution of the prochiral ketone in anhydrous THF.
-
Add the CBS catalyst to the solution.
-
Cool the reaction mixture to the desired temperature, typically between -78 °C and 0 °C.
-
Slowly add the BH₃·THF solution dropwise via the dropping funnel over a period of 10-60 minutes, ensuring the internal temperature remains low.
-
Stir the reaction at the low temperature for a specified time (e.g., 30 minutes), then allow it to warm slowly to a higher temperature (e.g., -40 °C or room temperature) and continue stirring until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol.
-
Follow with the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol. [1][5]
Conclusion and Future Outlook
The synthesis of chiral amino alcohols has been significantly advanced by the development of these powerful and diverse catalytic methodologies.
-
Ruthenium-catalyzed ATH stands out for its operational simplicity, cost-effectiveness, and high efficiency, especially for the direct reduction of unprotected α-amino ketones, making it highly attractive for industrial applications.
-
Biocatalysis with AmDHs represents the pinnacle of green chemistry, offering unparalleled selectivity under mild, aqueous conditions. As protein engineering continues to improve the activity and stability of these enzymes, their adoption in pharmaceutical synthesis is set to grow.
-
The CBS reduction remains a highly reliable and predictable tool in the synthetic chemist's arsenal, valued for its broad substrate scope and consistently high enantioselectivities.
The choice of reagent ultimately depends on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, cost considerations, and the importance of sustainability metrics. For drug development professionals, having a deep understanding of the causality behind each method—from the outer-sphere mechanism of ATH to the intricate active site of an enzyme—is crucial for making informed decisions and designing efficient, robust, and sustainable synthetic routes to the next generation of chiral therapeutics.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
Corey–Itsuno reduction - Grokipedia. Available at: [Link]
-
Experimental transition state for the Corey–Bakshi–Shibata reduction - ResearchGate. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed. Available at: [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]
-
Asymmetric reductive amination of ketones - UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. Available at: [Link]
-
asymmetric-hydrogenation-2015.pdf. Available at: [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Available at: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes - YouTube. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
-
Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Available at: [Link]
-
Ruthenium-Catalysed Hydrogen Transfer Reactions - Diva-portal.org. Available at: [Link]
-
Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Noyori asymmetric hydrogenation | PPTX - Slideshare. Available at: [Link]
-
Asymmetric Biocatalytic Amination of Ketones at the Expense of NH3 and Molecular Hydrogen - Organic Letters - Figshare. Available at: [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-Portal.org. Available at: [Link]
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC - NIH. Available at: [Link]
-
Enantioselective, organocatalytic reduction of ketones using bifunctional thiourea-amine catalysts - University of Texas Southwestern Medical Center. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. Available at: [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 8. pure.uva.nl [pure.uva.nl]
Chiral Purity Analysis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine: A Comparative Guide to HPLC Methods
In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For chiral molecules such as (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a versatile building block in organic synthesis, ensuring enantiomeric fidelity is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, grounded in experimental data and established scientific principles. We will explore a primary method utilizing a polysaccharide-based chiral stationary phase and compare its performance with viable alternatives, offering researchers and drug development professionals a comprehensive framework for selecting and implementing the most suitable analytical strategy.
The Significance of Chiral Aziridines
This compound is a chiral aziridine that serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[3] The tosyl group activates the aziridine ring, facilitating stereoselective ring-opening reactions, which are crucial for constructing complex chiral molecules. The stereochemistry of such building blocks directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). It is, therefore, imperative to employ robust analytical methods to quantify the enantiomeric excess (e.e.) of these intermediates.
Primary Chiral HPLC Method: Polysaccharide-Based CSP
Polysaccharide-based chiral stationary phases (CSPs), particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high selectivity for the enantiomeric separation of a wide range of chiral compounds, including N-sulfonylated heterocycles.[4] The mechanism of separation on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer, which creates a transient diastereomeric complex allowing for differential retention of the enantiomers.
A highly effective method for the analysis of compounds structurally analogous to this compound utilizes a cellulose-based CSP. Based on the successful separation of a similar 4-tosyl piperazin-2-one, the following method is recommended as a primary approach.
Experimental Protocol:
Column: Chiralcel AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase: n-Hexane / Isopropanol (IPA) = 80 / 20 (v/v)
Flow Rate: 0.80 mL/min
Temperature: 30 °C
Detection: UV at 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Causality of Experimental Choices:
-
Chiral Stationary Phase: The Chiralcel AD-H column, an amylose-based CSP, is selected for its proven success in resolving aromatic and heterocyclic compounds. The chiral grooves of the amylose derivative provide a stereoselective environment for the benzyl and p-tolylsulfonyl moieties of the analyte.
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and isopropanol offers excellent selectivity for many chiral separations on polysaccharide CSPs. The ratio of hexane to IPA is a critical parameter for optimizing the resolution and retention times of the enantiomers. A higher proportion of the polar modifier (IPA) will generally lead to shorter retention times.
-
Detection: The aromatic rings in the this compound molecule provide strong UV absorbance, making UV detection at 220 nm a sensitive and reliable method.
Comparative Analysis of Alternative Methods
While the polysaccharide-based CSP method is robust, other techniques and stationary phases can also be employed for the chiral analysis of aziridine derivatives. The choice of method will often depend on available instrumentation, sample matrix, and the specific goals of the analysis (e.g., routine QC vs. high-throughput screening).
| Method | Chiral Selector/Principle | Advantages | Disadvantages |
| Primary HPLC Method | Polysaccharide-based CSP (e.g., Chiralcel AD-H) | High success rate for a broad range of compounds, excellent resolution, robust and reproducible. | Can have longer analysis times, requires non-polar solvents. |
| Alternative HPLC Method | Cyclodextrin-based CSP | Can be used in reversed-phase mode, offering different selectivity. | May have lower efficiency and capacity compared to polysaccharide CSPs. |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSP | Significantly faster analysis times, reduced solvent consumption (greener), compatible with a wide range of modifiers. | Requires specialized SFC instrumentation. |
| Gas Chromatography (GC) | Cyclodextrin-based CSP | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Capillary Electrophoresis (CE) | Chiral selector in buffer (e.g., cyclodextrins) | Very high efficiency, requires minimal sample and solvent, rapid method development. | Lower concentration sensitivity, can be less robust for routine analysis. |
In-Depth Look at Alternatives
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations. It often provides faster separations and higher efficiency due to the lower viscosity and higher diffusivity of the supercritical CO2-based mobile phase. For N-sulfonylated aziridines, an SFC method using a polysaccharide-based CSP would likely yield excellent results with significantly reduced run times.
Gas Chromatography (GC)
For volatile and thermally stable aziridine derivatives, chiral GC can be a high-resolution option. However, this compound has a relatively high molecular weight and may require derivatization to improve its volatility for GC analysis, adding a step to the workflow.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector to the background electrolyte. While offering rapid analysis and low sample consumption, CE can be less sensitive than HPLC-UV and may require more expertise for routine implementation.
Visualizing the Workflow
Caption: Decision Tree for Chiral Method Selection.
Conclusion
The chiral HPLC analysis of this compound is most reliably achieved using a polysaccharide-based chiral stationary phase, such as Chiralcel AD-H, with a normal-phase mobile phase. This method provides excellent resolution and is grounded in well-established principles of chiral recognition. However, for laboratories with specific needs, such as high-throughput screening or a focus on green chemistry, alternative techniques like SFC offer significant advantages. The choice of the optimal analytical method requires a careful consideration of the analyte's properties, available instrumentation, and the specific requirements of the analysis. By understanding the principles and comparative performance of these techniques, researchers can confidently select and implement a robust method for ensuring the enantiomeric purity of this critical chiral building block.
References
-
Beilstein Journals. (2015). Supporting Information for Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link]
-
Indian Institute of Technology Kanpur. An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
Sfera Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Supporting Information. Catalyst-Free Aziridine-Based Step-Growth Polymerization: A Facile Approach to Optically Active Poly(Sulfonamide). [Link]
Sources
The Tosylaziridine Advantage: A Comparative Guide to a Superior Synthetic Building Block
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled introduction of nitrogen-containing functionalities is a cornerstone of modern organic synthesis. Among the diverse array of synthons available, N-tosylaziridines have emerged as exceptionally versatile and powerful intermediates. Their unique combination of stability, reactivity, and stereochemical integrity offers significant advantages over other synthetic equivalents, such as epoxides and alternatively activated aziridines. This guide provides an in-depth technical comparison, supported by experimental data and detailed protocols, to illuminate the strategic benefits of incorporating tosylaziridines into your synthetic workflow.
The Foundation of Reactivity: Understanding the Tosyl Group's Influence
Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic rings characterized by significant ring strain (approximately 26 kcal/mol), which predisposes them to ring-opening reactions.[1] However, the reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom. Non-activated aziridines, bearing alkyl or hydrogen substituents, are relatively inert nucleophiles themselves. The introduction of a potent electron-withdrawing group, such as the p-toluenesulfonyl (tosyl) group, fundamentally alters this reactivity profile.[1]
The tosyl group activates the aziridine ring towards nucleophilic attack through a combination of electronic and steric effects:
-
Inductive and Mesomeric Withdrawal: The sulfonyl group strongly withdraws electron density from the nitrogen atom, which in turn polarizes the C-N bonds of the aziridine ring. This renders the ring carbons significantly more electrophilic and susceptible to attack by a wide range of nucleophiles.
-
Stabilization of the Intermediate: During the ring-opening process, the developing negative charge on the nitrogen atom is effectively stabilized by the electron-accepting nature of the tosyl group, lowering the activation energy of the reaction.
-
Leaving Group Ability: The tosylamide anion (TsN⁻) is a stable and excellent leaving group, further facilitating the ring-opening process.
These activating properties transform the aziridine from a relatively unreactive species into a powerful electrophilic building block for the construction of complex nitrogenous molecules.[2]
Tosylaziridines vs. Epoxides: A Tale of Superior Regioselectivity
Epoxides are perhaps the most common three-membered heterocyclic intermediates used in synthesis. While structurally similar to aziridines, the ring-opening of epoxides often suffers from a lack of regioselectivity, particularly with unsymmetrical substrates. The outcome of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile, often leading to mixtures of regioisomers.[3]
In contrast, N-tosylaziridines consistently exhibit a high degree of regioselectivity in their ring-opening reactions, which is a significant synthetic advantage. The regiochemical outcome is primarily dictated by the electronic and steric nature of the aziridine substituents, rather than the reaction conditions.
-
In the absence of overriding electronic factors (e.g., benzylic or allylic substitution), nucleophilic attack on N-tosylaziridines generally occurs at the less sterically hindered carbon atom via an S(_N)2-type mechanism. This predictable regioselectivity allows for the reliable synthesis of a single regioisomer, simplifying purification and improving overall yields.
A comparative study on the nucleophilic ring-opening of homoallylic epoxy and N-tosyl aziridino alcohols provides compelling evidence for the superior regioselectivity of tosylaziridines. While the epoxy alcohols gave poorer regioselectivity, the N-tosyl aziridino alcohols routinely afforded selectivities of >95:5 for attack at the less substituted position.[4]
dot graph Tosylaziridine_vs_Epoxide { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} Tosylaziridines offer superior regioselectivity over epoxides.
Table 1: Regioselectivity in the Ring-Opening of N-Tosylaziridines vs. Epoxides
| Substrate | Nucleophile/Conditions | Product(s) | Regioselectivity | Reference |
| N-Tosyl-2-methylaziridine | PhMgBr, Et₂O | N-Tosyl-1-phenylpropan-2-amine | >98:2 | [5] |
| 2-Methyloxirane (Propylene oxide) | PhMgBr, Et₂O | 1-Phenylpropan-2-ol and 2-phenylpropan-1-ol | Mixture | [3] |
| N-Tosyl-2-phenylaziridine | ZnCl₂, CH₂Cl₂ | 2-Chloro-1-phenyl-N-tosylethanamine | Single isomer | |
| 2-Phenyloxirane (Styrene oxide) | HCl, Et₂O | 2-Chloro-1-phenylethanol and 2-chloro-2-phenylethanol | Mixture | [3] |
| Homoallylic N-tosyl aziridino alcohol | LiAlH₄ | 1,4-amino alcohol derivative | >95:5 | [4] |
| Homoallylic epoxy alcohol | LiAlH₄ | 1,3-diol and 1,4-diol | Poor | [4] |
Comparison with Other N-Activating Groups
While the tosyl group is the most widely employed activating group for aziridines, other sulfonyl derivatives, such as the nosyl (2-nitrobenzenesulfonyl) and bosyl (benzenesulfonyl) groups, have also been utilized.
-
N-Nosylaziridines: The nosyl group is more electron-withdrawing than the tosyl group, leading to a higher reactivity of the aziridine ring. However, this increased reactivity comes at the cost of reduced stability and incompatibility with certain reagents, particularly organometallics. The nosyl group is also known for its facile cleavage under mild conditions (e.g., with thiols), which can be an advantage in some synthetic sequences.
-
N-Bosylaziridines: The bosyl group offers a reactivity profile similar to that of the tosyl group. The choice between tosyl and bosyl often comes down to practical considerations such as the availability and cost of the corresponding sulfonyl chlorides.
For a balance of reactivity, stability, and broad reagent compatibility, the tosyl group remains the gold standard for general synthetic applications.[1]
Applications in the Synthesis of High-Value Molecules
The predictable reactivity and stereochemical integrity of N-tosylaziridines make them ideal building blocks for the synthesis of a wide range of nitrogen-containing compounds, including amino alcohols, diamines, and unnatural amino acids, which are prevalent in pharmaceuticals and natural products.[6][7]
Asymmetric Synthesis of Chiral Amines
Chiral N-tosylaziridines, readily prepared from chiral amino alcohols, serve as excellent precursors for the synthesis of enantiomerically pure amines and their derivatives. The ring-opening of these chiral aziridines with various nucleophiles proceeds with inversion of configuration at the center of attack, providing a reliable method for the stereocontrolled synthesis of complex molecules.[8]
dot graph Asymmetric_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} Workflow for the asymmetric synthesis of chiral amines.
Synthesis of Heterocyclic Scaffolds
N-tosylaziridines are valuable precursors for the synthesis of more complex nitrogen-containing heterocyclic systems. Through domino or multi-step reaction sequences involving ring-opening followed by intramolecular cyclization, a diverse array of five- and six-membered rings can be accessed. For instance, a three-step, one-pot procedure involving the Lewis acid-catalyzed ring-opening of N-tosylaziridines with N-tosylhydrazones, followed by cyclization and oxidation, provides a regioselective route to 1,2,4-triazines.[9]
Experimental Protocols
General Procedure for the Synthesis of N-Tosylaziridines from Amino Alcohols
This protocol is adapted from a one-pot procedure that is efficient for a range of amino alcohols.[8]
Method A (for higher substituted amino alcohols):
-
To a stirred mixture of the chiral amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) at room temperature, add tosyl chloride (2.2 mmol) portionwise.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Add toluene (5 mL) to the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tosylaziridine, which can be purified by column chromatography or crystallization.
Method B (for less hindered amino alcohols):
-
To a vigorously stirred mixture of the amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), and water (2.0 mL) in dichloromethane (2.0 mL) at room temperature, add tosyl chloride (2.5 mmol) portionwise.
-
Stir the reaction mixture for 30 minutes.
-
Add ice and water to the reaction mixture, and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
General Procedure for the Regioselective Ring-Opening of N-Tosylaziridines with Zinc Halides
This protocol describes an efficient method for the synthesis of β-haloamines.
-
Suspend anhydrous zinc(II) halide (e.g., ZnCl₂, 0.73 mmol) in anhydrous dichloromethane (2.0 mL) and reflux for 5 minutes under a nitrogen atmosphere.
-
Slowly add a solution of the N-tosylaziridine (0.365 mmol) in anhydrous dichloromethane (2.0 mL) to the refluxing suspension with stirring.
-
Continue to reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride (2.0 mL).
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding β-haloamine.
Conclusion
N-tosylaziridines represent a class of synthetic intermediates that offer a superior combination of reactivity, stability, and, most importantly, predictability in their reactions. Their marked advantage in regioselectivity over analogous epoxides, coupled with their utility in stereocontrolled synthesis, makes them an invaluable tool for the modern synthetic chemist. For researchers and drug development professionals, mastering the use of tosylaziridines opens up efficient and reliable pathways to a vast array of complex, nitrogen-containing molecules that are at the heart of pharmaceutical and biological sciences. The strategic implementation of tosylaziridine chemistry can lead to more convergent and efficient synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
-
Tanner, D. A.; Groth, T. Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Tetrahedron, 1997 , 53 (47), 16139-16146. [Link]
-
Gagnon, D.; et al. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 2017 , 19 (5), 1136-1139. [Link]
-
Bera, M.; et al. Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 2011 , 76 (5), 1475-1478. [Link]
-
Wulff, W. D.; et al. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 2007 , 72 (1), 139-152. [Link]
-
Bera, M.; Pratihar, S.; Roy, S. Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 2011 , 76 (5), 1475-1478. [Link]
-
Bieber, L. W.; de Araújo, M. C. F. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 2002 , 7 (12), 902-906. [Link]
-
Taber, D. F. Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Highlights, 2004 . [Link]
-
Bera, M.; et al. ChemInform Abstract: Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. ResearchGate, 2010 . [Link]
-
Minakata, S. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 2024 , 29 (1), 38. [Link]
-
Bedell, T. A.; et al. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 2015 , 56 (23), 3213-3216. [Link]
-
Salimi, F.; et al. A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Current Organic Synthesis, 2020 , 17 (1), 2-20. [Link]
-
Bieber, L. W.; de Araújo, M. C. F. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 2002 , 7 (12), 902. [Link]
-
Ghorai, M. K.; et al. An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 2005 , 46 (23), 4103-4106. [Link]
-
Rubin, H.; et al. Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 2013 , 78 (17), 8865-8871. [Link]
-
Moura-Letts, G.; et al. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications, 2011 , 47 (23), 6641-6643. [Link]
-
Moura-Letts, G.; et al. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry, 2011 . [Link]
-
Bedell, T. A.; et al. Table 3 from An expedient synthesis of maraviroc (UK-427857) via C-H functionalization. Semantic Scholar, 2015 . [Link]
-
Bickelhaupt, F. M.; et al. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 2021 , 27 (4), 1463-1471. [Link]
-
Sweeney, J. B. Recent Developments in Catalytic Asymmetric Aziridination. Chemistry, 2025 . [Link]
-
Minakata, S.; et al. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 2020 , 53 (9), 1862-1876. [Link]
-
Rhodium. Ring opening of aziridine with PhMgX. Hive Serious Chemistry, 2001 . [Link]
-
Price, D. A.; et al. Initial synthesis of UK427,857 (Maraviroc). ResearchGate, 2005 . [Link]
-
Ha, H.-J.; et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023 , 11. [Link]
-
Various Authors. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed, 2012 . [Link]
-
Sarlah, D.; et al. Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Science, 2020 , 11 (29), 7497-7509. [Link]
-
Ha, H.-J.; et al. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 2012 , 85 (12), 2827-2861. [Link]
-
Benaglia, M.; et al. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 2021 , 26 (19), 5988. [Link]
-
Venkatraman, S.; et al. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Current Medicinal Chemistry, 2012 , 19 (24), 4093-4100. [Link]
-
Various Authors. Structure activity synthesis of boceprevir. ResearchGate, 2022 . [Link]
-
Zhou, et al. Maraviroc synthesis by Zhou et al. ResearchGate, 2019 . [Link]
-
Various Authors. Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange, 2013 . [Link]
-
Wulff, W. D.; et al. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 2007 , 72 (1), 139-152. [Link]
- Various Authors. Process for preparation of boceprevir and intermediates thereof.
-
Venkatraman, S.; et al. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Xia & He Publishing Inc., 2012 . [Link]
-
Benaglia, M.; et al. Copper‐catalyzed ring opening of aziridines with silicon Grignard reagents: control over regioselectivity and stereospecificity. Angewandte Chemie International Edition, 2018 , 57 (4), 1012-1016. [Link]
-
Various Authors. Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate, 2007 . [Link]
-
Soderberg, T. 15.8: Opening of Epoxides. Chemistry LibreTexts, 2020 . [Link]
-
Kumar, A.; et al. Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 2016 , 20 (4), 969-987. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Ring opening of aziridine with PhMgX , Hive Serious Chemistry [chemistry.mdma.ch]
- 6. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
- 7. A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives [jchemlett.com]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Definitive Guide to the Structural Validation of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The chiral aziridine, (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, a versatile building block in organic synthesis, presents a compelling case for a rigorous structural validation workflow.[1][2] Its stereochemistry is critical to its utility in the synthesis of enantiomerically pure compounds, where biological efficacy is often intrinsically linked to the spatial arrangement of atoms.[2] This guide provides an in-depth, comparative analysis of the primary methodologies for confirming the absolute and relative stereochemistry of this important synthetic intermediate: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the definitive method for the determination of a molecule's three-dimensional structure, providing unequivocal proof of its absolute configuration. The technique relies on the diffraction of X-rays by a single, highly ordered crystal lattice. The resulting diffraction pattern is then used to generate a three-dimensional electron density map of the molecule, from which the precise arrangement of atoms can be determined.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands patience and precision.
1. Crystal Growth: The initial and often most challenging step is the growth of a high-quality single crystal. For a compound like this compound, which is a white to off-white powder with a melting point of 92-94 °C, several crystallization techniques can be employed.[2] Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes) is a common starting point. Other techniques include vapor diffusion and cooling crystallization. The goal is to obtain a single crystal of sufficient size and quality, typically >0.1 mm in all dimensions.
2. X-ray Diffraction Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.
Diagram: X-ray Crystallography Workflow
Caption: Workflow for determining a molecular structure using X-ray crystallography.
Orthogonal Validation: Spectroscopic and Computational Approaches
While X-ray crystallography provides a definitive answer, it is not always feasible to obtain suitable crystals. Therefore, a combination of spectroscopic and computational methods is often employed to deduce the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Spatial Proximity
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and can provide crucial information about the relative stereochemistry. For chiral aziridines, specific NMR techniques are particularly insightful.
1. 1H and 13C NMR: These standard experiments confirm the presence of the key functional groups in this compound, including the benzyl, p-tolyl, and aziridine ring protons and carbons.
2. 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, confirming the overall molecular framework.
3. Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These are the most critical NMR experiments for determining relative stereochemistry.[3][4][5] The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (< 5 Å).[6] By observing cross-peaks in a NOESY or ROESY spectrum, one can determine which protons are on the same face of the aziridine ring. For this compound, a key NOE would be expected between the proton on the chiral carbon of the aziridine ring and the protons of the benzyl group.
Diagram: Logic of NOESY for Stereochemical Assignment
Caption: The logical flow of a NOESY experiment to determine spatial proximity.
Computational Chemistry: Predicting the Most Stable Conformation
In the absence of a crystal structure, computational methods can be used to predict the most stable three-dimensional conformation of a molecule and to calculate properties that can be compared with experimental data.
1. Conformational Searching: A thorough conformational search is performed to identify all low-energy conformations of the molecule.
2. Quantum Mechanical Calculations: The geometries of the low-energy conformers are optimized, and their energies are calculated using methods like Density Functional Theory (DFT).
3. Prediction of Spectroscopic Properties: Properties such as NMR chemical shifts and coupling constants can be calculated for the most stable conformer and compared to the experimental data to support the structural assignment.[7] For absolute configuration, the optical rotation can be calculated and compared to the experimentally measured value.[7]
Comparative Analysis of Structural Validation Techniques
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (NOESY/ROESY) | Computational Modeling |
| Primary Output | Unambiguous 3D molecular structure, absolute configuration | Through-space proton-proton proximities, relative stereochemistry | Predicted low-energy conformations, calculated spectroscopic properties |
| Sample Requirement | High-quality single crystal | 1-10 mg of pure sample in solution | None (in silico) |
| Key Advantage | Definitive and unambiguous structural determination | Applicable to non-crystalline samples, provides solution-state information | Provides theoretical insight into conformational preferences, can predict properties |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Provides relative, not absolute, stereochemistry; interpretation can be complex | Accuracy is dependent on the level of theory and completeness of the conformational search |
Conclusion
The structural validation of a chiral molecule like this compound is a multi-faceted process that ideally employs a combination of techniques. While single-crystal X-ray crystallography remains the gold standard for its unequivocal determination of the three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. In such cases, a synergistic approach utilizing advanced NMR techniques, particularly NOESY or ROESY, to establish relative stereochemistry, complemented by computational modeling to predict the most stable conformation and correlate with experimental data, provides a robust and reliable pathway for structural elucidation. For researchers in drug discovery and development, a thorough understanding of these techniques and their comparative strengths and weaknesses is essential for the confident progression of chiral molecules through the research and development pipeline.
References
-
Unexplored Nucleophilic Ring Opening of Aziridines. National Center for Biotechnology Information. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
-
This compound | Tetrahedron. Tetrahedron. [Link]
-
Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Synfacts. [Link]
-
2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]
-
Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. ResearchGate. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
1-(4-Methylbenzenesulfonyl)aziridine | C9H11NO2S. PubChem. [Link]
-
5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Nature Protocols. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
Absolute Configuration. ChemTalk. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. [Link]
-
Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Atlantis Press. [Link]
-
6.3: Computational Instructions. Chemistry LibreTexts. [Link]
-
Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. PubMed. [Link]
Sources
- 1. FCKeditor - Resources Browser [communitygroundworks.org]
- 2. chemimpex.com [chemimpex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
A Comparative Guide to Lewis Acids for Aziridine Ring Opening: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The regioselective opening of the aziridine ring is a cornerstone transformation in modern organic synthesis, providing a powerful and versatile route to chiral 1,2-amino alcohols, diamines, and other valuable nitrogen-containing motifs that are prevalent in pharmaceuticals and bioactive molecules. The activation of the otherwise stable aziridine ring is paramount to its synthetic utility, and Lewis acids have emerged as the catalysts of choice for this purpose. However, the sheer number of available Lewis acids can be daunting, and the selection of the optimal catalyst is critical to achieving the desired regioselectivity, stereoselectivity, and yield.
This guide provides an in-depth comparative study of common Lewis acids for the ring opening of activated aziridines. Moving beyond a simple catalog of reagents, we will delve into the causality behind their performance, offering field-proven insights and supporting experimental data to inform your catalyst selection and experimental design.
The Mechanistic Dichotomy: Understanding SN1 vs. SN2 Pathways
The primary role of a Lewis acid in aziridine ring opening is to coordinate to the nitrogen atom, thereby activating the C-N bonds and rendering the ring susceptible to nucleophilic attack. The nature of the Lewis acid, the substitution pattern of the aziridine, and the reaction conditions collectively dictate the operative mechanism, which typically falls into one of two categories: SN1-like or SN2-like.
-
SN2-like Pathway: This pathway is characterized by a backside attack of the nucleophile on one of the aziridine carbons, leading to an inversion of stereochemistry at the point of attack. This mechanism is generally favored by less sterically hindered aziridines and Lewis acids that form a strong, directional bond with the nitrogen, without promoting significant C-N bond cleavage prior to nucleophilic attack. The result is typically attack at the less substituted carbon.
-
SN1-like Pathway: In this mechanism, the Lewis acid promotes the development of significant positive charge on one of the aziridine carbons, leading to a carbocation-like intermediate. This pathway is favored by aziridines with substituents that can stabilize a positive charge (e.g., aryl groups) and by stronger Lewis acids that can effectively polarize or cleave the C-N bond. The nucleophile then attacks this electrophilic center, often with a loss of stereochemical information and a preference for the more substituted carbon.
Figure 1: Mechanistic pathways in Lewis acid-catalyzed aziridine ring opening.
A Comparative Analysis of Key Lewis Acids
The choice of Lewis acid is a critical parameter that influences not only the reaction rate but, more importantly, the regiochemical outcome. Below, we compare the performance of several widely used Lewis acids, supported by experimental data.
Boron Trifluoride Etherate (BF3·OEt2)
-
Mechanism of Action: BF3·OEt2 coordinates to the aziridine nitrogen, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. The reaction generally proceeds with a high degree of stereochemical inversion, consistent with an SN2 mechanism.
-
Performance and Regioselectivity: This catalyst is particularly effective for the ring opening of 2-aryl-N-tosylaziridines with a variety of nucleophiles, including alcohols and halides.[2] The attack predominantly occurs at the less sterically hindered carbon.
-
Substrate Scope and Limitations: While broadly applicable, the reactivity can be sluggish with less activated aziridines or sterically demanding nucleophiles. Over-activation or side reactions can occur with sensitive substrates.
Lanthanide Triflates (e.g., Sc(OTf)3, Yb(OTf)3)
Lanthanide triflates, particularly Scandium(III) triflate (Sc(OTf)3), are highly effective and water-tolerant Lewis acids that have gained prominence in aziridine chemistry.[3][4] They often favor an SN1-like pathway, especially with aziridines bearing a stabilizing group.
-
Mechanism of Action: Sc(OTf)3 is a strong Lewis acid that can significantly polarize the C-N bond, leading to the development of a partial positive charge on the more substituted carbon.[3] In the case of 2-aryl aziridines, this can lead to a benzylic carbocation-like intermediate, which is then trapped by the nucleophile.
-
Performance and Regioselectivity: Sc(OTf)3 has demonstrated excellent catalytic activity in the ring opening of 2-phenyl-N-tosylaziridine with phenols, showing a strong preference for attack at the benzylic (more substituted) position.[3] This high regioselectivity is a key advantage when the formation of a quaternary center is desired.
-
Substrate Scope and Limitations: Lanthanide triflates are effective with a range of nucleophiles and can be used in catalytic amounts. However, their tendency to promote an SN1-like pathway can lead to a loss of stereochemical integrity if the starting aziridine is chiral.
Quantitative Comparison of Lewis Acids
To provide a clear, data-driven comparison, the following table summarizes the performance of various Lewis acids in the ring opening of 2-phenyl-N-tosylaziridine with phenol.
| Catalyst (1 mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity (C2:C3 attack) | Reference |
| Sc(OTf)3 | Solvent-free | 2 | 95 | >99:1 | [3] |
| Yb(OTf)3 | Solvent-free | 6 | 45 | >99:1 | [3] |
| Y(OTf)3 | Solvent-free | 6 | 40 | >99:1 | [3] |
| Zn(OTf)2 | Solvent-free | 6 | 35 | >99:1 | [3] |
| AlCl3 | Solvent-free | 8 | 20 | >99:1 | [3] |
| BF3·OEt2 | CH2Cl2 | 2.5 | 91 | SN2 product | [2] |
Note: The data for BF3·OEt2 is from a similar reaction with methanol as the nucleophile, as a direct comparison with phenol under identical conditions was not available in the searched literature. This highlights the challenge of direct, unbiased comparisons across different studies.
Experimental Protocols: A Self-Validating System
The following protocol provides a general, robust procedure for the Lewis acid-catalyzed ring opening of an N-tosylaziridine with an aniline nucleophile. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the product.
General Protocol for Sc(OTf)3-Catalyzed Ring Opening of 2-Phenyl-N-tosylaziridine with Aniline
Figure 2: Step-by-step experimental workflow for aziridine ring opening.
Materials:
-
2-Phenyl-N-tosylaziridine
-
Aniline (or other desired nucleophile)
-
Scandium(III) triflate (Sc(OTf)3)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-N-tosylaziridine (1.0 mmol, 1.0 equiv).
-
Add the nucleophile (e.g., aniline, 1.2 mmol, 1.2 equiv).
-
Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).
-
Add anhydrous CH2Cl2 (5 mL) via syringe.
-
In a separate vial, weigh the Lewis acid catalyst (e.g., Sc(OTf)3, 0.05 mmol, 5 mol%) and add it to the reaction mixture in one portion.
-
Stir the reaction at room temperature.
-
Self-Validation Checkpoint: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting aziridine and the appearance of a new, more polar spot corresponding to the product.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 (10 mL).
-
Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Final Validation: Characterize the purified product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The regioselectivity can be determined by detailed analysis of the 1H NMR spectrum.
Conclusion and Future Outlook
The selection of a Lewis acid for aziridine ring opening is a nuanced decision that must be guided by the desired regiochemical outcome and the nature of the substrates. For SN2-type reactions favoring attack at the less substituted carbon with inversion of stereochemistry, BF3·OEt2 remains a reliable and economical choice. Conversely, when the goal is to achieve nucleophilic attack at the more substituted carbon, particularly with aryl-substituted aziridines, lanthanide triflates such as Sc(OTf)3 are superior catalysts, proceeding through an SN1-like mechanism.
The field continues to evolve, with ongoing research into the development of new, more efficient, and highly selective Lewis acid catalysts, including chiral Lewis acids for asymmetric ring-opening reactions. As our understanding of the subtle interplay between catalyst, substrate, and nucleophile deepens, so too will our ability to design and execute these powerful transformations with ever-greater precision and control, further enabling the synthesis of complex nitrogenous molecules for drug discovery and development.
References
-
Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available at: [Link]
- Chen, R., Xie, T., Jin, C., & Su, W. (2008). Sc(OTf)3-Catalysed ring-opening of aziridines with phenol derivatives under solvent-free conditions. Journal of Chemical Research, 2008(5), 296-298.
-
The Doyle Group. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Available at: [Link]
- Ghorai, M. K., Kumar, A., & Tiwari, D. P. (2010). BF3·OEt2-mediated highly regioselective SN2-type ring-opening of N-activated aziridines and N-activated azetidines by tetraalkylammonium halides. The Journal of organic chemistry, 75(1), 137–151.
- Ghorai, M. K., Das, K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic letters, 9(26), 5445–5448.
-
ResearchGate. (2009). Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. Available at: [Link]
-
MDPI. (2022). Y(OTf)3-Salazin-Catalyzed Asymmetric Aldol Condensation. Available at: [Link]
- Zheng, B., & Taylor, M. S. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of organic chemistry, 80(18), 6278–6293.
-
MDPI. (2021). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available at: [Link]
-
PubMed. (2014). Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. The chiral aziridine, (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, has emerged as a versatile building block, offering a gateway to a diverse array of biologically active molecules.[1] Its inherent ring strain and susceptibility to nucleophilic ring-opening reactions, coupled with the stereochemical control afforded by its chiral center, make it an attractive starting point for the synthesis of complex nitrogen-containing compounds.[1] This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this parent compound, with a primary focus on their remarkable potential as carbonic anhydrase inhibitors and a comparative overview of their potential in anticancer and antimicrobial applications.
Carbonic Anhydrase Inhibition: A Promising Frontier
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. The dysregulation of various CA isoforms has been implicated in a range of pathologies, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention. Recent groundbreaking research has unveiled a novel class of CA inhibitors derived from this compound: β-aryltelluro amines.
A seminal study by Angeli et al. (2018) was the first to evaluate a series of organotellurium derivatives as inhibitors of several human (h) CA isoforms, namely hCA I, II, IV, VII, and IX.[2][3] These compounds, synthesized through the ring-opening of activated aziridines, demonstrated potent and, in some cases, isoform-selective inhibition.[2][3]
Comparative Inhibitory Activity
The inhibitory potency of these organotellurium compounds against various hCA isoforms is summarized in the table below. Acetazolamide (AAZ), a clinically used pan-CA inhibitor, is included for comparison.
| Compound | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IV (Ki, μM) | hCA VII (Ki, μM) | hCA IX (Ki, μM) |
| 5a | 0.71 | 0.03 | 60.8 | >100 | 0.09 |
| 5b | 18.0 | 0.09 | >100 | >100 | 0.18 |
| 10a | 27.3 | 35.8 | 0.045 | 2.1 | 0.015 |
| 11a | >100 | 41.6 | 0.087 | 3.5 | 0.025 |
| 11b | >100 | 31.4 | 0.065 | 2.8 | 0.021 |
| 12a | >100 | 56.3 | 0.052 | 4.1 | 0.018 |
| Acetazolamide (AAZ) | 0.25 | 0.012 | 0.073 | 0.0025 | 0.025 |
| Data sourced from Angeli et al., Bioorganic Chemistry, 2018.[2] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:
-
Selectivity for Cytosolic vs. Membrane-Bound Isoforms: Compounds 5a and 5b exhibited remarkable selectivity for the cytosolic isoforms hCA I and II over the membrane-bound hCA IV.[2] Conversely, compounds 10a , 11a , 11b , and 12a displayed a preference for inhibiting the tumor-associated membrane-bound isoform hCA IX over the cytosolic ones.[2] This differential selectivity is of profound therapeutic interest, as targeting specific isoforms can minimize off-target effects.
-
Role of the Tellurium Moiety: The introduction of the organotellurium functionality is a novel approach in CA inhibitor design. The nature of the substituent on the tellurium atom and the overall molecular conformation likely play a crucial role in dictating the inhibitory potency and isoform selectivity.
Caption: Synthetic pathway and SAR of telluroamine CA inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow CO2 hydration assay.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
The reaction is initiated by mixing equal volumes of the CO2-saturated solution and the buffer solution containing the CA enzyme and the test inhibitor at various concentrations.
-
The change in pH due to the enzymatic hydration of CO2 is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of the reaction are calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Comparative Landscape: Anticancer and Antimicrobial Potential
While the most definitive data for derivatives of this compound lies in carbonic anhydrase inhibition, the broader class of aziridine-containing molecules has demonstrated significant promise in other therapeutic areas, notably as anticancer and antimicrobial agents.
Anticancer Activity: A Comparison with Other Aziridines
The aziridine ring is a key pharmacophore in several established anticancer drugs, such as Mitomycin C and Thiotepa. Its high reactivity allows for the alkylation of DNA, leading to cytotoxicity in rapidly dividing cancer cells. While specific data for a series of derivatives from our parent compound is not yet available, we can draw comparisons with other structurally related aziridines.
For instance, a study on aziridine-functionalized 1,3,5-triazine derivatives showed potent cytotoxic activity against Huh-7 and A549 cancer cell lines. This suggests that incorporating the aziridine moiety into larger, planar ring systems can be a fruitful strategy for developing novel anticancer agents.
Comparative Cytotoxicity of Aziridine-Containing Compounds (IC50, µM)
| Compound Class | HeLa | MCF-7 | A549 | Reference |
| Hydrazone Derivatives | 34.38 | 26.84 | - | [Cumhuriyet Science Journal, 2022][4] |
| Benzotriazin-7-ones | Submicromolar | Submicromolar | - | [Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][5][6]triazin-7-ones, 2018] |
It is hypothesized that derivatives of this compound, particularly those with modifications to the benzyl and tolyl groups, could exhibit significant anticancer activity. Future studies should focus on synthesizing and evaluating a library of these compounds against a panel of cancer cell lines.
Caption: Workflow for anticancer screening of novel derivatives.
Antimicrobial Activity: Exploring a New Chemical Space
The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance. Heterocyclic compounds, including those containing aziridine and benzimidazole moieties, have been a rich source of antimicrobial leads.
While direct antimicrobial data for derivatives of this compound is scarce, studies on related structures provide a strong rationale for their investigation. For example, a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Candida species, with MIC values in the low µg/mL range.
Comparative Antimicrobial Activity of Related Heterocycles (MIC, µg/mL)
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
| Benzyl Bromides | 1000 | 2000 | 250 | [Study of the antibacterial and antifungal activities of synthetic benzyl bromides, 2016][7] |
| Benzyl Guanidines | 0.5 | 1 | - | [Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine, 2020][8] |
The structural similarity of this compound derivatives to these active compounds suggests that they could represent a new class of antimicrobial agents. Future research should involve the synthesis of a diverse library of these derivatives and their screening against a panel of pathogenic bacteria and fungi.
Conclusion and Future Directions
Derivatives of this compound have demonstrated significant and exciting biological activity, particularly as a novel class of carbonic anhydrase inhibitors with potential for isoform selectivity. The exploration of their anticancer and antimicrobial properties, while still in its infancy, is strongly supported by the known activities of structurally related compounds.
Future research should be directed towards:
-
Expansion of the Derivative Library: A wider range of substituents on the benzyl and tolyl rings should be explored to further probe structure-activity relationships for all three biological activities.
-
In-depth Mechanistic Studies: For promising anticancer and antimicrobial candidates, detailed mechanistic studies are required to elucidate their mode of action.
-
In Vivo Evaluation: The most potent and selective compounds should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
The versatile and chiral nature of this compound positions it as a highly valuable scaffold for the development of the next generation of targeted therapeutics.
References
-
Angeli, A., Tanini, D., Capperucci, A., & Supuran, C. T. (2018). First evaluation of organotellurium derivatives as carbonic anhydrase I, II, IV, VII and IX inhibitors. Bioorganic Chemistry, 76, 268–272. [Link]
-
FLORE Repository. (2017). First evaluation of organotellurium derivatives as carbonic anhydrase I, II, IV, VII and IX inhibitors. [Link]
-
PubMed. (2018). First Evaluation of Organotellurium Derivatives as Carbonic Anhydrase I, II, IV, VII and IX Inhibitors. Bioorganic Chemistry. [Link]
-
MDPI. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules. [Link]
-
DergiPark. (2022). Cumhuriyet Science Journal. [Link]
-
ResearchGate. (Date not available). Cytotoxic activity data for compounds 1a–f and 2a–d. [Link]
- This compound. (n.d.).
-
Trepo. (Date not available). Design, synthesis and biological evaluation of phthalimides analogues bearing benzenesulfonamide fragment as potential Carbonic. [Link]
-
PubMed. (2017). Evaluation of selenide, diselenide and selenoheterocycle derivatives as carbonic anhydrase I, II, IV, VII and IX inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Synthesis and characterization of carbonyl functionalized organotellurium(iv) derivatives. RSC Advances. [Link]
- (Publication source not available). (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
-
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]
-
NIH. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. BioMed Research International. [Link]
-
PubMed. (2021). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Journal of Ethnopharmacology. [Link]
-
ResearchGate. (2021). Synthesis and antimicrobial activity of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones. [Link]
-
IBB-CNR. (2020). A new biologically active molecular scaffold: crystal structure of 7-(3-hydroxyphenyl)-4-methyl-2H-[2][5][6]triazolo[3, 2-c][2][5][6]triazole and selective antiproliferative activity of three isomeric triazolo-triazoles. [Link]
-
MDPI. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. [Link]
-
Impactfactor. (2021). Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives. [Link]
-
MDPI. (2021). Benzo[b]tellurophenes as a Potential Histone H3 Lysine 9 Demethylase (KDM4) Inhibitor. Molecules. [Link]
-
The Helen and Martin Kimmel Institute for Stem Cell Research. (2025). Scientific Publications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. First evaluation of organotellurium derivatives as carbonic anhydrase I, II, IV, VII and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Introduction: The Value Proposition of a Chiral Aziridine
To my colleagues in research and drug development, the molecule (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is more than just a CAS number (62596-64-9). It is a high-value, chiral building block whose utility lies in its inherent reactivity and stereochemical purity. The strained three-membered ring, activated by the electron-withdrawing tosyl group, is primed for regioselective ring-opening by a host of nucleophiles. This property allows for the stereospecific introduction of nitrogen-containing fragments, making it an invaluable intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and complex natural products.[1][2]
However, its utility is directly tied to its accessibility. A synthetic route that is elegant on paper but prohibitive in cost or difficult to scale is of little practical value. This guide provides a comparative analysis of the two most prominent strategies for synthesizing this chiral aziridine, focusing on the metrics that matter most in a professional setting: cost-effectiveness, scalability, safety, and overall process efficiency. We will dissect each pathway, providing not just the "how" but the "why" behind the methodological choices, supported by experimental data and cost analysis.
Strategic Decision Point: Choosing the Synthetic Backbone
The synthesis of this compound presents a fundamental choice in starting materials, which dictates the entire synthetic strategy:
-
The Amino Alcohol Cyclization Route: Building from a pre-existing chiral pool starting material, (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol). This is a convergent approach where the desired stereocenter is already in place.
-
The Catalytic Asymmetric Aziridination Route: Creating the chiral center from an achiral precursor, allylbenzene, using a chiral catalyst. This is a de novo asymmetric synthesis.
The following sections will evaluate these two strategies on their technical and economic merits.
Methodology 1: The One-Pot Amino Alcohol Cyclization
This strategy leverages the readily available chiral backbone of L-phenylalaninol. The classical approach is the Wenker synthesis, which involves harsh conditions. However, modern modifications allow for a highly efficient, one-pot procedure under milder conditions.[3] This method is predicated on a simple principle: in situ activation of the hydroxyl group followed by intramolecular SN2 cyclization by the amine.
Causality of Experimental Choices
The one-pot procedure is a model of process intensification.[3] By combining tosylation and cyclization, we eliminate the need for isolating the intermediate bis-tosylated species or an O-tosylated intermediate, which can be unstable.
-
Base Selection (K2CO3 vs. KOH): For sterically hindered amino alcohols like L-phenylalaninol, a milder, non-nucleophilic base like potassium carbonate (K2CO3) in an aprotic polar solvent like acetonitrile is preferred. This minimizes side reactions like elimination or hydrolysis that can occur with stronger bases like sodium hydroxide. For less hindered substrates, a biphasic system with KOH can be highly effective and faster.[3]
-
Solvent (Acetonitrile): Acetonitrile is an ideal solvent as it readily dissolves the amino alcohol and tosyl chloride while being compatible with the mild base and facilitating the SN2 cyclization.
-
Stoichiometry of Tosyl Chloride: An excess of tosyl chloride is used to ensure both N-tosylation and subsequent O-tosylation (or activation of the hydroxyl group) occur efficiently to drive the reaction to completion.
Experimental Protocol: One-Pot Synthesis from L-Phenylalaninol
-
Materials:
-
(S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (anhydrous)
-
Toluene
-
Standard workup reagents (water, brine, MgSO4)
-
-
Procedure: [3]
-
To a stirred mixture of L-Phenylalaninol (1.0 mmol) and anhydrous K2CO3 (4.0 mmol) in acetonitrile (2.0 mL) at room temperature, add TsCl (2.2 mmol) portion-wise over 15 minutes.
-
Maintain vigorous stirring at room temperature for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, add toluene (5 mL) to the reaction mixture to aid in the precipitation of inorganic salts.
-
Filter the solid salts and wash the filter cake with a small amount of toluene.
-
Combine the filtrates and evaporate the solvents under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or short-path column chromatography to yield the final product.
-
Methodology 2: Catalytic Asymmetric Aziridination of Allylbenzene
This approach builds the chiral aziridine from the ground up through a metal-catalyzed nitrene transfer to an alkene. While synthetically more elegant, it introduces a greater number of variables that can impact cost and efficiency. The most established systems for this transformation involve copper or rhodium catalysts paired with chiral ligands.
The direct precursor for our target molecule is allylbenzene (3-phenyl-1-propene), not styrene. This is an important distinction as non-conjugated terminal alkenes can exhibit different reactivity compared to conjugated systems like styrene.
Causality of Experimental Choices
-
Catalyst System (Cu(I)/BOX Ligand): The combination of a Copper(I) source (like CuOTf) and a C2-symmetric bis(oxazoline) (BOX) ligand is a well-established system for asymmetric aziridination. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial approach of the alkene to the metal-nitrene intermediate, thereby inducing enantioselectivity.
-
Nitrene Source (PhI=NTs vs. Chloramine-T):
-
[N-(p-Tolylsulfonyl)imino]phenyliodinane (PhI=NTs): This is a highly effective, pre-formed nitrene source that often gives clean reactions and high yields. However, its high molecular weight and cost make it less atom-economical and expensive for large-scale work.
-
Chloramine-T: This is an inexpensive, commercially available bulk chemical. It generates the nitrene precursor in situ. While more cost-effective, reactions can sometimes be lower yielding or require more optimization compared to using PhI=NTs. For a cost-effectiveness analysis, Chloramine-T is the superior choice for scaling.
-
-
Solvent (Dichloromethane): A non-coordinating solvent like dichloromethane (DCM) is often used to avoid competition with the alkene or ligand for binding sites on the metal catalyst.
Experimental Protocol: Catalytic Aziridination of Allylbenzene
-
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C7H8)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX]
-
Allylbenzene
-
Chloramine-T trihydrate
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4Å)
-
-
Procedure: (Representative protocol based on established methods)
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), stir the CuOTf·C7H8 (0.05 mmol, 5 mol%) and (S,S)-Ph-BOX ligand (0.06 mmol, 6 mol%) in anhydrous DCM (2.0 mL) for 1 hour at room temperature to form the chiral catalyst complex.
-
Add powdered Chloramine-T trihydrate (1.5 mmol) and activated 4Å molecular sieves (~500 mg) to the catalyst solution.
-
Add allylbenzene (1.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and inorganic byproducts.
-
Wash the Celite pad with DCM. Combine the organic filtrates and evaporate the solvent.
-
Purify the crude residue by column chromatography (silica gel) to isolate the product.
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
